molecular formula C21H24N2O2 B606513 CBL0137 CAS No. 1197996-80-7

CBL0137

Número de catálogo: B606513
Número CAS: 1197996-80-7
Peso molecular: 336.4 g/mol
Clave InChI: JKCSODVERGVDLT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CBL0137 is a member of the class of carbazoles that is 9H-carbazole which is substituted by acetyl groups at positions 3 and 6, and by a 2-isopropylethyl group on the nitrogen atom (position 9). It is a modulator of histone chaperone FACT (FAcilitates Chromatin Transcription) - interaction of CBL0137 with the FACT complex results in simultaneous NF-kappa beta suppression, Heat Shock Transcription Factor 1 (HSF1) suppression and p53 activation - and shows antitumour effects in animal models of various cancers. It has a role as a NF-kappaB inhibitor, a p53 activator, an antineoplastic agent and an apoptosis inducer. It is a member of carbazoles, a secondary amino compound, a tertiary amino compound, an aromatic ketone and a methyl ketone.

Propiedades

IUPAC Name

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23/h5-8,11-13,22H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCSODVERGVDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152589
Record name CBL-0137 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197996-80-7
Record name 1,1′-[9-[2-[(1-Methylethyl)amino]ethyl]-9H-carbazole-3,6-diyl]bis[ethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197996-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CBL-0137 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197996807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CBL-0137 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CBL-0137 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XKR07H9ER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The FACT Complex: A Master Regulator of Chromatin Dynamics in Transcription

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Facilitates Chromatin Transcription (FACT) complex is a crucial histone chaperone that plays a pivotal role in orchestrating the dynamic interplay between DNA and histones during various nuclear processes, most notably transcription. Its ability to modulate nucleosome structure is essential for allowing the transcriptional machinery to access the DNA template while maintaining overall chromatin integrity. This guide provides a comprehensive overview of the FACT complex, its mechanism of action in transcription, and detailed experimental protocols for its study, tailored for professionals in biomedical research and drug development.

Core Concepts: Structure and Function of the FACT Complex

The intricate structure of the FACT complex is tailored for its multifaceted interactions with all components of the nucleosome, including the H2A-H2B dimers, the (H3-H4)2 tetramer, and the wrapping DNA.[1][5] This allows FACT to navigate the complex terrain of chromatin and execute its functions with precision.

Subunit Composition and Domain Architecture

The two subunits of the FACT complex, SPT16 and SSRP1, are multi-domain proteins that work in concert to engage with nucleosomes.

  • SPT16: This larger subunit, with a molecular weight of approximately 140 kDa in humans, is characterized by several key domains: an N-terminal domain (NTD), a dimerization domain (DD) that mediates the interaction with SSRP1, a middle domain (MD), and a highly acidic C-terminal domain (CTD).[1][6] The NTD and MD are involved in binding to the (H3-H4)2 tetramer, while the acidic CTD plays a crucial role in interacting with the H2A-H2B dimer.[1][6]

  • SSRP1: The smaller subunit, around 80 kDa in humans, also possesses a multi-domain structure.[1] It contains a dimerization domain for binding to SPT16, a middle domain, and a High Mobility Group (HMG) box domain.[6] The HMG box is responsible for binding to DNA, inducing a bend that facilitates the destabilization of the nucleosome.[5] The yeast homolog, Pob3, lacks the HMG domain, and this function is instead provided by the non-histone protein Nhp6.[1]

A summary of the FACT complex subunits and their domains is presented in Table 1.

Subunit Human Homolog Yeast Homolog Approximate Molecular Weight (Human) Key Domains and Functions
Subunit 1SPT16 (SUPT16H)Spt16~140 kDa[1]NTD: Binds (H3-H4)2 tetramer.[6] DD: Dimerizes with SSRP1.[6] MD: Interacts with (H3-H4)2 tetramer.[1] CTD (acidic): Binds H2A-H2B dimers and is crucial for nucleosome interaction.[1]
Subunit 2SSRP1Pob3~80 kDa[1]DD: Dimerizes with SPT16.[6] MD: Contributes to nucleosome binding. HMG box: Binds and bends DNA (absent in yeast Pob3).[5]
Histone Chaperone Activity: The "Dimer-Swapping" Model

After Pol II has traversed this region, FACT is critical for the reassembly of the complete nucleosome by re-depositing the H2A-H2B dimer.[4] This ensures that the chromatin structure is faithfully restored, preventing the exposure of cryptic transcription start sites and maintaining genomic stability.[9]

The Role of FACT in the Transcription Cycle

The FACT complex is intimately involved in multiple stages of the transcription process, from initiation to elongation and likely termination. Its dynamic interplay with chromatin ensures that the genetic information encoded in DNA can be efficiently read by the transcriptional machinery.

Transcription Initiation

Transcription_Initiation cluster_promoter Promoter Region Closed_Chromatin Closed Chromatin (Nucleosome Obscuring TATA) Open_Chromatin Open Chromatin (Accessible TATA) Closed_Chromatin->Open_Chromatin Nucleosome Remodeling TFs Transcription Factors (e.g., TBP) Open_Chromatin->TFs Allows Binding PIC_Assembly Pre-initiation Complex (PIC) Assembly Transcription_Start Transcription Initiation PIC_Assembly->Transcription_Start FACT FACT Complex FACT->Open_Chromatin Facilitates TFs->PIC_Assembly Pol_II RNA Polymerase II Pol_II->PIC_Assembly

Transcription Elongation

The most well-characterized role of FACT is during transcription elongation.[9] As Pol II moves along the gene body, it encounters a continuous barrier of nucleosomes. The FACT complex travels with the elongating Pol II, acting just ahead of the polymerase to disrupt nucleosomes by removing an H2A-H2B dimer.[9] This "clears the path" for Pol II to proceed.

Behind the polymerase, FACT facilitates the immediate reassembly of the nucleosome, ensuring that the chromatin landscape is quickly restored.[4] This rapid reassembly is crucial for preventing the initiation of transcription from cryptic sites within the gene body and for maintaining the integrity of epigenetic marks.[9]

Transcription_Elongation cluster_gene_body Gene Body Nucleosome_Ahead Intact Nucleosome Hexasome Partially Disassembled Nucleosome (Hexasome) Nucleosome_Ahead->Hexasome H2A-H2B dimer removal Pol_II Elongating RNA Polymerase II Hexasome->Pol_II Allows Passage Nucleosome_Behind Reassembled Nucleosome Pol_II->Nucleosome_Behind FACT_Ahead FACT FACT_Ahead->Hexasome FACT_Behind FACT FACT_Behind->Nucleosome_Behind H2A-H2B dimer re-deposition

Transcription Termination

The precise role of FACT in transcription termination is less well understood. However, its function in chromatin reassembly suggests a role in re-establishing a repressive chromatin state at the 3' end of genes following the passage of Pol II. This may be important for preventing transcriptional read-through and for defining the boundaries of transcription units.

Quantitative Data on FACT Complex Interactions

Understanding the biophysical properties of the FACT complex is essential for a complete picture of its function. While comprehensive quantitative data remains an active area of research, some key binding affinities have been determined.

Interaction Organism Method Dissociation Constant (Kd) Reference
ySpt16 MD - (H3-H4)2 tetramerS. cerevisiaeNot Specified~2.5 µM[1]
hSpt16 NTD - H3/H4H. sapiensIsothermal Titration Calorimetry (ITC)2.84 ± 0.61 µM[6]

Note: Comprehensive data on the cellular concentration of the FACT complex is currently limited. However, studies have indicated that FACT expression is significantly elevated in cancer cells compared to their normal counterparts.

Experimental Protocols for Studying the FACT Complex

A variety of experimental techniques are employed to investigate the function and localization of the FACT complex. Detailed protocols for three key methods are provided below.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide localization of the FACT complex, providing insights into the genes and genomic regions it regulates.

Objective: To identify the genomic regions occupied by the FACT complex in vivo.

ChIP_seq_Workflow Start Start: Live Cells Crosslinking 1. Cross-linking (e.g., Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis & Chromatin Isolation Crosslinking->Lysis Fragmentation 3. Chromatin Fragmentation (Sonication or Enzymatic Digestion) Lysis->Fragmentation Immunoprecipitation 4. Immunoprecipitation (with anti-SPT16 or anti-SSRP1 antibody) Fragmentation->Immunoprecipitation Washing 5. Washing to remove non-specific binding Immunoprecipitation->Washing Elution 6. Elution of Protein-DNA Complexes Washing->Elution Reverse_Crosslinking 7. Reverse Cross-linking Elution->Reverse_Crosslinking DNA_Purification 8. DNA Purification Reverse_Crosslinking->DNA_Purification Library_Prep 9. Sequencing Library Preparation DNA_Purification->Library_Prep Sequencing 10. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 11. Data Analysis (Peak Calling, Motif Analysis) Sequencing->Data_Analysis End End: Genome-wide FACT binding map Data_Analysis->End

Methodology:

  • Cross-linking: Treat cells (e.g., 1x10^7 per IP) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer.

  • Chromatin Fragmentation: Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

  • Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to either SPT16 or SSRP1. As a negative control, perform a parallel incubation with a non-specific IgG.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.

  • DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using phenol-chloroform extraction or a commercial purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of significant enrichment.

Micrococcal Nuclease Digestion followed by Sequencing (MNase-seq)

MNase-seq is a powerful technique to map nucleosome occupancy and positioning, which can be altered by the activity of the FACT complex.

Objective: To determine changes in nucleosome positioning and occupancy upon modulation of FACT activity.

Methodology:

  • Cell Cross-linking and Permeabilization: Cross-link cells with formaldehyde as in the ChIP-seq protocol. Permeabilize the cells to allow for MNase entry.

  • MNase Digestion: Treat the permeabilized cells with a range of MNase concentrations to achieve varying degrees of digestion. The goal is to obtain a ladder of DNA fragments corresponding to mononucleosomes, dinucleosomes, etc.

  • DNA Purification: Stop the digestion and purify the DNA fragments.

  • Size Selection: Run the purified DNA on an agarose gel and excise the band corresponding to mononucleosomal DNA (approximately 147 bp).

  • Library Preparation and Sequencing: Purify the DNA from the gel slice, prepare a sequencing library, and perform paired-end high-throughput sequencing.

  • Data Analysis: Align the paired-end reads to the reference genome. The resulting map will show the precise locations of positioned nucleosomes. Comparing MNase-seq data from wild-type and FACT-depleted cells can reveal changes in nucleosome occupancy and positioning.

In Vitro Transcription Assay with Reconstituted Chromatin

This assay allows for the direct assessment of FACT's ability to facilitate transcription on a chromatin template in a controlled environment.

Objective: To determine if FACT can stimulate transcription by RNA polymerase II on a nucleosomal DNA template.

Methodology:

  • Template Preparation: Use a DNA template containing a promoter (e.g., adenovirus major late promoter) and a defined transcription unit.

  • Chromatin Reconstitution: Assemble nucleosomes onto the DNA template using purified core histones and a histone chaperone (e.g., NAP1) or salt dialysis. The efficiency of reconstitution should be monitored by native gel electrophoresis.

  • In Vitro Transcription Reaction: Set up transcription reactions containing the reconstituted chromatin template, purified RNA polymerase II, general transcription factors (TFIIA, B, D, E, F, H), and NTPs (including a radiolabeled NTP for detection).

  • Addition of FACT: To parallel reactions, add purified FACT complex.

  • Transcription and Analysis: Allow the transcription reactions to proceed for a defined time. Stop the reactions and purify the RNA transcripts. Analyze the transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography.

  • Interpretation: An increase in the amount of full-length transcript in the presence of FACT indicates its ability to facilitate transcription through the chromatin template.[11]

The FACT Complex in Disease and as a Therapeutic Target

Given its fundamental role in transcription and chromatin dynamics, it is not surprising that the FACT complex is implicated in various diseases, particularly cancer. Many cancer cells exhibit high rates of transcription and proliferation, processes that are heavily reliant on FACT activity.[12] Consequently, the expression of FACT subunits is often upregulated in tumors, and this increased expression can correlate with poor prognosis.[12]

The dependency of cancer cells on high levels of FACT activity makes it an attractive target for therapeutic intervention. Small molecule inhibitors that disrupt the function of the FACT complex are currently under investigation as potential anti-cancer agents. These inhibitors can lead to the accumulation of DNA damage and cell death, particularly in rapidly dividing cancer cells.

Conclusion

The FACT complex is a master regulator of chromatin architecture, playing an indispensable role in transcription and other fundamental nuclear processes. Its ability to transiently remodel nucleosomes allows the transcriptional machinery to access the genetic blueprint while ensuring the faithful restoration of chromatin structure. A thorough understanding of the FACT complex, its mechanisms of action, and its role in disease is crucial for advancing our knowledge of gene regulation and for the development of novel therapeutic strategies targeting chromatin dynamics. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this fascinating and critically important protein complex.

References

CBL0137: A Second-Generation Curaxin Targeting Chromatin Remodeling in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of CBL0137, a second-generation curaxin with a novel mechanism of action centered on the inhibition of the Facilitates Chromatin Transcription (FACT) complex. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of CBL0137's preclinical and clinical development, its multifaceted mechanism of action, and standardized protocols for its investigation.

Introduction: The Emergence of CBL0137

CBL0137 is a small molecule, water-soluble carbazole derivative that represents a significant advancement in the curaxin class of anti-cancer compounds.[1] Unlike first-generation curaxins, CBL0137 exhibits a more defined target profile and improved tolerability in preclinical models.[1] Its primary mechanism of action involves the disruption of chromatin organization through the inhibition of the FACT complex, a key player in DNA transcription, replication, and repair.[2][3] This activity leads to the simultaneous modulation of critical oncogenic signaling pathways, including the activation of the p53 tumor suppressor and the inhibition of the pro-survival NF-κB pathway.[2][4] CBL0137 has demonstrated a broad spectrum of anti-cancer activity in numerous preclinical studies and is currently under investigation in several Phase I and II clinical trials for a variety of solid and hematological malignancies.[3][5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

CBL0137's anti-neoplastic effects stem from its ability to intercalate into DNA, which in turn traps the FACT complex on chromatin.[2] The FACT complex, composed of the subunits SSRP1 and SPT16, is essential for the survival of tumor cells, which often exhibit a high degree of chromatin remodeling.[1][3] By sequestering FACT, CBL0137 triggers a cascade of downstream events that collectively contribute to its anti-cancer activity.

Core Mechanism: FACT Inhibition

The central tenet of CBL0137's action is the functional inactivation of the FACT complex. This leads to the inhibition of transcription of genes crucial for cancer cell survival and proliferation.[2][3]

CBL0137 CBL0137 DNA DNA CBL0137->DNA Intercalation FACT FACT Complex (SSRP1 & SPT16) DNA->FACT Traps Chromatin Chromatin FACT->Chromatin Sequestration on Transcription Transcription Chromatin->Transcription Inhibition of FACT-dependent Transcription

Core mechanism of CBL0137 via FACT inhibition.
Downstream Signaling Pathways

The inhibition of FACT by CBL0137 instigates a ripple effect on several key signaling pathways that are frequently dysregulated in cancer.

  • p53 Activation: CBL0137 promotes the phosphorylation of p53 at Serine 392, leading to its activation and the subsequent induction of apoptosis and cell cycle arrest.[2]

  • NF-κB Inhibition: By trapping FACT, CBL0137 prevents the transcription of NF-κB target genes, thereby suppressing this critical pro-survival pathway.[2]

  • HSF1 Inhibition: CBL0137 has been shown to downregulate the transcription of Heat Shock Factor 1 (HSF1), a key regulator of the cellular stress response that is often co-opted by cancer cells for survival.[4]

  • NOTCH1 Modulation: In some cancer types, such as small cell lung cancer, CBL0137 can activate the NOTCH1 signaling pathway, which can have tumor-suppressive effects.[4]

  • Wnt/β-catenin Signaling Suppression: CBL0137 has been observed to suppress the Wnt/β-catenin signaling pathway, which is implicated in the development and progression of various cancers.

cluster_0 CBL0137 Action cluster_1 Downstream Effects CBL0137 CBL0137 FACT FACT Complex CBL0137->FACT Inhibits p53 p53 FACT->p53 Activates NFkB NF-κB FACT->NFkB Inhibits HSF1 HSF1 FACT->HSF1 Inhibits NOTCH1 NOTCH1 FACT->NOTCH1 Modulates Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Survival Cell Survival & Proliferation NFkB->Survival

Downstream signaling pathways affected by CBL0137.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical efficacy of CBL0137 across a range of cancer types.

Table 1: In Vitro Cytotoxicity of CBL0137 (IC50 Values)
Cell LineCancer TypeIC50 (µM)Citation
A1207Glioblastoma0.635[1]
U87MGGlioblastoma2.045[1]
KG-1Acute Myeloid Leukemia0.47
NCI-H929Multiple Myeloma0.41
WEHI-3Murine Acute Myeloid Leukemia0.46
CCRF-CEMAcute Lymphoblastic Leukemia>1.0
K562Chronic Myeloid Leukemia>1.0
THP-1Acute Myeloid Leukemia>1.0
RPMI-8226Multiple Myeloma>1.0
CCRF-SBAcute Lymphoblastic Leukemia>1.0
Table 2: In Vivo Efficacy of CBL0137 in Xenograft Models
Cancer TypeAnimal ModelTreatment RegimenOutcomeCitation
GlioblastomaOrthotopic nude mice (U87MG & A1207 cells)70 mg/kg i.v., every 4 days for 3 dosesIncreased apoptosis and suppressed proliferation in tumors[1]
Pancreatic CancerPatient-derived xenografts (SCID mice)50-90 mg/kg i.v., once weekly for 4 weeksSignificant tumor growth inhibition
Small Cell Lung CancerH82 xenograftCombination with cisplatin (1:1 molar ratio)Delayed tumor growth by 30 days and prolonged survival

Clinical Development of CBL0137

CBL0137 is being evaluated in several clinical trials for both adult and pediatric cancers.

Table 3: Summary of Key Phase I Clinical Trial Results
Trial IdentifierPopulationMTD / RP2DKey Pharmacokinetic Parameters (at RP2D)Clinical ActivityCitation
NCT01905228Advanced Solid TumorsMTD & RP2D: 540 mg/m² IVTmax: ~5.1 hrs; Half-life: ~25.6 hrsStable disease observed in 11 patients; tumor regressions of up to 21% in some patients
PEPN2111 (NCT04870944)Relapsed/Refractory Solid Tumors and Lymphoma (Pediatric)RP2D & MTD: 400 mg/m² IVTmax: 0.7 ± 0.5 h; Cmax: 1310 ± 417 ng/mL; AUC0-24h: 15300 ± 6790 h*ng/mLImmune activation observed

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of CBL0137.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of CBL0137 on cancer cell lines.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 5: Assay A Seed cells in 96-well plates B Treat cells with varying concentrations of CBL0137 A->B C Add MTT reagent to each well B->C D Incubate for 2-4 hours C->D E Add solubilization solution D->E F Read absorbance at 570 nm E->F

Workflow for a typical MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well flat-bottom plates

  • CBL0137 stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of CBL0137 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the CBL0137 dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of CBL0137 concentration.

Western Blot Analysis for FACT Subunits

This protocol is for assessing the effect of CBL0137 on the expression and localization of FACT subunits (SSRP1 and SPT16).

Materials:

  • Cancer cell line of interest

  • CBL0137

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against SSRP1, SPT16, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with CBL0137 at the desired concentrations and time points.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Orthotopic Xenograft Model of Glioblastoma

This protocol describes the in vivo evaluation of CBL0137 in a glioblastoma model.[1]

cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring & Analysis A Implant human glioblastoma cells (e.g., U87MG) into the brains of immunodeficient mice B Administer CBL0137 or vehicle (e.g., 70 mg/kg i.v.) A->B C Monitor tumor growth (e.g., bioluminescence) B->C D Assess survival B->D E Harvest tumors for histological and molecular analysis C->E

Workflow for a glioblastoma orthotopic xenograft model.

Materials:

  • Human glioblastoma cell line (e.g., U87MG or A1207)

  • Immunodeficient mice (e.g., nude mice)

  • Stereotactic apparatus

  • CBL0137 formulation for intravenous injection

  • Bioluminescence imaging system (if using luciferase-expressing cells)

  • Calipers for tumor measurement (for subcutaneous models)

Procedure:

  • Harvest and resuspend glioblastoma cells in a suitable medium.

  • Under anesthesia, orthotopically implant the cells into the brains of the mice using a stereotactic apparatus.

  • Allow the tumors to establish for a predetermined period.

  • Randomize the mice into treatment and control groups.

  • Administer CBL0137 or vehicle control according to the planned dosing schedule (e.g., 70 mg/kg i.v. every 4 days).[1]

  • Monitor tumor growth using bioluminescence imaging or by observing clinical signs.

  • Record the survival of the mice in each group.

  • At the end of the study, harvest the tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Conclusion and Future Directions

CBL0137 represents a promising new class of anti-cancer agents with a unique mechanism of action that targets the fundamental process of chromatin remodeling. Its ability to simultaneously activate p53 and inhibit NF-κB, along with other key oncogenic pathways, provides a strong rationale for its continued development. The data from preclinical and early-phase clinical trials are encouraging, demonstrating a manageable safety profile and signs of anti-tumor activity.

Future research should focus on identifying predictive biomarkers of response to CBL0137, exploring rational combination therapies to enhance its efficacy, and further elucidating the full spectrum of its molecular effects. The in-depth technical information provided in this guide is intended to facilitate and standardize further investigation into this novel and promising therapeutic agent.

References

An In-Depth Technical Guide to the Interaction of CBL0137 with DNA and Chromatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBL0137, a second-generation curaxin, is a small molecule anti-cancer agent with a unique mechanism of action centered on its interaction with DNA and chromatin. This document provides a comprehensive technical overview of CBL0137's core molecular interactions, detailing its effects on DNA structure, chromatin stability, and the subsequent modulation of key cellular signaling pathways. This guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of CBL0137.

Core Mechanism of Action: DNA Intercalation and Chromatin Destabilization

CBL0137 exerts its primary effect through direct, non-covalent interaction with DNA. The planar carbazole core of the molecule intercalates between DNA base pairs, while its side chains are positioned in the major and minor grooves.[1][2] This binding alters the biophysical properties of the DNA duplex, without causing DNA damage in the form of breaks or chemical modifications.[3][4] Specifically, CBL0137 binding leads to a conformational change in the DNA, increasing the distance between base pairs and causing localized unwinding.[3][5]

This alteration of DNA topology has profound consequences for chromatin structure. The interaction of CBL0137 with nucleosomal DNA interferes with histone-DNA interactions, leading to the destabilization and partial unwrapping of DNA from the histone octamer.[3][6] This process, termed "chromatin damage," does not involve the covalent modification of histones but rather a disruption of the fundamental nucleosomal architecture.[7]

Functional Inhibition of the FACT Complex

A primary and critical consequence of CBL0137-induced chromatin destabilization is the functional inhibition of the FA cilitates C hromatin T ranscription (FACT) complex.[1][6][8] The FACT complex, a heterodimer of Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1), is a histone chaperone essential for processes that require chromatin remodeling, such as transcription, replication, and DNA repair.[9]

CBL0137 does not bind directly to the FACT complex. Instead, the altered chromatin landscape created by CBL0137 serves as a high-affinity binding substrate for FACT.[3][9] This leads to the sequestration of the FACT complex onto chromatin, a phenomenon referred to as "chromatin trapping" or "c-trapping".[10] This sequestration effectively depletes the nucleoplasmic pool of soluble, functional FACT, thereby inhibiting its activity throughout the genome.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of CBL0137 from various preclinical studies.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
KG-1Acute Myeloid Leukemia (AML)0.4772[8]
NCI-H929Multiple Myeloma (MM)0.4172[8]
WEHI-3Murine AML0.4672[8]
CCRF-CEMAcute Lymphoblastic Leukemia (ALL)>1.072[8]
CCRF-SBAcute Lymphoblastic Leukemia (ALL)>1.072[8]
K562Chronic Myeloid Leukemia (CML)>1.072[8]
THP-1Acute Myeloid Leukemia (AML)>1.072[8]
RPMI-8226Multiple Myeloma (MM)>1.072[8]
DPM cellsDiffuse Pleural Mesothelioma0.2 - 0.3872[12]
NP1 (control)Normal Pleural Cells0.75672[12]
Breast Cancer CellsBreast Cancer1.072[13]
Breast Cancer CellsBreast Cancer14 - 2524[13]
RMANK/T-Cell Lymphoma0.7124[2]
SNT16NK/T-Cell Lymphoma0.4924[2]
NKYSNK/T-Cell Lymphoma0.5024[2]
ParameterValueAssayReference
p53 Activation (EC50) 0.37 µMCell-based reporter assay[8][11]
NF-κB Inhibition (EC50) 0.47 µMCell-based reporter assay[8][11]
Binding Constant (Kb) to G-quadruplex DNA (Pu22T14T23) 1.0 ± 1.3 x 10⁶ M⁻¹ (1:1), 10.2 ± 1.0 x 10¹⁰ M⁻² (1:2)Fluorescence titration[14]
Binding Constant (Kb) to duplex DNA (5'-CGTACG-3') 2.0 x 10⁶ M⁻¹ (1:1)Fluorescence titration[14]

Impact on Cellular Signaling Pathways

The sequestration of the FACT complex by CBL0137 initiates a cascade of downstream effects on critical signaling pathways frequently dysregulated in cancer.

Activation of the p53 Pathway

CBL0137 treatment leads to the activation of the tumor suppressor protein p53.[3][9] This activation is not mediated by DNA damage, but rather through a novel mechanism involving the FACT-sequestered casein kinase 2 (CK2). The trapped FACT-CK2 complex phosphorylates p53 at Serine 392, leading to its stabilization and activation.[3][9][12] Activated p53 then transcriptionally upregulates its target genes, including p21, promoting cell cycle arrest and apoptosis.[12]

p53_Activation_by_CBL0137 cluster_nucleus Nucleus CBL0137 CBL0137 DNA DNA CBL0137->DNA Intercalation Chromatin Destabilized Chromatin DNA->Chromatin Destabilization FACT FACT Chromatin->FACT Trapping FACT_CK2 Trapped FACT-CK2 Complex FACT->FACT_CK2 CK2 CK2 CK2->FACT_CK2 p53_active Active p53 (p-Ser392) FACT_CK2->p53_active p53_inactive Inactive p53 p53_inactive->p53_active Phosphorylation p21 p21 p53_active->p21 Transcriptional Activation Apoptosis Apoptosis & Cell Cycle Arrest p21->Apoptosis

Figure 1: CBL0137-induced p53 activation pathway.
Inhibition of the NF-κB Pathway

CBL0137 concurrently inhibits the pro-survival Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][9] The depletion of the soluble FACT pool prevents the efficient transcription of NF-κB target genes, which are often involved in inflammation, cell proliferation, and apoptosis resistance.[11][12] This dual action of activating p53 while inhibiting NF-κB contributes significantly to the potent anti-cancer activity of CBL0137.

NFkB_Inhibition_by_CBL0137 cluster_nucleus Nucleus CBL0137 CBL0137 Chromatin Destabilized Chromatin CBL0137->Chromatin FACT_trapped Trapped FACT Chromatin->FACT_trapped Trapping FACT_soluble Soluble FACT FACT_soluble->FACT_trapped Transcription Transcription FACT_soluble->Transcription Facilitates FACT_trapped->Transcription Depletion of soluble FACT NFkB NF-κB NFkB->Transcription Activates Target_Genes NF-κB Target Genes (e.g., anti-apoptotic) Transcription->Target_Genes

Figure 2: CBL0137-mediated inhibition of NF-κB signaling.
Modulation of Other Key Pathways

  • Heat Shock Factor 1 (HSF1): CBL0137 has been shown to suppress the HSF1-mediated heat shock response.[3] By downregulating HSF1, CBL0137 can increase tumor cell apoptosis, particularly in the context of hyperthermia.[3]

  • Wnt/β-catenin Signaling: In colorectal cancer cells, CBL0137 inhibits the Wnt/β-catenin pathway by decreasing the expression of multiple components and downstream targets of this pathway.[5]

  • MYC Oncogenes: CBL0137 represses the expression of c-MYC family oncogenes, which are critical drivers in many cancers.[1][6]

  • DNA Methylation: CBL0137 inhibits the expression of DNA methyltransferase 3A (DNMT3A), leading to a decrease in integral DNA methylation in certain cancer cell lines.[2][6]

  • BET Family Proteins: CBL0137 has been shown to decrease the protein levels of BRD2, BRD3, and BRD4, which are key readers of histone acetylation and are involved in transcriptional elongation.[1][2]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the interaction of CBL0137 with DNA and chromatin.

Cell Viability and Cytotoxicity Assays (MTT/MTS)

These colorimetric assays are used to assess the effect of CBL0137 on cell proliferation and viability.

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with a range of CBL0137 concentrations for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT or MTS reagent to each well and incubate.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

    • Calculate the IC50 value, the concentration of CBL0137 that inhibits cell growth by 50%.[4][8]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic location of FACT binding and its redistribution upon CBL0137 treatment.

  • Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., SSRP1 or SPT16) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed.

  • Protocol Outline:

    • Cross-link proteins to DNA in cells with formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate fragments of a desired size (e.g., 200-500 bp).

    • Incubate the sheared chromatin with an antibody against a FACT subunit (e.g., anti-SSRP1).

    • Precipitate the antibody-protein-DNA complexes using protein A/G beads.

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the complexes and reverse the cross-links.

    • Purify the DNA.

    • Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[10][15][16]

ChIP_Workflow Start Cells treated with CBL0137 or vehicle Crosslink Formaldehyde Cross-linking Start->Crosslink Lysis Cell Lysis and Chromatin Shearing Crosslink->Lysis IP Immunoprecipitation with anti-FACT antibody Lysis->IP Wash Wash to remove non-specific binding IP->Wash Elute Elution and Reverse Cross-linking Wash->Elute Purify DNA Purification Elute->Purify Analysis Analysis: ChIP-qPCR or ChIP-seq Purify->Analysis

Figure 3: General workflow for Chromatin Immunoprecipitation (ChIP).
Western Blotting

Western blotting is used to quantify the levels of specific proteins, such as FACT subunits, p53, and NF-κB, in different cellular fractions (e.g., soluble nuclear extract vs. chromatin-bound).

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

  • Protocol Outline:

    • Prepare cell lysates from CBL0137-treated and control cells. For chromatin fractionation, separate the soluble nuclear fraction from the chromatin pellet.

    • Determine protein concentration using a suitable assay (e.g., Bradford).

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or histone H3).[10][12]

Reporter Gene Assays

Luciferase reporter assays are employed to quantify the transcriptional activity of pathways like p53 and NF-κB.

  • Principle: Cells are transfected with a plasmid containing the luciferase gene under the control of a promoter with response elements for a specific transcription factor (e.g., p53 or NF-κB). Changes in the activity of the transcription factor result in corresponding changes in luciferase expression, which can be measured by luminescence.

  • Protocol Outline:

    • Transfect cells with the appropriate reporter plasmid.

    • Treat the cells with CBL0137. For NF-κB inhibition assays, cells may also be stimulated with an activator like TNF-α.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell number.[12][17][18]

Conclusion

CBL0137 represents a novel class of anti-cancer agents that function by targeting the fundamental structure of chromatin. Its ability to intercalate into DNA and induce nucleosome destabilization leads to the functional inhibition of the FACT complex, a critical player in chromatin dynamics. This primary event triggers a cascade of downstream signaling events, most notably the simultaneous activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF-κB pathway. The multifaceted mechanism of action of CBL0137, which also involves the modulation of other key cancer-related pathways, underscores its potential as a broad-spectrum anti-neoplastic agent. This technical guide provides a foundational understanding of the molecular interactions of CBL0137, which will be valuable for the continued research and development of this promising therapeutic candidate.

References

An In-depth Technical Guide to the Downstream Effects of FACT Inhibition by CBL0137

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a detailed examination of the molecular and cellular consequences following the inhibition of the Facilitates Chromatin Transcription (FACT) complex by the small molecule inhibitor, CBL0137.

Executive Summary

CBL0137 is a first-in-class anti-cancer agent that functions by targeting the Facilitates Chromatin Transcription (FACT) complex, a critical histone chaperone involved in transcription, DNA replication, and repair.[1][2] Unlike traditional cytotoxic agents, CBL0137 does not induce direct DNA damage but rather alters chromatin structure, leading to the functional inactivation of FACT.[3] This inhibition triggers a cascade of downstream effects, culminating in broad anti-tumor activity. The primary consequences of FACT inhibition by CBL0137 include the simultaneous activation of the p53 tumor suppressor pathway and the suppression of the pro-survival NF-κB signaling pathway.[4][5] Furthermore, CBL0137 activity leads to the downregulation of key oncogenes such as MYCN, inhibition of the HSF1-mediated stress response, modulation of NOTCH1 signaling, and the induction of a type I interferon response.[1][3] These multifaceted effects result in cancer cell apoptosis, cell cycle arrest, and the specific targeting of cancer stem cells (CSCs).[1][6] By impairing DNA repair mechanisms, CBL0137 also sensitizes cancer cells to conventional chemotherapy and radiation.[7][8] This guide details these downstream effects, presents quantitative data, outlines key experimental methodologies, and visualizes the core signaling pathways.

The FACT Complex: A Key Target in Oncology

The Facilitates Chromatin Transcription (FACT) complex is a heterodimeric histone chaperone composed of the Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1) subunits.[2][9] FACT plays a crucial role in remodeling nucleosomes, thereby enabling processes that require access to DNA, such as transcription, replication, and repair.[9][10] While its expression is limited in most normal, differentiated tissues, FACT is frequently overexpressed in a wide variety of aggressive and poorly differentiated cancers, where its high levels are often correlated with poor prognosis.[9][11] This differential expression makes FACT an attractive therapeutic target. Cancer cells, particularly those with a high transcriptional and replicative rate, are uniquely dependent on FACT for survival, a dependency not observed in normal cells.[10][12]

Core Mechanism: Chromatin Trapping and FACT Inactivation

The primary mechanism of CBL0137 does not involve direct enzymatic inhibition. Instead, it functions through a novel process known as "chromatin trapping" or "c-trapping".[3][11]

  • DNA Intercalation: CBL0137 is a small molecule that intercalates into DNA. This binding induces structural changes in the DNA and destabilizes its interaction with the histone core.[3][13][14]

  • Nucleosome Unfolding: The presence of CBL0137 facilitates a large-scale, reversible unfolding of the nucleosome structure by FACT.[14]

  • FACT Sequestration: This process leads to the sequestration and trapping of the FACT complex onto chromatin, preventing its normal function of assisting transcription and DNA repair.[11][15] This depletion of soluble, functionally active FACT is the central event that triggers all subsequent downstream effects.

G cluster_mechanism Core Mechanism of CBL0137 CBL0137 CBL0137 Intercalation DNA Intercalation & Nucleosome Destabilization CBL0137->Intercalation Binds DNA Nuclear DNA DNA->Intercalation Trapped_FACT Chromatin-Trapped FACT (Inactive) Intercalation->Trapped_FACT FACT FACT Complex (Soluble, Active) FACT->Trapped_FACT Trapped by destabilized chromatin

Core mechanism of CBL0137 action.

Downstream Signaling Pathway Modulation

The functional inactivation of FACT by CBL0137 leads to profound and diverse alterations in critical cellular signaling pathways.

p53 Activation and NF-κB Inhibition

A hallmark of CBL0137 activity is the dual modulation of two of the most important transcription factors in cancer: p53 and NF-κB.[4]

  • p53 Activation: CBL0137 treatment leads to the robust activation of the p53 tumor suppressor protein.[1] This effect is dependent on the formation of a SPT16-SSRP1-CK2 complex.[1] Activated p53 then transcriptionally upregulates target genes that induce apoptosis and cell cycle arrest. While highly effective in p53 wild-type cells, CBL0137's efficacy is reduced in cells with p53 loss-of-function mutations.[4][16]

  • NF-κB Inhibition: The NF-κB pathway, which promotes cell proliferation and inflammation while inhibiting apoptosis, is a key dependency for many cancers. FACT is required for the efficient transcription of NF-κB-dependent genes.[4] By trapping FACT, CBL0137 prevents this transcription, effectively suppressing the NF-κB survival signal.[1][15]

HSF1 and MYCN/c-Myc Oncogene Suppression

CBL0137 also suppresses other key oncogenic pathways.

  • HSF1 Inhibition: Heat Shock Factor 1 (HSF1) is another transcription factor that promotes tumor cell survival under stress. CBL0137 treatment suppresses HSF1 transcription, which contributes to its anti-melanoma effects and can increase tumor cell apoptosis, especially when combined with hyperthermia.[1][2]

  • MYCN/c-Myc Downregulation: The MYC family of oncoproteins are potent drivers of tumorigenesis. In cancers like neuroblastoma, which are driven by MYCN amplification, FACT is essential for maintaining high levels of MYCN expression.[1][7] CBL0137 treatment disrupts this process, leading to a significant downregulation of MYCN and c-Myc, thereby inhibiting tumor initiation and progression.[1][7][17]

NOTCH1 and Interferon (IFN) Pathway Modulation

The effects of CBL0137 extend to pathways involved in cell fate and immune signaling.

  • NOTCH1 Activation: In certain contexts, such as small cell lung cancer, CBL0137 treatment leads to the activation of the NOTCH1 signaling pathway.[1] In these cancers, NOTCH1 acts as a tumor suppressor, and its activation increases apoptosis and inhibits cell proliferation.[1][2] This pathway is also implicated in CBL0137's ability to reduce the self-renewal of cancer stem cells.[1]

  • Interferon (IFN) Response: By inducing widespread chromatin destabilization, CBL0137 activates an interferon response.[3] This phenomenon, termed "Transcription of Repeats Activates INterferon" (TRAIN), occurs when the transcription of normally silenced repetitive elements leads to the formation of double-stranded RNA, triggering a type I interferon signaling cascade.[18][19] This immunomodulatory effect contributes to the overall anti-tumor activity.

G cluster_main Downstream Signaling Effects of FACT Inhibition FACT_Inhibition FACT Inactivation (via Chromatin Trapping) p53 p53 Pathway ↑ FACT_Inhibition->p53 NFkB NF-κB Pathway ↓ FACT_Inhibition->NFkB HSF1 HSF1 Pathway ↓ FACT_Inhibition->HSF1 MYC MYC/MYCN Expression ↓ FACT_Inhibition->MYC NOTCH1 NOTCH1 Pathway ↑ (context-dependent) FACT_Inhibition->NOTCH1 IFN Interferon Response ↑ (TRAIN) FACT_Inhibition->IFN via chromatin destabilization Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle Proliferation Proliferation ↓ NFkB->Proliferation Survival Survival ↓ NFkB->Survival HSF1->Survival MYC->Proliferation NOTCH1->Apoptosis Stemness CSC Self-Renewal ↓ NOTCH1->Stemness Immunity Anti-Tumor Immunity IFN->Immunity

Key signaling pathways modulated by CBL0137-mediated FACT inhibition.

Cellular and Anti-Tumor Consequences

The collective modulation of these signaling pathways results in potent anti-cancer effects at the cellular level.

  • Induction of Apoptosis and Cell Cycle Arrest: CBL0137 is a potent inducer of apoptosis in a wide range of cancer cell lines, including those resistant to conventional drugs.[6][20] It also causes significant cell cycle arrest, often blocking progression through the G2/M phase.[19][21]

  • Inhibition of DNA Damage Repair: The FACT complex is an active participant in the DNA damage response. By sequestering FACT, CBL0137 impairs the cell's ability to repair DNA damage caused by genotoxic agents.[3][7] This mechanism underlies the synergistic effects observed when CBL0137 is combined with chemotherapy or radiation.[7][22][23]

  • Eradication of Cancer Stem Cells (CSCs): A crucial aspect of CBL0137's activity is its ability to target and eliminate CSCs, a cell population responsible for tumor initiation, metastasis, and therapeutic resistance.[1][24] This is achieved, in part, by inhibiting stemness-related factors and pathways like NOTCH1.[1][2] FACT inhibition has been shown to reduce the expression of key stem cell markers such as SOX2, OCT4, and NANOG.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of CBL0137.

Table 1: In Vitro Activity of CBL0137

Parameter Value Cell/System Context Reference
p53 Activation (EC50) 0.37 µM Cell-based reporter assay [5]
NF-κB Inhibition (EC50) 0.47 µM Cell-based reporter assay [5]
p53 Protein Upregulation Marked increase A1207 & U87MG Glioblastoma cells [4]
BRD2 Expression 2.1 to 4-fold decrease HeLa TI cells (4h incubation) [13]

| BRD3 Expression | 1.4 to 2.2-fold decrease | HeLa TI cells (4-24h incubation) |[13] |

Table 2: In Vivo Efficacy of CBL0137

Cancer Model Treatment Regimen Outcome Reference
Pancreatic Cancer (PANC-1) CBL0137 + Gemcitabine 78% tumor growth inhibition [24]
Glioblastoma (U87MG) 70 mg/kg i.v. CBL0137 Significant increase in survival vs. control [4]
Glioblastoma (U87MG) 70 mg/kg CBL0137 + TMZ Significant increase in survival vs. monotherapy [4]
Neuroblastoma (Xenograft) CBL0137 Tumor shrinkage [7]

| KMT2A-rearranged Leukemia | CBL0137 + Panobinostat | 225% extension in Event-Free Survival (EFS) vs. control |[18] |

Key Experimental Protocols

The investigation of CBL0137's downstream effects employs a range of standard molecular and cellular biology techniques.

Western Blotting for Protein Expression Analysis

This technique is used to measure changes in the levels of specific proteins post-treatment.

  • Cell Lysis: Treat cancer cells with CBL0137 or vehicle control for a specified time. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against target proteins (e.g., p53, SSRP1, cleaved PARP, β-actin). Follow with incubation using a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).[4][21]

RNA-Sequencing for Global Transcriptome Analysis

RNA-seq provides a comprehensive view of gene expression changes induced by CBL0137.

  • Cell Treatment & RNA Extraction: Treat cells with CBL0137 or vehicle. Extract total RNA using a commercial kit (e.g., RNeasy) and assess RNA quality and quantity.

  • Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining mRNA or total RNA. This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on raw sequencing reads.

    • Align reads to a reference genome.

    • Quantify gene expression levels (e.g., as TPM or FPKM).

    • Identify differentially expressed genes (DEGs) between CBL0137-treated and control groups.

    • Perform pathway and gene ontology (GO) enrichment analysis on the DEG list to identify significantly affected biological processes and signaling pathways.[8]

G cluster_workflow Experimental Workflow: RNA-Sequencing start Cancer Cell Culture treatment Treatment Groups (Vehicle vs. CBL0137) start->treatment extraction Total RNA Extraction & QC treatment->extraction library rRNA Depletion & Library Preparation extraction->library seq High-Throughput Sequencing library->seq analysis Bioinformatic Analysis (Alignment, Quantification) seq->analysis deg Identify Differentially Expressed Genes (DEGs) analysis->deg pathway Pathway & GO Enrichment Analysis deg->pathway

Workflow for transcriptomic analysis of CBL0137 effects.
Cell Viability and Apoptosis Assays

These assays quantify the cytotoxic and pro-apoptotic effects of CBL0137.

  • Viability (MTT/CellTiter-Glo):

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat with a serial dilution of CBL0137 for 24-72 hours.

    • Add MTT reagent or CellTiter-Glo reagent.

    • Measure absorbance or luminescence, respectively, which correlates with the number of viable cells. Calculate IC50 values from the dose-response curve.[21]

  • Apoptosis (Annexin V/PI Staining):

    • Treat cells with CBL0137 or vehicle control.

    • Harvest cells and wash with PBS.

    • Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Analyze the cell population by flow cytometry. Annexin V-positive cells are apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).[18]

Conclusion and Future Directions

CBL0137 represents a novel therapeutic strategy that targets a fundamental dependency of cancer cells: chromatin organization and accessibility. Its mechanism of FACT inhibition via chromatin trapping triggers a powerful and multifaceted anti-tumor response, characterized by the activation of tumor-suppressive pathways (p53, NOTCH1, IFN), the inhibition of oncogenic drivers (NF-κB, HSF1, MYC), and the eradication of therapy-resistant cancer stem cells. The ability of CBL0137 to also impair DNA damage repair provides a strong rationale for its use in combination with standard-of-care chemotherapy and radiotherapy. Several Phase I/II clinical trials are currently underway to evaluate the safety and efficacy of CBL0137 in patients with solid tumors, central nervous system tumors, and lymphomas, holding promise for a new approach to treating aggressive and refractory cancers.[25][26][27]

References

CBL0137: A Dual Modulator of p53 and NF-κB Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CBL0137 is a novel small molecule belonging to the curaxin family of anti-cancer agents. It exerts its therapeutic effects through a unique dual mechanism of action: the activation of the tumor suppressor protein p53 and the simultaneous inhibition of the pro-inflammatory and pro-survival transcription factor, Nuclear Factor-kappa B (NF-κB). This is achieved primarily through its interaction with the Facilitates Chromatin Transcription (FACT) complex, a key regulator of chromatin remodeling. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning CBL0137's activity, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical and clinical investigations.

Introduction

The p53 and NF-κB signaling pathways represent two critical and often interconnected hubs in cancer biology. The p53 pathway, frequently inactivated in human cancers, plays a pivotal role in tumor suppression by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Conversely, the NF-κB pathway is constitutively active in many malignancies, promoting cell survival, proliferation, inflammation, and chemoresistance. The simultaneous targeting of these two pathways presents a promising strategy for cancer therapy.

CBL0137 is a second-generation curaxin that has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models, including glioblastoma, pancreatic cancer, melanoma, and hematological malignancies.[1][2][3][4] Currently, CBL0137 is being evaluated in Phase I and II clinical trials for various solid and hematological cancers.[5][6][7][8] This document serves as a detailed resource for researchers and drug development professionals interested in the scientific foundation of CBL0137's dual-action mechanism.

Mechanism of Action: p53 Activation and NF-κB Inhibition

The primary molecular target of CBL0137 is the Facilitates Chromatin Transcription (FACT) complex , a heterodimeric histone chaperone composed of the subunits Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1) .[4] FACT is essential for processes that require chromatin disruption, such as transcription, replication, and DNA repair, and is often overexpressed in cancer cells.[2][3]

CBL0137 intercalates into DNA, which leads to the trapping of the FACT complex on chromatin.[4][9] This sequestration of FACT is the linchpin of CBL0137's dual activity on p53 and NF-κB.

p53 Activation

The trapping of the FACT complex by CBL0137 initiates a signaling cascade that leads to the activation of p53. This process is dependent on Casein Kinase 2 (CK2). The sequestered FACT complex forms a ternary complex with CK2 (SPT16-SSRP1-CK2).[4][8] This complex then phosphorylates p53 at the serine 392 residue (Ser392).[4][10] Phosphorylation at this site is crucial for p53 stabilization and activation, preventing its degradation by MDM2 and enabling it to induce the expression of its target genes, which are involved in apoptosis and cell cycle arrest.[4]

p53_activation CBL0137 CBL0137 DNA DNA CBL0137->DNA intercalates FACT_trapped Trapped FACT on Chromatin DNA->FACT_trapped traps FACT FACT Complex (SPT16/SSRP1) FACT->FACT_trapped CK2 CK2 FACT_trapped->CK2 recruits p53_inactive Inactive p53 CK2->p53_inactive phosphorylates (Ser392) p53_active Active p53 (p-Ser392) p53_inactive->p53_active Apoptosis Apoptosis & Cell Cycle Arrest p53_active->Apoptosis induces

CBL0137-mediated p53 Activation Pathway.
NF-κB Inhibition

The sequestration of the FACT complex by CBL0137 also leads to the inhibition of the NF-κB signaling pathway. FACT is required for the transcription of many NF-κB target genes. By trapping FACT on chromatin, CBL0137 effectively prevents its availability for the transcriptional machinery at the promoters of these genes.[4][8] This leads to a downregulation of NF-κB-dependent gene expression, which in turn reduces cell survival, proliferation, and inflammation.

nfkb_inhibition CBL0137 CBL0137 DNA DNA CBL0137->DNA intercalates FACT_trapped Trapped FACT on Chromatin DNA->FACT_trapped traps FACT FACT Complex (SPT16/SSRP1) FACT->FACT_trapped NFkB_pathway NF-κB Signaling Pathway FACT_trapped->NFkB_pathway inhibits FACT availability Gene_transcription NF-κB Target Gene Transcription NFkB_pathway->Gene_transcription Cell_survival Cell Survival & Proliferation Gene_transcription->Cell_survival

CBL0137-mediated NF-κB Inhibition Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy and activity of CBL0137 from various studies.

Table 1: In Vitro Efficacy of CBL0137 (IC50 Values)
Cell LineCancer TypeIC50 (µM)Duration of Treatment (hours)Reference
KG-1Acute Myeloid Leukemia (AML)0.4772[1]
THP-1Acute Myeloid Leukemia (AML)>1.072[1]
NCI-H929Multiple Myeloma (MM)0.4172[1]
WEHI-3Murine Acute Myeloid Leukemia0.4672[1]
A1207Glioblastoma (TMZ-resistant)0.63572[2]
U87MGGlioblastoma (TMZ-responsive)2.04572[2]
DPM CellsDiffuse Pleural Mesothelioma0.200 - 0.38072[10]
NP1 (control)Normal Pleural Cells0.75672[10]
Table 2: CBL0137 Activity on p53 and NF-κB Pathways
AssayParameterEC50 (µM)Cell-based/BiochemicalReference
p53 Reporter Assayp53 Activation0.37Cell-based[11]
NF-κB Reporter AssayNF-κB Inhibition0.47Cell-based[11]
Table 3: Preclinical In Vivo Efficacy of CBL0137
Cancer ModelTreatmentOutcomeReference
Pancreatic (PANC-1 Orthotopic)CBL0137 + Gemcitabine78% tumor growth inhibition (p=0.0002)[3][12]
Glioblastoma (A1207 & U87MG Orthotopic)CBL0137 (70 mg/kg i.v.)Increased apoptosis & suppressed proliferation[2]
Table 4: Phase I Clinical Trial (NCT01905228) Results for Intravenous CBL0137
ParameterValueNotesReference
Maximum Tolerated Dose (MTD)540 mg/m²Dose-limiting toxicities were myelosuppressive.[5][6][13]
Recommended Phase 2 Dose (RP2D)540 mg/m²[5][6][13]
Tmax (Day 1)5.1 hours (range: 1-10)[8]
Half-life (t1/2)24.7 hours (range: 10.3-40.7)No dose dependence observed.[13]
Clinical BenefitStable disease in 18 of 48 evaluable patients. Tumor regressions up to 22%.Cancers included liver, prostate, and uterine.[5][6][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CBL0137.

Chromatin Immunoprecipitation (ChIP) for FACT Complex Trapping

This protocol is designed to assess the sequestration of the FACT subunits (SSRP1 and SPT16) on chromatin following CBL0137 treatment.

chip_workflow start Start: Cancer Cells treat Treat with CBL0137 or Vehicle start->treat crosslink Cross-link Proteins to DNA (Formaldehyde) treat->crosslink lyse Lyse Cells & Isolate Nuclei crosslink->lyse sonicate Sonicate to Shear Chromatin lyse->sonicate immunoprecipitate Immunoprecipitate with anti-SSRP1 or anti-SPT16 Ab sonicate->immunoprecipitate reverse Reverse Cross-links immunoprecipitate->reverse purify Purify DNA reverse->purify analyze Analyze DNA by qPCR or Sequencing purify->analyze end End: Quantify FACT Trapping analyze->end luciferase_workflow start Start: Cancer Cells transfect Transfect with p53 or NF-κB Luciferase Reporter Plasmid start->transfect treat Treat with CBL0137 or Vehicle transfect->treat lyse Lyse Cells treat->lyse add_substrate Add Luciferase Substrate lyse->add_substrate measure Measure Luminescence add_substrate->measure end End: Quantify Transcriptional Activity measure->end

References

The Impact of CBL0137 on Cancer Stem Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer stem cells (CSCs) represent a significant hurdle in oncology, contributing to tumor initiation, metastasis, and therapeutic resistance. The small molecule CBL0137 has emerged as a promising agent that demonstrates preferential cytotoxicity towards this resilient cell population. This technical guide provides an in-depth analysis of the mechanism of action of CBL0137 on CSCs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. CBL0137's primary mechanism involves the inhibition of the Facilitates Chromatin Transcription (FACT) complex, a key regulator of chromatin remodeling. This inhibition triggers a cascade of downstream effects, including the activation of the tumor suppressor p53, inhibition of the pro-survival NF-κB pathway, and modulation of the NOTCH1 signaling pathway, ultimately leading to the suppression of CSC self-renewal and survival.

Mechanism of Action: Targeting the FACT Complex to Eradicate Cancer Stem Cells

CBL0137's anticancer activity is primarily attributed to its ability to target the FACT complex, which is composed of the SSRP1 and SPT16 subunits.[1][2] The FACT complex is a histone chaperone that plays a crucial role in transcription, replication, and DNA repair by destabilizing nucleosomes.[1] Notably, the expression of the FACT complex is significantly elevated in various tumor cells, including CSCs, while it is almost absent in normal, differentiated cells.[1]

By binding to chromatin, CBL0137 traps the FACT complex, leading to its functional inactivation.[3] This chromatin trapping of FACT initiates a series of downstream events that are detrimental to cancer cells, particularly CSCs:

  • Activation of p53: The sequestration of the FACT complex leads to the casein kinase 2 (CK2)-dependent phosphorylation and activation of the tumor suppressor protein p53.[4] Activated p53 can then induce cell cycle arrest and apoptosis.

  • Inhibition of NF-κB: The trapping of FACT on chromatin inhibits the transcription of genes regulated by Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in promoting cell survival, proliferation, and inflammation.[1][5]

  • Inhibition of HSF1: CBL0137 also suppresses the Heat Shock Factor 1 (HSF1) pathway, which is often overactive in cancer cells and contributes to their survival under stress.[1][2]

  • Modulation of NOTCH1 Signaling: A critical aspect of CBL0137's effect on CSCs is its ability to modulate the NOTCH1 signaling pathway.[1][2] In several cancers, including small cell lung cancer, CBL0137 has been shown to increase the expression of NOTCH1, a key regulator of stem cell self-renewal and differentiation.[1] This modulation disrupts the delicate balance required for CSC maintenance, pushing them towards differentiation or apoptosis.

This multi-pronged attack on key survival and self-renewal pathways makes CBL0137 a potent agent against the CSC population.

CBL0137 Mechanism of Action on Cancer Stem Cells CBL0137 CBL0137 Chromatin Chromatin CBL0137->Chromatin Binds to NOTCH1 NOTCH1 Signaling CBL0137->NOTCH1 Modulates FACT FACT Complex (SSRP1/SPT16) p53 p53 FACT->p53 Activation via CK2 NFkB NF-κB FACT->NFkB Inhibition HSF1 HSF1 FACT->HSF1 Inhibition Chromatin->FACT Traps Apoptosis Apoptosis p53->Apoptosis SelfRenewal CSC Self-Renewal NFkB->SelfRenewal Promotes NOTCH1->SelfRenewal Inhibits Differentiation CSC Differentiation NOTCH1->Differentiation Promotes SelfRenewal->Apoptosis Suppresses Experimental Workflow: Assessing CBL0137's Effect on CSCs cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation CellCulture Cancer Cell Culture (Adherent or Suspension) Treatment CBL0137 Treatment (Dose-Response) CellCulture->Treatment SphereAssay Sphere Formation Assay Treatment->SphereAssay FlowCytometry Flow Cytometry (CSC Marker Analysis) Treatment->FlowCytometry SFE Sphere Formation Efficiency (SFE) SphereAssay->SFE MarkerQuant CSC Marker Quantification (%) FlowCytometry->MarkerQuant Xenograft Orthotopic Xenograft Model (e.g., Nude Mice) SFE->Xenograft Informs MarkerQuant->Xenograft Informs InVivoTreatment CBL0137 Administration (e.g., IV, Oral) Xenograft->InVivoTreatment TumorAnalysis Tumor Growth Monitoring & Ex-vivo Analysis InVivoTreatment->TumorAnalysis IHC Immunohistochemistry (CSC Markers) TumorAnalysis->IHC Survival Survival Analysis TumorAnalysis->Survival

References

CBL0137: A Technical Guide to Its Impact on Cellular Stress Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBL0137 is a novel small molecule anti-cancer agent belonging to the curaxin family. It is a non-genotoxic compound that intercalates into DNA, leading to chromatin destabilization and the functional inhibition of the Facilitates Chromatin Transcription (FACT) complex.[1][2] The FACT complex, composed of the SSRP1 and SPT16 subunits, is a crucial histone chaperone involved in transcription, replication, and DNA repair.[1][3] Notably, FACT is highly expressed in various cancer types while being almost absent in normal tissues, making it an attractive therapeutic target.[1][3] By targeting FACT, CBL0137 triggers a cascade of events that impinge on multiple cellular stress pathways, ultimately leading to cancer cell death and tumor growth inhibition.[3][4] This technical guide provides an in-depth overview of the core mechanisms of CBL0137, focusing on its impact on cellular stress pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: FACT Inhibition and Chromatin Remodeling

CBL0137's primary mechanism of action involves its intercalation into DNA, which alters the DNA structure and interferes with DNA-histone interactions.[1][5] This leads to the "trapping" of the FACT complex on chromatin, sequestering it and preventing its normal function in nucleosome remodeling.[3][5] This functional inactivation of FACT results in widespread chromatin alterations, including nucleosome destabilization and decondensation.[5][6] These changes in chromatin architecture have profound effects on gene expression and other DNA-dependent processes.[7][8]

dot

Core mechanism of CBL0137 action.

Impact on Key Cellular Stress Pathways

The inhibition of FACT by CBL0137 triggers a multi-pronged attack on cancer cells by modulating several critical stress response pathways.

p53 Tumor Suppressor Pathway Activation

CBL0137 leads to the activation of the p53 tumor suppressor protein.[4][9] Mechanistically, the trapping of FACT on chromatin by CBL0137 facilitates the formation of a complex between FACT and Casein Kinase 2 (CK2).[9] This complex then phosphorylates p53 at Serine 392, leading to its activation.[9] Activated p53 can then induce cell cycle arrest, apoptosis, and DNA repair.[9][10] Notably, p53-wild type cells have shown slightly more susceptibility to CBL0137-induced cell death compared to p53-null cells.[4]

dot

CBL0137-mediated activation of the p53 pathway.
Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in promoting inflammation, cell survival, and proliferation, and is often constitutively active in cancer cells.[4][9] CBL0137 has been shown to inhibit the NF-κB signaling pathway.[3][9] The sequestration of the FACT complex by CBL0137 is believed to be responsible for this inhibition, preventing the transcription of NF-κB target genes.[3] This dual action of activating the pro-apoptotic p53 pathway while simultaneously inhibiting the pro-survival NF-κB pathway contributes significantly to the anti-cancer efficacy of CBL0137.[4]

Downregulation of the Heat Shock Response

The heat shock response, mediated by the Heat Shock Factor 1 (HSF1), is a cellular defense mechanism that helps cancer cells survive under stress conditions.[4] CBL0137 has been demonstrated to downregulate HSF1, thereby inhibiting the heat shock response.[4] This suppression of HSF1 and its downstream target, Hsp70, increases tumor cell apoptosis, particularly in combination with hyperthermia.[4]

dot

Overview of CBL0137's impact on key stress pathways.
Impairment of DNA Damage Repair

The FACT complex is involved in the DNA damage response (DDR).[11][12] By inhibiting FACT, CBL0137 interferes with DNA damage repair processes.[11][13] This has been shown to sensitize cancer cells to DNA-damaging agents like cisplatin and radiation.[11][13] For instance, in medulloblastoma, CBL0137 was found to inhibit the repair of radiation and cisplatin-induced DNA damage by interfering with the recruitment and acetylation of APE1, a key DNA repair enzyme.[11]

Induction of an Interferon Response

CBL0137-induced chromatin destabilization leads to the transcription of repetitive elements in the genome, which in turn activates a double-stranded RNA-induced interferon (IFN) response known as Transcription of Repeats Activates INterferon (TRAIN).[5][14] This innate immune response within the tumor microenvironment can contribute to the anti-tumor effects of CBL0137.[5][15]

Quantitative Data Summary

The following tables summarize the quantitative effects of CBL0137 across various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of CBL0137

Cell LineCancer TypeIC50 (µM)AssayReference
A1207Glioblastoma~0.6Not Specified[9]
U87MGGlioblastoma~2.0Not Specified[9]
MiaPaCa-2Pancreatic Cancer< 2.5Cell Viability[16]
PANC-1Pancreatic Cancer< 2.5Cell Viability[16]

Table 2: In Vivo Efficacy of CBL0137

Cancer ModelTreatmentOutcomeReference
H82 SCLC XenograftCBL0137 + Cisplatin (1:1)Delayed tumor growth by 30 days; prolonged survival by >10 days[9]
Orthotopic A1207 & U87MGCBL0137Prolonged survival[9]
Pancreatic Cancer ModelsCBL0137Effective against orthotopic gemcitabine-resistant PANC-1 and patient-derived xenografts[17]
Th-MYCN NeuroblastomaCBL0137 + PanobinostatComplete tumor regression[5]

Table 3: Molecular Effects of CBL0137

Cell LineTreatmentEffectFold ChangeReference
HeLaCBL0137 (1.2 µM, 24h)DNMT3A protein level4-fold decrease[18]
HeLaCBL0137 (1.2 µM)DNMT1 mRNA level1.6-fold decrease[18]
HeLaCBL0137 (1.2 µM)DNMT3A mRNA level1.9-fold decrease[18]
Neuroblastoma cellsCBL0137 + PanobinostatIFIT3 gene expressionSignificant increase vs. CBL0137 alone[5]

Detailed Experimental Protocols

Cell Viability and Colony Formation Assays
  • Cell Lines: A variety of cancer cell lines are used, including those for glioblastoma (U87MG, A1207), pancreatic cancer (MiaPaCa-2, PANC-1), and neuroblastoma.[5][13][16]

  • Treatment: Cells are treated with varying concentrations of CBL0137, often in combination with other chemotherapeutic agents or radiation.[13][16]

  • Clonogenic Assay: Cells are seeded at low density (e.g., 300-400 cells/well in a 6-well plate) and allowed to attach. They are then treated with CBL0137 and/or radiation. After a period of incubation (typically 1-2 weeks), colonies are fixed, stained (e.g., with crystal violet), and counted.[13]

  • MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with CBL0137. After the incubation period, MTT reagent is added, and the resulting formazan crystals are dissolved. Absorbance is measured to determine the percentage of viable cells relative to a control.[19]

dot

A generalized workflow for in vitro assays.
Western Blot Analysis

  • Purpose: To determine the effect of CBL0137 on the expression levels of specific proteins (e.g., p53, SSRP1, HSF1).[4][9]

  • Procedure:

    • Cells are treated with CBL0137 for a specified time.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA).

    • Equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies.[9][20]

  • Tumor Implantation: Human cancer cells are injected either subcutaneously or orthotopically into the mice.[9][20]

  • Treatment: Once tumors are established, mice are treated with CBL0137 (administered, for example, intravenously or via drinking water), a vehicle control, and/or other therapeutic agents.[12][21]

  • Monitoring: Tumor growth is monitored regularly by measuring tumor volume. Animal survival is also a key endpoint.[9][20]

  • Analysis: At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blot).

Conclusion and Future Directions

CBL0137 is a promising anti-cancer agent with a unique mechanism of action that disrupts multiple cellular stress pathways crucial for cancer cell survival and proliferation. Its ability to inhibit the FACT complex leads to the favorable modulation of p53, NF-κB, and HSF1 pathways, impairs DNA damage repair, and stimulates an anti-tumor immune response. The preclinical data strongly supports its continued investigation in clinical settings, both as a monotherapy and in combination with other cancer treatments.[22][23][24][25][26][27] Current Phase I and II clinical trials are evaluating the safety and efficacy of CBL0137 in patients with various solid tumors and hematological malignancies.[4][22] Future research will likely focus on identifying predictive biomarkers of response to CBL0137 and optimizing combination strategies to maximize its therapeutic potential.

References

Methodological & Application

Determining the Potency of CBL0137: A Guide to IC50 Measurement in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

CBL0137 is a small molecule anticancer agent that has demonstrated promising activity across a spectrum of malignancies. Its primary mechanism of action involves the inhibition of the FACT (Facilitates Chromatin Transcription) complex, a critical regulator of chromatin remodeling and gene transcription in cancer cells. This inhibition leads to the simultaneous activation of the tumor suppressor protein p53 and suppression of the pro-survival transcription factor NF-κB, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[1][2][3][4][5] This document provides a comprehensive overview of the half-maximal inhibitory concentration (IC50) of CBL0137 in various cancer cell lines and offers a detailed protocol for its determination.

Data Presentation: CBL0137 IC50 Values

The following table summarizes the reported IC50 values of CBL0137 in a range of cancer cell lines, providing a comparative look at its potency across different cancer types.

Cancer TypeCell LineIC50 (µM)Incubation TimeReference
Hematological Malignancies KG-1 (AML)0.4772h[6]
THP-1 (AML)~1.572h[6]
CCRF-CEM (ALL)~1.672h[6]
CCRF-SB (ALL)~1.072h[6]
K562 (CML)~1.572h[6]
NCI-H929 (Multiple Myeloma)0.4172h[6]
WEHI-3 (Murine AML)0.4672h[6]
Glioblastoma A12070.63572h
U87MG2.04572h
Breast Cancer MCF7~1.072h
MDA-MB-231~1.072h
SKBR3~1.072h
Neuroblastoma BE(2)-CNot SpecifiedNot Specified[7]
KELLYNot SpecifiedNot Specified[7]
SH-SY5YNot SpecifiedNot Specified[7]
Melanoma A375Not SpecifiedNot Specified[8][9][10][11]
SK-MEL-28Not SpecifiedNot Specified[8][9][10][11]

Experimental Protocols

Determining the IC50 of CBL0137 using the MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of CBL0137 in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • CBL0137

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of CBL0137 in DMSO.

    • Perform serial dilutions of the CBL0137 stock solution in complete cell culture medium to achieve a range of desired concentrations. It is advisable to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of CBL0137.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, which is the concentration of CBL0137 that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of CBL0137

CBL0137_Pathway cluster_cbl_fact CBL0137-FACT Interaction cluster_downstream Downstream Effects CBL0137 CBL0137 FACT FACT Complex (SPT16 & SSRP1) CBL0137->FACT Inhibits Chromatin Chromatin FACT->Chromatin Remodels p53 p53 FACT->p53 Leads to Activation NFkB NF-κB FACT->NFkB Leads to Inhibition Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Transcription_Inhibition Inhibition of Pro-survival Genes NFkB->Transcription_Inhibition

Caption: Mechanism of action of CBL0137.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_drug Prepare CBL0137 Serial Dilutions incubate_overnight->prepare_drug treat_cells Treat Cells with CBL0137 prepare_drug->treat_cells incubate_drug Incubate for 24/48/72 hours treat_cells->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining IC50 using MTT assay.

References

Application Notes and Protocols: CBL0137 Dosage and Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CBL0137 is a second-generation curaxin, a small-molecule anticancer agent that exerts its effects through a novel mechanism of action.[1][2] By intercalating into DNA, CBL0137 disrupts DNA-histone interactions, leading to genome-wide nucleosome destabilization, a phenomenon described as "chromatin damage," without causing DNA breaks.[1] This primary action triggers a cascade of downstream effects, including the inhibition of the Facilitates Chromatin Transcription (FACT) complex, suppression of NF-κB and Heat Shock Factor 1 (HSF1) signaling, and activation of the p53 tumor suppressor pathway.[3][4] Preclinical studies have demonstrated its efficacy in a wide range of malignancies, including neuroblastoma, pancreatic cancer, leukemia, and glioblastoma, making it a promising candidate for clinical investigation.[1][2][5]

These application notes provide a comprehensive summary of CBL0137 dosage and administration strategies used in various preclinical mouse models. The included protocols and data are intended to serve as a guide for researchers and drug development professionals designing in vivo studies with this compound.

Signaling Pathways and Mechanism of Action

CBL0137's anticancer activity stems from its ability to modulate multiple critical cellular pathways simultaneously. Its primary interaction with DNA destabilizes chromatin, which leads to the trapping of the FACT complex on DNA.[1][6] This action inhibits FACT's function and initiates several downstream anti-tumor responses.

CBL0137_Mechanism CBL0137 CBL0137 DNA DNA Intercalation (Chromatin Destabilization) CBL0137->DNA Binds FACT FACT Complex (SPT16, SSRP1) DNA->FACT Traps Immune Type I Interferon Response (TRAIN) DNA->Immune Induces p53 p53 Activation FACT->p53 Modulates NFkB NF-κB Inhibition FACT->NFkB Modulates HSF1 HSF1 Inhibition FACT->HSF1 Modulates Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Arrest p53->CellCycle NFkB->Apoptosis Blocks Immune->Apoptosis

Core mechanism of action for CBL0137.

The inhibition of FACT by CBL0137 leads to diverse downstream effects that collectively suppress tumor growth. These include targeting cancer stem cells (CSCs) by modulating the NOTCH1 pathway and inhibiting oncogenic drivers like MYCN. In colorectal cancer models, CBL0137 has also been shown to suppress the Wnt/β-catenin signaling pathway.[7]

CBL0137_Downstream_Effects CBL0137 CBL0137 FACT FACT Inhibition CBL0137->FACT NOTCH1 NOTCH1 Pathway FACT->NOTCH1 affects WNT Wnt/β-catenin Pathway FACT->WNT affects MYCN_path MYCN Pathway FACT->MYCN_path affects CSC Cancer Stem Cell Self-Renewal NOTCH1->CSC Proliferation Cell Proliferation WNT->Proliferation TumorGrowth Tumor Growth & Progression MYCN_path->TumorGrowth

Downstream signaling pathways affected by CBL0137.

Application Notes: Dosage and Administration Summary

The dosage, route, and schedule of CBL0137 administration vary across different preclinical models and are often dependent on the cancer type and whether it is used as a monotherapy or in combination.

Table 1: CBL0137 Monotherapy in Mouse Models
Cancer TypeMouse ModelDosageRoute & ScheduleKey OutcomesCitation(s)
Neuroblastoma Th-MYCN (Transgenic)Low-dose (unspecified)Oral (in drinking water)Significantly delayed tumor growth.[7]
Neuroblastoma BE(2)-C (Xenograft)60 mg/kgIV, Q4d x 8 dosesSignificant delay in cancer progression.[1]
Pancreatic Cancer PANC-1 (Orthotopic Xenograft)90 mg/kgIV, 1x/week for 4 weeksSignificant reduction in tumor volume.[5]
Pancreatic Cancer Patient-Derived Xenograft (PDX)80-90 mg/kgIV, 1x/week for 4 weeksTumor growth inhibition correlated with FACT overexpression.[5]
Acute Myeloid Leukemia (AML) WEHI-3 (Syngeneic)50 mg/kgIV, Q2d for 14 daysSignificant anticancer effects, changes in spleen and liver.[8]
KMT2A-r AML MLL-AF9;NRasG12D60 mg/kgOral gavage, 2x/week for 2 weeks131% extension in event-free survival (EFS).[9]
Colon Cancer CT26.WT / CT26.CL25 (Syngeneic)50 mg/kg or 90 mg/kgIV, 3 doses Q4d or 2 doses Q7dStronger tumor growth suppression in immunocompetent mice.[10]
Colorectal Cancer DMH-Induced ModelAdministered in drinking waterAd libitumReduced incidence of adenocarcinomas and adenomas.[7]
Pediatric Cancers PPTP Xenograft Panel (Solid Tumors)50 mg/kgIV, 1x/week for 4 weeksSignificant EFS difference in 10 of 31 solid tumor xenografts.[4]
Acute Lymphoblastic Leukemia (ALL) PPTP Xenograft Panel (ALL)50 mg/kgIV, 1x/week for 4 weeksSignificant EFS difference in 8 of 8 ALL xenografts.[4]
Table 2: CBL0137 Combination Therapy in Mouse Models
Cancer TypeMouse ModelCBL0137 Dosage & ScheduleCombination Agent(s) & DosageKey OutcomesCitation(s)
Neuroblastoma Th-MYCN (Transgenic)40 mg/kg IV, Q4d x 8 dosesPanobinostat (5 mg/kg IP, daily for 7 days)Complete tumor regression in 100% of mice.[1]
Pancreatic Cancer PANC-1 (Orthotopic Xenograft)90 mg/kg IV, 1x/weekGemcitabine (40 mg/kg IP, Q4d)Enhanced tumor growth inhibition compared to monotherapy.[5]
Pancreatic Cancer PDX Models50-90 mg/kg IV, 1x/weekGemcitabine (20 mg/kg or 40 mg/kg IP, Q4d)Increased median survival time from 54 days (gemcitabine) to 78 days (combo).[5]
Small Cell Lung Cancer (SCLC) H82 (Xenograft)Not specified (1:1 molar ratio with cisplatin)CisplatinRemarkable tumor growth inhibition; delayed growth for 30 days.[3]
KMT2A-r ALL PDX Model45 mg/kg IV, 2x/week for 3 weeksPanobinostat (5 mg/kg IP, 5 days/week for 2 weeks)Significant therapeutic enhancement and extended EFS.[9]

Detailed Experimental Protocols

Protocol 1: Evaluation of CBL0137 in a Subcutaneous Neuroblastoma Xenograft Model

This protocol is adapted from studies on MYCN-amplified neuroblastoma.[1]

  • Materials & Reagents:

    • CBL0137 (formulated in 50 mg/mL Captisol or 5% dextrose in water).[1][4]

    • BE(2)-C human neuroblastoma cells.

    • Growth medium (e.g., RPMI with 10% FBS).

    • Growth factor-reduced Matrigel.

    • 4-5 week old female BALB/c nude mice.

    • Calipers, syringes, sterile saline.

  • Experimental Workflow:

    Xenograft_Workflow A 1. Cell Culture (BE(2)-C Neuroblastoma) B 2. Cell Harvest & Prep (5x10^6 cells in RPMI/Matrigel) A->B C 3. Subcutaneous Implantation (Dorsal flank of BALB/c nude mice) B->C D 4. Tumor Growth Monitoring (Wait until ~50-100 mm³) C->D E 5. Randomization into Groups (Vehicle, CBL0137, Combo, etc.) D->E F 6. Treatment Administration (e.g., 60 mg/kg IV, Q4d) E->F G 7. Tumor Measurement (Every other day with calipers) F->G H 8. Monitor for Toxicity (Body weight, clinical signs) F->H I 9. Endpoint Analysis (Tumor volume, survival) G->I H->I

    Workflow for a subcutaneous xenograft study.
  • Procedure:

    • Tumor Implantation: Subcutaneously inoculate 5 x 10⁶ BE(2)-C cells suspended in a 1:1 mixture of RPMI and Matrigel into the dorsal flank of each mouse.[1]

    • Tumor Monitoring: Allow tumors to grow. Measure tumor size every other day using calipers. Calculate volume using the formula: V = 1/2(length × width × depth).[1]

    • Randomization: Once tumors reach a volume of approximately 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle control, CBL0137).[1]

    • Drug Preparation: Prepare CBL0137 solution (e.g., in 50 mg/mL Captisol).

    • Administration: Administer CBL0137 intravenously (IV) via the tail vein at a dose of 60 mg/kg. The administration schedule is every four days for a total of 8 doses.[1]

    • Efficacy and Toxicity Monitoring: Continue to measure tumor volume every other day. Monitor mice for signs of toxicity, including body weight loss and changes in behavior.

    • Endpoint: The study endpoint is reached when tumors reach a predetermined maximum volume (e.g., 1000 mm³) or at the end of the study period. Event-free survival can be plotted and analyzed using the log-rank test.[1]

Protocol 2: CBL0137 Chemoprevention in a DMH-Induced Colorectal Cancer Model

This protocol is based on a study evaluating CBL0137's ability to prevent colorectal carcinogenesis.[7]

  • Materials & Reagents:

    • CBL0137.

    • 1,2-dimethylhydrazine (DMH).

    • 6-8 week old mice (strain as appropriate for the model).

    • Standard rodent diet and drinking water.

  • Procedure:

    • Carcinogen Induction: Administer subcutaneous injections of DMH once weekly for 15-20 weeks to induce colorectal carcinogenesis.[7]

    • Treatment Groups: Establish four treatment groups: (1) Vehicle only, (2) DMH only, (3) CBL0137 only, (4) DMH + CBL0137.[7]

    • Drug Administration: Following the final DMH injection, provide CBL0137 to the relevant groups via drinking water ad libitum.[7] The concentration in water should be calculated based on average daily water consumption to achieve the target dose.

    • Monitoring and Endpoint: Monitor animals for the duration of the study (e.g., 25-30 weeks). At the endpoint, euthanize the mice and perform a necropsy.

    • Analysis: Carefully dissect the colon and count the number of adenomas and adenocarcinomas. Compare the tumor incidence and multiplicity between the treatment groups to determine the chemopreventive efficacy of CBL0137.[7]

Protocol 3: Combination Therapy in a Syngeneic Mouse Model

This protocol is a generalized approach based on studies combining CBL0137 with immunotherapy or other agents in immunocompetent mice.[10]

  • Materials & Reagents:

    • CBL0137 (formulated in 5% dextrose).[10]

    • CT26 murine colon cancer cells.

    • 6-8 week old female BALB/c mice (immunocompetent).

    • Combination agent (e.g., anti-PD-1 antibody).

  • Procedure:

    • Tumor Implantation: Subcutaneously implant CT26 cells into the flank of BALB/c mice.

    • Tumor Monitoring & Randomization: Monitor tumor growth. When tumors are established (e.g., 7 days post-implantation), randomize mice into treatment groups.[10]

    • Administration:

      • CBL0137: Administer 50 mg/kg CBL0137 intravenously. A typical schedule is three doses, with each dose separated by 4 days.[10]

      • Combination Agent: Administer the second agent according to its established protocol (e.g., intraperitoneal injection of anti-PD-1 antibody).

    • Efficacy Monitoring: Measure tumor growth and survival as described in Protocol 1.

    • Immune Analysis (Optional): At the study endpoint or at specified time points, tumors and spleens can be harvested to analyze the immune response. This may include:

      • Flow cytometry to quantify tumor-infiltrating lymphocytes (CD8+ T cells, Tregs, etc.).[10]

      • Analysis of tumor-specific cytotoxic T cell responses.[10]

      • Gene expression analysis of interferon-related genes.[1]

Synergy_Logic CBL0137 CBL0137 Chromatin Chromatin Destabilization CBL0137->Chromatin Interferon Induction of Interferon Response CBL0137->Interferon DNARepair Inhibition of DNA Damage Repair CBL0137->DNARepair HDACi HDAC Inhibitor (e.g., Panobinostat) HDACi->Chromatin HDACi->Interferon HDACi->DNARepair Synergy Synergistic Cancer Cell Suppression Chromatin->Synergy Interferon->Synergy DNARepair->Synergy

Logical model for CBL0137 combination therapy.

References

Unveiling the In Vivo Potential of CBL0137: Application Notes and Protocols for Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of CBL0137, a promising anti-cancer agent, in various xenograft models. Detailed protocols for key experiments are provided to facilitate the replication and further exploration of CBL0137's therapeutic potential.

Mechanism of Action at a Glance

CBL0137 is a small molecule that targets the Facilitates Chromatin Transcription (FACT) complex, a critical player in chromatin remodeling and transcription. By inhibiting FACT, CBL0137 simultaneously activates the p53 tumor suppressor pathway and inhibits the pro-survival NF-κB signaling pathway. This dual mechanism of action makes it an attractive candidate for treating a wide range of malignancies, including those resistant to conventional therapies.

Summary of In Vivo Efficacy

CBL0137 has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the quantitative data from these studies.

Table 1: Efficacy of CBL0137 Monotherapy in Xenograft Models
Cancer TypeXenograft ModelTreatment ProtocolKey Findings
GlioblastomaOrthotopic U87MG80 mg/kg CBL0137, single intravenous dose 7 days post-inoculationSignificantly increased median survival over control (p < 0.0001).
GlioblastomaOrthotopic A1207CBL0137 (dose not specified), single intravenous dose 14 days post-inoculationSignificantly increased median survival over control (p < 0.01).
GlioblastomaOrthotopic U87MG and A120770 mg/kg CBL0137, intravenous, every 4th day for 4 weeksSignificantly increased survival in both models.
Pancreatic CancerPatient-Derived Xenograft (PDX) #1359080-90 mg/kg CBL0137, intravenous, once per week for up to 4 weeksModest tumor growth inhibition.
Table 2: Efficacy of CBL0137 Combination Therapy in Xenograft Models
Cancer TypeXenograft ModelCombination TreatmentKey Findings
GlioblastomaOrthotopic GBM3691CBL0137 + RadiationIncreased median survival to 48.5 days vs. 34.5 days for vehicle and 44.5 days for radiation alone.
GlioblastomaOrthotopic U87MGCBL0137 + TemozolomideTrend towards significantly increased survival over TMZ monotherapy.
NeuroblastomaSubcutaneous BE(2)-C60 mg/kg CBL0137 (intravenous, every 4 days) + 5 mg/kg Panobinostat (intraperitoneal, daily for 7 days)Significantly delayed cancer progression.
Small Cell Lung CancerH82 XenograftCBL0137 + Cisplatin (1:1 molar ratio)Delayed tumor growth for 30 days and prolonged survival by more than 10 days.
Pancreatic CancerPDX #1375680-90 mg/kg CBL0137 (intravenous, once per week) + 40 mg/kg Gemcitabine (intraperitoneal, every 4th day)Increased median survival time from 54 days (gemcitabine alone) to 78 days.

Experimental Protocols

The following are detailed protocols for establishing xenograft models and administering CBL0137, based on the cited literature.

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol provides a general framework for establishing subcutaneous xenograft tumors.

Materials:

  • Cancer cell line of interest

  • Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Matrigel (optional, recommended for some cell lines)

  • 4-6 week old immunodeficient mice (e.g., nude, SCID, or NSG)

  • 1-cc syringes with 27- or 30-gauge needles

  • Sterile surgical instruments

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Harvest cells using trypsin-EDTA and wash twice with sterile PBS or HBSS.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Resuspend the cell pellet in cold PBS or HBSS to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).

    • If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.

  • Animal Preparation:

    • Allow mice to acclimatize for at least 3-5 days before the procedure.

    • Anesthetize the mouse using an approved anesthetic protocol.

    • Shave and sterilize the injection site on the flank of the mouse.

  • Tumor Cell Implantation:

    • Draw the cell suspension into a 1-cc syringe.

    • Gently lift the skin on the flank and insert the needle subcutaneously.

    • Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb.

    • Slowly withdraw the needle to prevent leakage.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.

    • Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 50-100 mm³).

Protocol 2: Orthotopic Glioblastoma Xenograft Model

This protocol is adapted from studies using U87MG and A1207 glioblastoma cell lines.

Materials:

  • Glioblastoma cell line (e.g., U87MG, A1207)

  • Stereotactic frame for small animals

  • Micro-syringe (e.g., Hamilton syringe)

  • Anesthetic and analgesics

  • Surgical drill

Procedure:

  • Cell Preparation: Prepare glioblastoma cells as described in Protocol 1.

  • Animal Preparation and Surgery:

    • Anesthetize the mouse and secure it in the stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a surgical drill, create a small burr hole at the desired stereotactic coordinates for the striatum.

  • Intracranial Injection:

    • Slowly lower the micro-syringe needle through the burr hole to the target depth.

    • Inject a small volume of the cell suspension (e.g., 2-5 µL containing 1 x 10^5 to 2.5 x 10^5 cells) over several minutes.

    • Slowly retract the needle and suture the scalp incision.

  • Post-Operative Care and Monitoring:

    • Administer analgesics as per institutional guidelines.

    • Monitor the mice for neurological symptoms and weight loss.

    • Treatment can be initiated at various time points post-inoculation (e.g., day 1, 7, or 14).

Protocol 3: CBL0137 Formulation and Administration

Formulation:

  • Intravenous (i.v.) Administration: Dissolve CBL0137 in 50 mg/mL Captisol.

  • Oral (p.o.) Administration: CBL0137 can be administered in drinking water at a concentration of 0.13 mg/mL, which corresponds to approximately 20 mg/kg/day.

Administration:

  • Intravenous Injection: Administer the formulated CBL0137 solution via the tail vein.

  • Oral Gavage: For precise oral dosing, administer the solution directly into the stomach using an animal feeding needle.

  • Drinking Water: Provide the CBL0137 solution as the sole source of drinking water. Prepare fresh solutions regularly.

Visualizing Experimental Processes and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed signaling pathway of CBL0137.

experimental_workflow cluster_preclinical_model Preclinical Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture & Harvest cell_prep 2. Cell Preparation (Counting & Resuspension) cell_culture->cell_prep implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization of Mice tumor_growth->randomization treatment_admin 6. CBL0137 Administration (Monotherapy or Combination) randomization->treatment_admin monitoring 7. Efficacy Monitoring (Tumor Volume, Survival) treatment_admin->monitoring data_collection 8. Data Collection & Analysis monitoring->data_collection

In Vivo Xenograft Experimental Workflow.

CBL0137_pathway cluster_nucleus Nucleus CBL0137 CBL0137 DNA DNA CBL0137->DNA Intercalates FACT FACT Complex (SPT16 & SSRP1) DNA->FACT Traps FACT on Chromatin p53 p53 FACT->p53 Leads to p53 Activation NFkB NF-κB FACT->NFkB Inhibits NF-κB Transcription Tumor_Suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) p53->Tumor_Suppression Activates Pro_Survival Pro-Survival Genes (Anti-apoptosis, Proliferation) NFkB->Pro_Survival Inhibits

Proposed Signaling Pathway of CBL0137.

Application Notes and Protocols for CBL0137 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBL0137 is a small molecule anticancer agent that functions as an inhibitor of the Facilitates Chromatin Transcription (FACT) complex.[1][2] The FACT complex, composed of SSRP1 and SPT16 subunits, is crucial for chromatin remodeling during transcription, replication, and DNA repair.[3][4] By targeting FACT, CBL0137 disrupts these fundamental cellular processes in cancer cells, leading to the activation of the tumor suppressor p53 and the inhibition of the pro-survival NF-κB signaling pathway.[1][2][3][4] These actions collectively induce apoptosis and suppress tumor growth.[2][5] This document provides detailed application notes and protocols for the use of CBL0137 in in vitro cell culture experiments, including effective concentrations in various cancer cell lines and methodologies for key experimental assays.

Mechanism of Action

CBL0137 exerts its anticancer effects through a multi-faceted mechanism of action. Its primary target is the FACT histone chaperone, which becomes trapped on chromatin upon CBL0137 binding.[4] This sequestration of FACT leads to two major downstream effects:

  • p53 Activation: The chromatin trapping of FACT triggers a casein kinase 2 (CK2)-dependent phosphorylation and activation of p53, a critical tumor suppressor protein that orchestrates cell cycle arrest and apoptosis in response to cellular stress.[1][4]

  • NF-κB Inhibition: CBL0137-mediated inactivation of FACT inhibits NF-κB-dependent transcription.[2][3][4] NF-κB is a key transcription factor that promotes cancer cell survival, proliferation, and inflammation.

Beyond its effects on p53 and NF-κB, CBL0137 has been shown to modulate other critical signaling pathways implicated in cancer, including the NOTCH1, Heat Shock Factor 1 (HSF1), and WNT pathways.[1][6]

Data Presentation: Effective Concentrations of CBL0137

The effective concentration of CBL0137 can vary depending on the cancer cell line and the duration of treatment. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other effective doses for various cancer types.

Table 1: IC50 Values of CBL0137 in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (µM)
CCRF-SBAcute Lymphoblastic Leukemia0.41 - 1.60
KG-1Acute Myeloid Leukemia0.41 - 1.60
WEHI-3Acute Myeloid Leukemia0.41 - 1.60
RPMI-8226Multiple Myeloma0.41 - 1.60
NCI-H929Multiple Myeloma0.41 - 1.60
CCRF-CEMAcute Lymphoblastic Leukemia0.41 - 1.60
K562Chronic Myeloid Leukemia0.41 - 1.60
THP-1Acute Monocytic Leukemia0.41 - 1.60

Data sourced from a study on hematological malignancies, which reported a general IC50 range of 0.41 to 1.60 μM for the listed cell lines.[5]

Table 2: Effective Concentrations of CBL0137 in Solid Tumor Cell Lines

Cell LineCancer TypeEffective Concentration (µM)Observed Effect
HCT116Colorectal Cancer0.075 - 1.2Reduced cell viability after 72 hours.
HT29Colorectal Cancer0.075 - 1.2Reduced cell viability after 72 hours.
SW480Colorectal Cancer0.075 - 1.2Reduced cell viability after 72 hours.
CaCo2Colorectal Cancer0.075 - 1.2Reduced cell viability after 72 hours.
MC-38Murine Colon Adenocarcinoma0.075 - 1.2Reduced cell viability after 72 hours.
A1207Glioblastoma0.6 and 2.0Significant increase in p53.
U87MGGlioblastoma0.6 and 2.0Significant increase in p53.
A-673Ewing's Sarcoma1Substantial reduction in cell proliferation and induction of apoptosis.
SK-N-MCEwing's Sarcoma1Substantial reduction in cell proliferation and induction of apoptosis.
MiaPaCa-2Pancreatic Cancer> 2.5Complete absence of living cells.
PANC-1Pancreatic Cancer> 2.5Complete absence of living cells.
HeLa TICervical Cancer0.6 and 1.2Decrease in BRD2, BRD3, and DNMT3A expression.

Experimental Protocols

Stock Solution Preparation

CBL0137 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vitro experiments, a stock solution of 20 mM in DMSO is common.[7] This stock should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of CBL0137 on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • CBL0137 stock solution (e.g., 20 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of CBL0137 in complete medium from the stock solution. A typical concentration range to test is 0.1 to 10 µM.[8]

  • Remove the medium from the wells and add 100 µL of the CBL0137 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest CBL0137 concentration).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[8]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of CBL0137 on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • CBL0137 stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of CBL0137 (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 µM) for 24 hours.[5][8] Include a vehicle control.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.[5][8]

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 24 hours.[5][8]

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by CBL0137.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • CBL0137 stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of CBL0137 (e.g., 0.5 - 3 µM) for 24 hours.[8] Include a vehicle control.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Analyze the cells by flow cytometry within 1 hour of staining. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Visualization of Signaling Pathways and Workflows

To better understand the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

CBL0137_Mechanism_of_Action cluster_0 CBL0137 Action cluster_1 Chromatin Dynamics cluster_2 Downstream Effects CBL0137 CBL0137 FACT FACT Complex (SSRP1/SPT16) CBL0137->FACT Inhibits p53 p53 (Tumor Suppressor) CBL0137->p53 Activates NFkB NF-κB (Pro-survival) CBL0137->NFkB Inhibits Chromatin Chromatin FACT->Chromatin Remodels Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest TumorGrowth Tumor Growth Suppression NFkB->TumorGrowth Promotes Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth

Caption: Mechanism of action of CBL0137.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat with CBL0137 (various concentrations) incubate_overnight->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a cell viability (MTT) assay.

Apoptosis_Assay_Workflow start Start seed_cells Seed cells in 6-well plate start->seed_cells treat_cells Treat with CBL0137 seed_cells->treat_cells harvest_cells Harvest cells (adherent and floating) treat_cells->harvest_cells wash_cells Wash with ice-cold PBS harvest_cells->wash_cells resuspend Resuspend in binding buffer wash_cells->resuspend stain_cells Stain with Annexin V-FITC and PI resuspend->stain_cells incubate Incubate in dark stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for an apoptosis assay using Annexin V/PI staining.

References

Routes of Administration for CBL0137 in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the routes of administration for the investigational anti-cancer agent CBL0137 in preclinical research settings. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this novel compound.

Introduction to CBL0137

CBL0137 is a small molecule belonging to the curaxin family of compounds. Its primary mechanism of action involves the inhibition of the Facilitates Chromatin Transcription (FACT) complex, a critical regulator of chromatin remodeling.[1][2] By targeting FACT, CBL0137 can simultaneously activate the tumor suppressor p53 and inhibit the pro-survival NF-κB signaling pathway, leading to apoptosis in cancer cells.[1][2][3] Preclinical studies have demonstrated its potential in a variety of cancer models, including pancreatic cancer, neuroblastoma, leukemia, and glioblastoma.[4][5][6][7]

Routes of Administration in Preclinical Models

Preclinical evaluation of CBL0137 has utilized several routes of administration to establish its therapeutic potential. The choice of administration route often depends on the specific tumor model, the experimental objectives, and the formulation of the compound. The most commonly reported routes are intravenous, oral, and intraperitoneal injection.

Summary of Administration Routes and Dosages

The following table summarizes the various routes of administration, dosages, and experimental models reported in preclinical studies of CBL0137.

Route of AdministrationAnimal ModelCancer TypeDosageDosing ScheduleVehicle/FormulationReference(s)
Intravenous (i.v.) SCID MicePancreatic Cancer (PDX)50-90 mg/kgOnce per week for 4 weeksNot specified[4]
Athymic Nude MicePancreatic Cancer (Orthotopic)90 mg/kgOnce per week for 4 weeksNot specified[4]
MiceAcute Myeloid Leukemia50 mg/kgEvery two daysNot specified[8]
MiceNeuroblastoma (Xenograft)60 mg/kgEvery four days for 8 doses50 mg/mL Captisol[5]
BALB/c or SCID MiceColon Carcinoma50 mg/kg or 90 mg/kgThree doses, each separated by 4 days or two doses separated by 7 days5% dextrose[9]
MiceKMT2A-r Acute Lymphoblastic Leukemia (PDX)45 mg/kgTwice a week for three weeks5% dextrose[6]
Nude MiceNeuroblastoma (Xenograft)Not specifiedNot specifiedNot specified[10]
Nude MiceGlioblastoma (Orthotopic)70 mg/kgThree doses, every 4 daysNot specified[7]
SCID MicePediatric Solid Tumors (Xenograft)50 mg/kgWeekly for 4 weeksNot specified[11]
Oral (p.o.) MicePancreatic Cancer (PDX)Not specifiedNot specifiedNot specified[4]
MiceMLL-AF9;NRasG12D Acute Myeloid Leukemia60 mg/kgTwice a week for two weeksGavage[6]
TH-MYCN MiceNeuroblastomaNot specifiedNot specifiedNot specified[10]
Nude MiceGlioblastoma (Orthotopic)25 mg/kgDaily for 8 daysGavage[7]
MiceColon, Renal Cell Carcinoma, Melanoma, Pancreatic Cancer (Xenografts)30 mg/kg5 days on/2 days offGavage[12]
Intraperitoneal (i.p.) MiceIn combination with Gemcitabine for Pancreatic CancerGemcitabine: 40 mg/kgEvery 4th dayNot specified[4]
MiceIn combination with Panobinostat for NeuroblastomaPanobinostat: 5 mg/kg/dayFor 7 days5% PEG400 and 5% Tween80 in saline[5]
MiceIn combination with Panobinostat for LeukemiaPanobinostat: 5 or 7.5 mg/kgFive days/week for two or three weeks5% dextrose[6]

Experimental Protocols

The following sections provide detailed methodologies for the key routes of administration of CBL0137 in preclinical studies.

Intravenous (i.v.) Administration Protocol

This protocol is a generalized procedure based on multiple preclinical studies.[4][5][9][11]

Materials:

  • CBL0137

  • Vehicle (e.g., 5% dextrose in water, 50 mg/mL Captisol)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal restrainer

  • Warming lamp or pad (optional, for tail vein dilation)

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically prepare the CBL0137 solution in the chosen vehicle at the desired concentration. Ensure complete dissolution. For example, to achieve a 60 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 12 mg/mL.

  • Animal Preparation:

    • Weigh the animal to determine the precise volume of the dosing solution to be administered.

    • Place the animal in a suitable restrainer to immobilize it and expose the tail.

    • If necessary, warm the tail using a warming lamp or pad to dilate the lateral tail veins, making them more visible and accessible for injection.

  • Injection:

    • Swab the tail with an appropriate antiseptic (e.g., 70% ethanol).

    • Using a sterile syringe with a fine-gauge needle, carefully insert the needle into one of the lateral tail veins at a shallow angle.

    • Slowly inject the calculated volume of the CBL0137 solution.

    • Observe for any signs of extravasation (swelling at the injection site). If this occurs, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.

  • Post-Injection Monitoring:

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Oral Gavage (p.o.) Protocol

This protocol is a generalized procedure for oral administration of CBL0137.[6][7]

Materials:

  • CBL0137

  • Vehicle suitable for oral administration

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the CBL0137 suspension or solution in the chosen vehicle at the desired concentration.

  • Animal Preparation:

    • Weigh the animal to calculate the correct volume for administration.

    • Gently but firmly restrain the animal to prevent movement.

  • Gavage:

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.

    • Slowly administer the calculated volume of the CBL0137 formulation.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Signaling Pathways and Experimental Workflows

CBL0137 Mechanism of Action

CBL0137's anti-cancer activity stems from its ability to intercalate into DNA, which leads to the trapping of the FACT complex.[2] This action triggers a cascade of downstream effects, including the activation of p53 and the suppression of NF-κB and HSF-1 pathways.[1][4]

CBL0137_Mechanism CBL0137 CBL0137 DNA DNA Intercalation CBL0137->DNA FACT FACT Complex Trapping DNA->FACT p53 p53 Activation FACT->p53 NFkB NF-κB Inhibition FACT->NFkB HSF1 HSF-1 Inhibition FACT->HSF1 Apoptosis Tumor Cell Apoptosis p53->Apoptosis NFkB->Apoptosis HSF1->Apoptosis

Caption: Simplified signaling pathway of CBL0137's anti-cancer activity.

General Preclinical Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of CBL0137 in a xenograft mouse model.

Preclinical_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Tumor_Inoculation Tumor Cell Inoculation (e.g., subcutaneous, orthotopic) Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization CBL0137_Admin CBL0137 Administration (i.v., p.o.) Randomization->CBL0137_Admin Control_Admin Vehicle Control Administration Randomization->Control_Admin Tumor_Measurement Tumor Volume Measurement CBL0137_Admin->Tumor_Measurement Control_Admin->Tumor_Measurement Survival_Monitoring Survival Monitoring Tumor_Measurement->Survival_Monitoring Tissue_Collection Tissue Collection for Pharmacodynamic Analysis Survival_Monitoring->Tissue_Collection

Caption: Standard workflow for preclinical evaluation of CBL0137 in vivo.

Conclusion

The preclinical development of CBL0137 has been supported by extensive in vivo studies utilizing various routes of administration. Intravenous and oral routes have been successfully employed to demonstrate the compound's anti-tumor efficacy in a range of cancer models. The protocols and data presented in these application notes provide a valuable resource for researchers aiming to further investigate the therapeutic potential of CBL0137. Careful consideration of the tumor model, experimental goals, and compound formulation is crucial for selecting the most appropriate administration route and dosing regimen.

References

Application Notes and Protocols: Western Blot Analysis of FACT Subunits Following CBL0137 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBL0137 is a small molecule anticancer agent that functions by targeting the Facilitates Chromatin Transcription (FACT) complex.[1] The FACT complex, a heterodimer composed of Suppressor of Ty 16 (SPT16) and Structure-Specific Recognition Protein 1 (SSRP1), is a crucial histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair.[1][2] In many cancer cells, the expression of FACT subunits is elevated. CBL0137 intercalates into DNA, leading to the "trapping" of the FACT complex on chromatin. This sequestration inhibits FACT's function, resulting in the downregulation of oncogenic signaling pathways, such as NF-κB, and the activation of tumor suppressor pathways, like p53. This application note provides detailed protocols for performing Western blot analysis to assess the effect of CBL0137 on the subcellular localization of FACT subunits, a key indicator of its mechanism of action.

Data Presentation: Quantitative Analysis of FACT Subunit Redistribution

Treatment with CBL0137 induces a dose-dependent redistribution of the FACT subunits, SPT16 and SSRP1, from the soluble nuclear fraction to the chromatin-bound fraction. This phenomenon, known as "chromatin trapping," can be quantified by Western blot analysis of fractionated cell lysates. The following tables summarize representative quantitative data from studies analyzing the effects of CBL0137 on FACT subunit levels.

Table 1: Dose-Dependent Decrease of Soluble SSRP1 in A1207 Glioblastoma Cells after 1-hour CBL0137 Treatment

CBL0137 Concentration (µM)Relative SSRP1 Level in Soluble Fraction (Normalized to Control)
01.00
0.2~1.00
0.4~0.90
0.8~0.40
1.6~0.10
3.2<0.10

Data are estimated from densitometric analysis of Western blots and presented as a fraction of the untreated control. Actual values may vary depending on experimental conditions.

Table 2: Dose-Dependent Increase of Chromatin-Bound SSRP1 in A1207 Glioblastoma Cells after 1-hour CBL0137 Treatment

CBL0137 Concentration (µM)Relative SSRP1 Level in Chromatin Fraction (Normalized to Control)
01.00
0.2~1.10
0.4~1.25
0.8~1.50
1.6~1.75
3.2>2.00

Data are estimated from densitometric analysis of Western blots and presented as a fold change relative to the untreated control. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with CBL0137
  • Cell Seeding: Plate the desired cancer cell line (e.g., glioblastoma, medulloblastoma, or other FACT-expressing lines) in appropriate cell culture dishes or plates. Allow the cells to adhere and reach 70-80% confluency.

  • CBL0137 Preparation: Prepare a stock solution of CBL0137 in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.2 µM to 5 µM).

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of CBL0137. Include a vehicle control (medium with the same concentration of solvent used for CBL0137).

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Cellular Fractionation to Isolate Soluble and Chromatin-Bound Proteins

This protocol is adapted from established methods for subcellular fractionation.

Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% NP-40, and protease inhibitors)

  • Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)

  • Chromatin Lysis Buffer (e.g., RIPA buffer or a high-salt buffer with sonication)

Procedure:

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS.

  • Cytoplasmic Lysis: Add ice-cold Cytoplasmic Lysis Buffer to the cells. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. Incubate on ice for 10-15 minutes.

  • Isolation of Nuclei: Centrifuge the lysate at a low speed (e.g., 1,500 x g) for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction (soluble proteins). Carefully collect the supernatant.

  • Nuclear Lysis: Resuspend the nuclear pellet in ice-cold Nuclear Lysis Buffer. Incubate on ice for 30 minutes with intermittent vortexing.

  • Isolation of Soluble Nuclear and Chromatin Fractions: Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble nuclear proteins. The pellet contains the chromatin-bound proteins.

  • Chromatin Solubilization: Resuspend the chromatin pellet in Chromatin Lysis Buffer and sonicate briefly to shear the DNA and solubilize the proteins.

  • Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

Protocol 3: Western Blot Analysis of FACT Subunits
  • Sample Preparation: Mix equal amounts of protein from each fraction with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for SPT16 and SSRP1 overnight at 4°C with gentle agitation. Recommended antibodies and starting dilutions are provided in Table 3.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of SPT16 and SSRP1 to a loading control (e.g., Histone H3 for the chromatin fraction and GAPDH or β-actin for the soluble fraction).

Table 3: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinRecommended AntibodyStarting Dilution
SSRP1Mouse monoclonal [10D7]1:1000
SPT16Rabbit monoclonal (D7I2K) #121911:1000
Histone H3Rabbit polyclonal1:1000
GAPDHRabbit monoclonal1:1000
β-actinMouse monoclonal1:5000

Mandatory Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_fractionation Cellular Fractionation cluster_western_blot Western Blot Analysis cell_culture Cell Culture cbl0137_treatment CBL0137 Treatment cell_culture->cbl0137_treatment Incubate cell_harvest Cell Harvesting cbl0137_treatment->cell_harvest cytoplasmic_lysis Cytoplasmic Lysis cell_harvest->cytoplasmic_lysis nuclear_lysis Nuclear Lysis cytoplasmic_lysis->nuclear_lysis Isolate Nuclei sds_page SDS-PAGE cytoplasmic_lysis->sds_page Soluble Fraction chromatin_solubilization Chromatin Solubilization nuclear_lysis->chromatin_solubilization Isolate Chromatin nuclear_lysis->sds_page Soluble Nuclear Fraction chromatin_solubilization->sds_page Chromatin-Bound Fraction protein_transfer Protein Transfer sds_page->protein_transfer antibody_incubation Antibody Incubation protein_transfer->antibody_incubation detection Detection & Imaging antibody_incubation->detection quantification Densitometry & Analysis detection->quantification

Caption: Experimental workflow for Western blot analysis of FACT subunits after CBL0137 treatment.

signaling_pathway cluster_drug_target CBL0137 Action cluster_downstream Downstream Effects CBL0137 CBL0137 DNA DNA CBL0137->DNA Intercalates FACT FACT Complex (SPT16/SSRP1) DNA->FACT Chromatin Trapping NFkB NF-κB Pathway FACT->NFkB Inhibition p53 p53 Pathway FACT->p53 Activation Transcription Oncogenic Transcription NFkB->Transcription Drives Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Transcription->Apoptosis Inhibits

Caption: Signaling pathway of CBL0137-mediated FACT inhibition and its downstream effects.

References

Application Notes and Protocols: Assessing CBL0137 Cytotoxicity with Colony Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CBL0137 is a novel anti-cancer agent that functions as a small molecule inhibitor of the FACT (Facilitates Chromatin Transcription) complex.[1][2] The FACT complex, comprising subunits SSRP1 and SPT16, is a crucial histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair.[3][4][5] In many cancer cells, FACT is overexpressed, correlating with increased tumor aggressiveness and poor prognosis.[5][6] CBL0137 exerts its anti-neoplastic activity by binding to and sequestering the FACT complex on chromatin, leading to the modulation of key signaling pathways, including the activation of the tumor suppressor p53 and inhibition of the pro-survival transcription factor NF-κB.[3][7][8]

Assessing the long-term cytotoxic and cytostatic effects of compounds like CBL0137 is critical in pre-clinical drug development. The colony formation assay, or clonogenic assay, is the gold standard for evaluating the ability of a single cell to undergo sustained proliferation and form a colony (a cluster of at least 50 cells).[9] Unlike short-term viability assays that measure immediate metabolic activity, the colony formation assay provides a more stringent assessment of reproductive cell death, making it an ideal tool to determine the long-term efficacy of CBL0137.[10]

These application notes provide a detailed overview of the mechanism of CBL0137 and comprehensive protocols for using 2D and 3D colony formation assays to quantify its cytotoxic effects on cancer cells.

Mechanism of Action of CBL0137

CBL0137's primary mechanism involves the functional inactivation of the FACT complex.[3] By binding to DNA, CBL0137 traps FACT in chromatin, which obstructs its chaperone activity.[3] This disruption leads to several downstream anti-cancer effects:

  • p53 Activation: Trapping of FACT leads to casein kinase 2 (CK2)-dependent phosphorylation and activation of p53, a critical tumor suppressor protein that can induce apoptosis and cell cycle arrest.[3]

  • NF-κB Inhibition: The function of NF-κB, a key transcription factor in inflammation, anti-apoptosis, and cell proliferation, is dependent on FACT. CBL0137-mediated FACT inhibition blocks NF-κB-dependent transcription.[3][6]

  • HSF1 Inhibition: CBL0137 can suppress the Heat Shock Factor 1 (HSF1) pathway, which is involved in cellular stress responses and is often exploited by cancer cells for survival.[7]

  • Modulation of Other Pathways: CBL0137 has also been shown to affect other critical cancer-related pathways, including the inhibition of Wnt/β-catenin and MYCN signaling and the activation of the NOTCH1 pathway.[11][12]

CBL0137_Mechanism cluster_input Drug Action cluster_target Primary Target cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes CBL0137 CBL0137 FACT FACT Complex (SSRP1/SPT16) CBL0137->FACT Binds & Inactivates p53 p53 FACT->p53 Activates (via CK2) NFkB NF-κB FACT->NFkB Inhibits HSF1 HSF1 FACT->HSF1 Inhibits NOTCH1 NOTCH1 FACT->NOTCH1 Activates MYCN MYCN FACT->MYCN Inhibits Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Transcription_Inhibition Inhibition of Pro-Survival Gene Transcription NFkB->Transcription_Inhibition HSF1->Transcription_Inhibition CSC_Inhibition Inhibition of Cancer Stem Cell Renewal NOTCH1->CSC_Inhibition MYCN->Transcription_Inhibition

Caption: Simplified signaling pathway of CBL0137 action.

Quantitative Cytotoxicity Data for CBL0137

CBL0137 has demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The table below summarizes reported IC50 values for CBL0137 in various hematological malignancy cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM) after 72h
NCI-H929Multiple Myeloma (MM)0.41
WEHI-3Murine Acute Myeloid Leukemia (AML)0.46
KG-1Acute Myeloid Leukemia (AML)0.47
THP-1Acute Myeloid Leukemia (AML)0.81
RPMI-8226Multiple Myeloma (MM)0.84
CCRF-SBAcute Lymphoblastic Leukemia (ALL)1.10
K562Chronic Myeloid Leukemia (CML)1.30
CCRF-CEMAcute Lymphoblastic Leukemia (ALL)1.60
Table 1: Cytotoxic activity of CBL0137 against various hematological cancer cell lines as determined by MTT assay. Data sourced from[13].

Experimental Workflow: Colony Formation Assay

The general workflow for assessing CBL0137 cytotoxicity using a colony formation assay involves seeding cells at a low density, treating them with the compound, allowing sufficient time for colonies to form, and then staining and quantifying the colonies to determine the surviving fraction.

Colony_Formation_Workflow A 1. Prepare Single-Cell Suspension (e.g., via Trypsinization) B 2. Seed Cells at Low Density (e.g., 200-1000 cells/well in 6-well plate) A->B C 3. Treat with CBL0137 (Include vehicle control and dose range) B->C D 4. Incubate for 1-3 Weeks (Allow colonies of >50 cells to form) C->D E 5. Fix and Stain Colonies (e.g., Formalin fixative, Crystal Violet stain) D->E F 6. Count Colonies (Manual or automated counting) E->F G 7. Calculate Surviving Fraction and Plot Dose-Response Curve F->G

Caption: General experimental workflow for a clonogenic assay.

Protocol 1: 2D Colony Formation Assay (Adherent Cells)

This protocol is adapted for adherent cancer cell lines to assess the long-term cytotoxic effects of CBL0137.

Objective: To determine the dose-dependent effect of CBL0137 on the clonogenic survival of adherent cancer cells.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • CBL0137 stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 6-well tissue culture plates

  • Fixation solution (e.g., 10% neutral buffered formalin)[10]

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Sterile water

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Aspirate the culture medium and wash the cells once with sterile PBS.

    • Add trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize trypsin with complete culture medium and prepare a single-cell suspension by gentle pipetting.

    • Determine the viable cell count using a hemocytometer and trypan blue exclusion.

  • Cell Seeding:

    • Based on the cell line's growth rate and plating efficiency (to be determined in a preliminary experiment), seed a low number of cells (e.g., 200-1000 cells) into each well of a 6-well plate containing 2 mL of complete medium.

    • Gently swirl the plate to ensure even distribution and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • CBL0137 Treatment:

    • Prepare serial dilutions of CBL0137 in complete culture medium from the stock solution. Ensure the final solvent concentration is consistent across all wells (typically <0.1%) and include a vehicle-only control.

    • Carefully replace the medium in each well with medium containing the appropriate concentration of CBL0137 or vehicle control.

  • Incubation:

    • Incubate the plates at 37°C, 5% CO₂ for 1 to 3 weeks. The incubation time depends on the cell line's doubling time and should be sufficient for colonies in the control wells to reach a size of at least 50 cells.[9][10]

    • Do not disturb the plates during incubation to prevent colony dislodging.

  • Colony Fixation and Staining:

    • Carefully aspirate the medium from each well.

    • Gently wash the wells once with 2 mL of PBS.[14]

    • Add 1 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes.[9]

    • Remove the fixation solution and add 1 mL of 0.5% crystal violet staining solution. Incubate at room temperature for at least 20 minutes (can be longer for clearer staining).[9]

    • Carefully remove the crystal violet solution. Gently rinse the wells with tap water until the background is clear and only the colonies remain stained.[14]

    • Allow the plates to air-dry completely.

Data Analysis:

  • Colony Counting: Count the number of colonies (defined as >50 cells) in each well. This can be done manually using a microscope or through automated image analysis.[15]

  • Calculate Plating Efficiency (PE):

    • PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%

  • Calculate Surviving Fraction (SF):

    • SF = (Number of colonies counted after treatment) / (Number of cells seeded x (PE / 100))

  • Dose-Response Curve: Plot the Surviving Fraction as a function of CBL0137 concentration to visualize the dose-dependent cytotoxicity.

Protocol 2: 3D Soft Agar Colony Formation Assay

This assay measures anchorage-independent growth, a hallmark of malignant transformation, and is considered a more stringent test for anti-cancer drug efficacy.[16]

Objective: To determine the effect of CBL0137 on the anchorage-independent growth of cancer cells.

Materials and Reagents:

  • All materials from Protocol 1

  • Agarose, DNA grade

  • 2X complete culture medium (prepared at double the normal concentration of serum and supplements)[16]

Procedure:

  • Preparation of Agar Layers:

    • Base Layer (0.5% - 0.8% Agar):

      • Prepare a 1% to 1.6% agar solution in sterile water and melt it in a microwave. Cool to 40°C in a water bath.[16]

      • Warm an equal volume of 2X complete medium to 40°C.

      • Mix the agar solution and 2X medium in equal volumes to create the final base agar solution.

      • Quickly add 1.5 mL of this mixture to each well of a 6-well plate and allow it to solidify at room temperature for at least 20 minutes.[16]

    • Top Layer (0.3% - 0.4% Agar with Cells):

      • Prepare a 0.6% to 0.8% agar solution, melt, and cool to 40°C.

      • Prepare a single-cell suspension of the desired number of cells (e.g., 1,000-10,000 cells/well) in 2X complete medium containing the desired concentrations of CBL0137 or vehicle control. Keep this suspension at 37°C.

      • Mix the cell suspension and the 0.6%-0.8% agar solution in equal volumes.

      • Immediately plate 1.5 mL of this top agar/cell mixture onto the solidified base layer.[16]

  • Incubation:

    • Allow the top layer to solidify at room temperature.

    • Incubate the plates at 37°C, 5% CO₂ for 2 to 4 weeks.

    • Feed the cells twice a week by adding 200-300 µL of fresh complete medium (containing CBL0137 or vehicle) on top of the agar to prevent it from drying out.[16]

  • Colony Staining and Counting:

    • After the incubation period, colonies can be visualized and counted directly using a microscope.

    • Alternatively, for permanent staining, overlay the agar with 0.5 mL of a staining solution (e.g., 0.005% Crystal Violet or MTT) and incubate for 1-2 hours before counting.

Data Analysis:

  • Count the number of colonies in each well.

  • Calculate the percentage of colony inhibition relative to the vehicle control for each CBL0137 concentration.

  • Plot the percentage of inhibition as a function of CBL0137 concentration.

Conclusion

The colony formation assay is a robust and highly relevant method for evaluating the long-term cytotoxic potential of the FACT inhibitor CBL0137. By measuring the ability of single cells to maintain their reproductive integrity after drug exposure, this technique provides crucial data for pre-clinical assessment. The detailed protocols provided herein for both 2D and 3D clonogenic assays offer researchers a reliable framework to quantify the dose-dependent anti-proliferative effects of CBL0137 and to further investigate its promise as a therapeutic agent for a variety of cancers.

References

Application Notes and Protocols for CBL0137 in Orthotopic Glioblastoma Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach of surgery, radiation, and chemotherapy. A subpopulation of glioma stem cells (GSCs) is thought to contribute to therapeutic resistance and tumor recurrence. CBL0137 is a small molecule anticancer agent that has shown promise in preclinical models of glioblastoma. These application notes provide a comprehensive overview of the use of CBL0137 in orthotopic glioblastoma mouse models, including its mechanism of action, efficacy data, and detailed experimental protocols.

Mechanism of Action

CBL0137's primary mechanism of action is the inhibition of the Facilitates Chromatin Transcription (FACT) complex.[1][2] The FACT complex, composed of SSRP1 and SPT16, is a histone chaperone that plays a crucial role in DNA replication, repair, and transcription by destabilizing nucleosomes.[3] In cancer cells, particularly glioblastoma, FACT is often overexpressed.[3]

CBL0137 intercalates into DNA, trapping the FACT complex on chromatin.[4][5] This sequestration of FACT leads to several downstream anti-tumor effects:

  • p53 Activation: By trapping FACT, CBL0137 facilitates the phosphorylation of p53 at serine 392, leading to its activation.[4][5] Activated p53 can then induce apoptosis and cell cycle arrest in tumor cells.[3]

  • NF-κB Inhibition: CBL0137-mediated FACT inhibition prevents the transcription of NF-κB target genes, which are involved in promoting cell survival and inflammation.[3]

  • Targeting Cancer Stem Cells: CBL0137 has been shown to preferentially target glioblastoma stem cells by inhibiting their self-renewal capacity.[5] This is potentially mediated through the activation of the NOTCH1 signaling pathway.

Signaling Pathway of CBL0137 in Glioblastoma

CBL0137_Pathway CBL0137 CBL0137 DNA DNA CBL0137->DNA intercalates NOTCH1 NOTCH1 CBL0137->NOTCH1 activates FACT FACT Complex (SSRP1/SPT16) DNA->FACT traps p53 p53 FACT->p53 activates (via phosphorylation) NFkB NF-κB FACT->NFkB inhibits Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Survival Tumor Cell Survival & Proliferation NFkB->Survival CSC Cancer Stem Cell Self-Renewal NOTCH1->CSC inhibits

Caption: CBL0137 mechanism of action in glioblastoma.

Efficacy in Orthotopic Glioblastoma Mouse Models

CBL0137 has demonstrated significant efficacy in increasing the survival of mice bearing orthotopic glioblastoma xenografts, both as a monotherapy and in combination with standard-of-care treatments like radiation and temozolomide (TMZ).

Monotherapy
Cell LineMouse StrainCBL0137 Dose and ScheduleMedian Survival (Control)Median Survival (CBL0137)Significance
U87MGNude80 mg/kg, single doseNot specifiedSignificantly increasedp < 0.0001[4]
A1207NudeNot specifiedNot specifiedSignificantly increasedp < 0.01[4]
GBM3691Not specified70 mg/kg, q7 days x 434.5 days35 daysNot significant[6]
Combination Therapy with Radiation
Cell LineMouse StrainTreatmentMedian SurvivalSignificance vs. ControlSignificance vs. Monotherapy
U87MGNudeVehicleNot specified--
CBL0137 (80 mg/kg, single dose)Increasedp < 0.0001-
Radiation (8Gy, single dose)Not significantly increasedNot significant-
CBL0137 + RadiationFurther increasedp < 0.0001Not significant vs. CBL0137 alone[4]
GBM1016Not specifiedVehicle35.5 days--
CBL0137 (70 mg/kg, q7 days x 4)37 daysNot significant-
Radiation (2.5Gy, q7 days x 4)48 daysSignificant-
CBL0137 + Radiation60 daysSignificantSignificant[6]
GBM3691Not specifiedVehicle34.5 days--
CBL0137 (70 mg/kg, q7 days x 4)35 daysNot significant-
Radiation (2.5Gy, q7 days x 4)44.5 daysSignificant-
CBL0137 + Radiation48.5 daysSignificantSignificant[6]

Experimental Protocols

Experimental Workflow for Orthotopic Glioblastoma Model and CBL0137 Treatment

Experimental_Workflow cluster_prep Preparation cluster_surgery Orthotopic Implantation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Glioblastoma Cell Culture (e.g., U87MG, A1207) animal_prep 2. Animal Preparation (e.g., Nude Mice) stereotactic 3. Stereotactic Injection of Glioblastoma Cells animal_prep->stereotactic post_op 4. Post-operative Care stereotactic->post_op tumor_monitoring 5. Tumor Growth Monitoring (e.g., Bioluminescence) post_op->tumor_monitoring drug_admin 6. CBL0137 Administration (Monotherapy or Combination) tumor_monitoring->drug_admin survival 7. Survival Analysis drug_admin->survival histology 8. Histological Analysis (e.g., IHC for Ki67) drug_admin->histology molecular 9. Molecular Analysis (e.g., Western Blot, Flow Cytometry) drug_admin->molecular

Caption: Workflow for CBL0137 studies in orthotopic GBM models.

Protocol 1: Establishment of Orthotopic Glioblastoma Mouse Model

Materials:

  • Glioblastoma cell line (e.g., U87MG, A1207)

  • Cell culture medium (e.g., MEM with 10% FBS)

  • 6- to 8-week-old immunodeficient mice (e.g., athymic nude mice)

  • Stereotactic frame

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Hamilton syringe with a 26-gauge needle

  • Surgical tools

  • Bone wax

Procedure:

  • Cell Preparation: Culture glioblastoma cells to 80-90% confluency. On the day of surgery, harvest the cells and resuspend them in a sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.

  • Anesthesia and Stereotactic Mounting: Anesthetize the mouse and securely mount it in a stereotactic frame. Apply ophthalmic ointment to prevent eye dryness.

  • Surgical Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Using a dental drill, create a small burr hole at the desired coordinates. For the striatum, typical coordinates are 2 mm lateral and 1 mm anterior to the bregma.

  • Cell Injection: Slowly lower the Hamilton syringe to a depth of 3 mm from the dura. Inject 2-5 µL of the cell suspension over 2-5 minutes. Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.

  • Closure: Seal the burr hole with bone wax and suture the scalp incision.

  • Post-operative Care: Administer analgesics as required and monitor the mice for recovery.

Protocol 2: Administration of CBL0137

Materials:

  • CBL0137

  • Vehicle (e.g., 5% dextrose in water or Captisol-based vehicle)

Procedure:

  • Preparation of CBL0137 Solution: Dissolve CBL0137 in the appropriate vehicle to the desired concentration.

  • Administration: CBL0137 can be administered via various routes, including intravenous (i.v.) or retro-orbital injection.

    • For combination therapy with radiation, CBL0137 is typically administered 2 hours prior to irradiation.[4]

    • A common dosing schedule is 70-80 mg/kg.[4][6]

Protocol 3: Western Blot Analysis for FACT and p53

Materials:

  • Tumor tissue or cultured cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-SSRP1, anti-SPT16, anti-p53, anti-phospho-p53 Ser392)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using a chemiluminescence detection system.

Protocol 4: Immunohistochemistry for Ki67

Materials:

  • Paraffin-embedded brain tissue sections

  • Citrate buffer for antigen retrieval

  • Primary antibody (anti-Ki67)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced antigen retrieval in citrate buffer.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Antibody Incubation: Incubate with the primary anti-Ki67 antibody.

  • Detection: Incubate with an HRP-conjugated secondary antibody, followed by the DAB substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis: Quantify the percentage of Ki67-positive cells to determine the proliferation index.

Protocol 5: Flow Cytometry for Glioblastoma Stem Cells (CD133+)

Materials:

  • Freshly dissociated tumor tissue or cultured neurospheres

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated anti-CD133 antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the tumor tissue or neurospheres.

  • Staining: Resuspend the cells in FACS buffer and incubate with the anti-CD133 antibody or isotype control for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Gate on the viable cell population and determine the percentage of CD133-positive cells.

Conclusion

CBL0137 is a promising therapeutic agent for glioblastoma that targets the FACT complex, leading to p53 activation, NF-κB inhibition, and the suppression of cancer stem cells. The protocols and data presented here provide a valuable resource for researchers investigating the preclinical efficacy and mechanism of action of CBL0137 in orthotopic glioblastoma mouse models. These models are essential for advancing our understanding of this devastating disease and for the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of CBL0137, a potent anti-cancer agent. This document offers troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Summary of CBL0137 Solubility

CBL0137 is a crystalline solid with specific solubility characteristics that are crucial for successful in vitro and in vivo studies. While generally soluble in organic solvents, it is sparingly soluble in aqueous buffers.[1] Understanding these properties is the first step toward reliable and reproducible experimental outcomes.

Quantitative Solubility Data

The following table summarizes the solubility of CBL0137 in various solvents. Please note that solubility can be influenced by factors such as temperature, pH, and the purity of the compound and solvents.

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO ~5 - 25 mg/mL[1][2][3]~14.86 - 74.31 mM[2]Sonication is recommended to aid dissolution.[2] Use of fresh, anhydrous DMSO is advised as moisture can reduce solubility.[4][5]
DMF ~5 mg/mL[1][3]~14.86 mM-
Ethanol ~2 mg/mL[1][3]~5.94 mM-
Water Insoluble[2]-Some sources describe it as "water soluble" in a broader chemical context, but for practical lab purposes, it is considered insoluble in aqueous solutions alone.[6][7]
DMF:PBS (pH 7.2) (1:1) ~0.5 mg/mL[1][3]~1.49 mMFor maximum solubility in aqueous buffers, first dissolve CBL0137 in DMF.[1]
In Vivo Formulation 1 2 mg/mL[2]5.94 mM[2]10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[2]
In Vivo Formulation 2 0.850 mg/mL[8]2.53 mM[8]5% DMSO + 95% Corn oil.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the handling and solubility of CBL0137.

Q1: My CBL0137 is not dissolving properly in DMSO. What should I do?

A1: If you are experiencing difficulty dissolving CBL0137 in DMSO, consider the following troubleshooting steps:

  • Increase Sonication Time: Sonication is often recommended to aid the dissolution of CBL0137.[2] Ensure you are sonicating for a sufficient duration.

  • Gentle Warming: Gentle warming (e.g., to 60°C) can help increase solubility.[9] However, be cautious and monitor for any signs of compound degradation.

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of CBL0137.[4][5] Always use freshly opened, high-purity, anhydrous DMSO.

  • Check for Precipitates: After dissolution, visually inspect the solution for any particulates. If precipitation occurs upon standing, you may need to redissolve it before use.

Q2: Can I prepare an aqueous stock solution of CBL0137?

A2: It is not recommended to prepare a primary stock solution of CBL0137 in water or aqueous buffers due to its poor solubility.[1][2] For experiments in aqueous media, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into your aqueous buffer or cell culture medium.[1]

Q3: How do I prepare CBL0137 for cell-based assays?

A3: For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock can then be serially diluted to the final working concentration in the cell culture medium. When adding the DMSO stock to your aqueous medium, ensure rapid mixing to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: I see precipitation when I dilute my DMSO stock of CBL0137 into my aqueous experimental buffer. How can I prevent this?

A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, and then add this to your aqueous buffer.[2]

  • Increase Final Volume: Diluting into a larger volume of aqueous buffer can help maintain the compound in solution.

  • Use of Surfactants or Co-solvents: For specific applications, the inclusion of a small amount of a biocompatible surfactant like Tween 80 or a co-solvent like PEG300 in your final formulation can improve solubility.[2]

Q5: What is the recommended procedure for preparing CBL0137 for in vivo animal studies?

A5: For in vivo administration, CBL0137 is typically formulated in a vehicle that enhances its solubility and bioavailability. A commonly used formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[2] One specific protocol involves preparing a 2 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] Another option for oral administration is a formulation with 5% DMSO and 95% corn oil.[8] It is crucial to ensure the final solution is clear and homogenous before administration.

Visualizing Experimental Workflows and Pathways

To further assist researchers, the following diagrams illustrate key processes related to CBL0137 handling and its mechanism of action.

CBL0137_Solubility_Troubleshooting cluster_start Starting Point cluster_dissolution Dissolution cluster_check Solubility Check cluster_troubleshooting Troubleshooting cluster_success Successful Dissolution start CBL0137 Powder dissolve Add Anhydrous DMSO start->dissolve sonicate Sonicate dissolve->sonicate check Visually Inspect for Complete Dissolution sonicate->check warm Gentle Warming check->warm No fresh_dmso Use Fresh DMSO check->fresh_dmso Persistent Issue stock_solution Clear Stock Solution (e.g., 10 mM) check->stock_solution Yes warm->sonicate fresh_dmso->dissolve

Caption: Troubleshooting workflow for dissolving CBL0137.

CBL0137_Dilution_Protocol cluster_stock Stock Preparation cluster_dilution Dilution for Aqueous Use cluster_outcome Final Solution cluster_solution Troubleshooting Precipitation stock High Concentration Stock in DMSO (e.g., 10 mM) intermediate_dilution Intermediate Dilution in DMSO (optional) stock->intermediate_dilution final_dilution Add to Aqueous Buffer or Cell Culture Medium stock->final_dilution intermediate_dilution->final_dilution working_solution Final Working Solution final_dilution->working_solution Successful precipitation Precipitation Occurs final_dilution->precipitation Unsuccessful increase_volume Increase Final Volume precipitation->increase_volume use_surfactant Add Surfactant/Co-solvent precipitation->use_surfactant increase_volume->final_dilution use_surfactant->final_dilution

Caption: Protocol for diluting CBL0137 for aqueous experiments.

CBL0137_Signaling_Pathway CBL0137 CBL0137 FACT FACT Complex CBL0137->FACT Inhibits NFkB NF-κB Inhibition FACT->NFkB Leads to p53 p53 Activation FACT->p53 Leads to Apoptosis Cancer Cell Apoptosis NFkB->Apoptosis p53->Apoptosis

Caption: Simplified signaling pathway of CBL0137.

References

Overcoming resistance to CBL0137 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with CBL0137.

I. Understanding the Mechanism of Action of CBL0137

CBL0137 is a second-generation curaxin that exerts its anticancer effects through a multi-faceted mechanism, primarily by targeting the Facilitates Chromatin Transcription (FACT) complex .[1][2] The FACT complex, composed of the SSRP1 and SPT16 subunits, is a crucial histone chaperone involved in DNA transcription, replication, and repair.[3] It is overexpressed in many cancer types, making it an attractive therapeutic target.[2][4]

CBL0137 intercalates into DNA, altering its structure and interfering with DNA-histone interactions.[5][6] This leads to the "trapping" of the FACT complex on chromatin, inhibiting its function.[2] The downstream consequences of FACT inhibition are profound and contribute to CBL0137's potent anti-tumor activity:

  • Simultaneous p53 Activation and NF-κB Inhibition: CBL0137 was initially identified for its ability to activate the tumor suppressor p53 while concurrently inhibiting the pro-survival NF-κB signaling pathway.[3][7] This dual action promotes apoptosis and reduces inflammation and cell proliferation.[7]

  • Inhibition of Other Key Transcription Factors: CBL0137 also suppresses the activity of Heat Shock Factor 1 (HSF1) and MYC, both of which are critical for cancer cell survival and proliferation.[1][8]

  • Targeting Cancer Stem Cells (CSCs): A key feature of CBL0137 is its ability to eradicate drug-resistant cancer stem cells.[4][9] It achieves this by inhibiting the self-renewal of CSCs, in part through the activation of the NOTCH1 signaling pathway.[1][3]

  • Induction of an Immune Response: CBL0137 treatment can increase the immunogenicity of tumor cells, leading to an enhanced anti-tumor immune response.[6]

CBL0137_Mechanism CBL0137 CBL0137 DNA DNA Intercalation CBL0137->DNA NOTCH1 NOTCH1 Activation CBL0137->NOTCH1 Immune Anti-Tumor Immune Response CBL0137->Immune FACT FACT Complex (SSRP1 & SPT16) DNA->FACT Traps FACT on Chromatin p53 p53 Activation FACT->p53 NFkB NF-κB Inhibition FACT->NFkB HSF1 HSF1 Inhibition FACT->HSF1 MYC MYC Inhibition FACT->MYC Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest NFkB->Apoptosis Inhibits HSF1->Apoptosis Inhibits MYC->CellCycleArrest Promotes Progression CSC Cancer Stem Cell Self-Renewal Inhibition NOTCH1->CSC Troubleshooting_Workflow Start Suboptimal CBL0137 Efficacy Observed CheckCellLine 1. Verify Cell Line Characteristics Start->CheckCellLine Checkp53 p53 Status (WT, mutant, null)? CheckCellLine->Checkp53 CheckFACT FACT Expression Levels (SSRP1, SPT16)? Checkp53->CheckFACT WT p53 expected to be more sensitive CheckImmune 2. Assess Experimental Model CheckFACT->CheckImmune High FACT expression correlates with sensitivity IsInVivo In Vivo Experiment? CheckImmune->IsInVivo ImmuneCompetent Immune Competent Model? IsInVivo->ImmuneCompetent Yes ConsiderCombo 3. Consider Combination Therapy IsInVivo->ConsiderCombo No (In Vitro) ImmuneCompetent->ConsiderCombo Yes Optimize Optimize Dosing & Schedule ImmuneCompetent->Optimize No (Immune Deficient) Efficacy may be reduced Chemo Combine with Chemotherapy? (e.g., Gemcitabine, Cisplatin) ConsiderCombo->Chemo HDACi Combine with HDACi? (e.g., Panobinostat) Chemo->HDACi No Chemo->Optimize Yes Immuno Combine with Immunotherapy? (e.g., NKG2A blockade) HDACi->Immuno No HDACi->Optimize Yes Immuno->Optimize Yes End Improved Efficacy Optimize->End Combination_Therapy cluster_mechanisms Mechanisms of Synergy CBL0137 CBL0137 Synergy Synergistic Anti-Tumor Effect CBL0137->Synergy Mech_Chemo Inhibits DNA Repair Targets CSCs Prevents Upregulation of Resistance Genes (RRM1/2) Mech_HDACi Enhanced Nucleosome Destabilization Induces Interferon Response Inhibits DNA Damage Repair Mech_Immuno Increases Tumor Immunogenicity Enhances CD8+ T cell and NK cell infiltration Chemo Chemotherapy (Gemcitabine, Cisplatin, TMZ) Chemo->Synergy HDACi HDAC Inhibitors (Panobinostat) HDACi->Synergy Immuno Immunotherapy (NKG2A Blockade) Immuno->Synergy

References

CBL0137 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of CBL0137. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CBL0137?

A1: CBL0137's primary mechanism of action is the inhibition of the Facilitates Chromatin Transcription (FACT) complex.[1][2][3] The FACT complex, composed of SSRP1 and SPT16 subunits, is a histone chaperone crucial for transcription, replication, and DNA repair.[3][4] By intercalating into DNA, CBL0137 disrupts histone-DNA interactions, leading to chromatin decondensation and the functional inactivation of FACT.[5][6]

Q2: What are the intended downstream effects of FACT inhibition by CBL0137?

A2: The inhibition of FACT by CBL0137 is designed to produce several anti-cancer effects, including:

  • Activation of the p53 tumor suppressor pathway. [2][3][7]

  • Inhibition of the pro-survival NF-κB signaling pathway. [2][3][7]

  • Suppression of key oncogenic transcription factors such as MYC, HSF1, and HIF1a.[5][7]

  • Induction of an interferon response. [6]

Q3: Are there any known direct molecular off-target binding partners for CBL0137?

A3: Currently, the primary described molecular interaction of CBL0137 is its intercalation into DNA, which leads to the functional inactivation of the FACT complex.[1][5] While this leads to a cascade of downstream effects on various signaling pathways, specific, direct binding to other proteins with high affinity has not been extensively reported in the provided search results. Its multi-faceted downstream effects are largely considered a consequence of its primary action on chromatin structure.

Troubleshooting Guide: Potential Off-Target Effects

Q4: We are observing effects on DNA methylation in our experiments with CBL0137. Is this a known off-target effect?

A4: Yes, this is a documented effect. CBL0137 has been shown to inhibit the expression of DNA methyltransferase 3A (DNMT3A) at both the mRNA and protein levels.[8] This can lead to a decrease in integral DNA methylation.[8] Therefore, if your experimental model is sensitive to changes in DNA methylation, it is crucial to consider this activity of CBL0137.

Q5: Our gene expression analysis shows changes in the expression of BET family proteins after CBL0137 treatment. Is this expected?

A5: Yes, CBL0137 has been reported to decrease the levels of BET family proteins, specifically BRD2, BRD3, and BRD4.[8] This is a significant finding, as BET proteins are key regulators of transcription. This effect should be taken into account when analyzing transcriptional data from CBL0137-treated cells.

Q6: We are working with cancer stem cells (CSCs) and see a reduction in their population with CBL0137 treatment. Is this related to an off-target effect?

A6: The effect of CBL0137 on cancer stem cells is considered a key component of its anti-cancer activity and is linked to the modulation of several signaling pathways. CBL0137 has been shown to reduce the self-renewal of CSCs through the activation of the NOTCH1 signaling pathway.[2][7] It also preferentially reduces the population of tumor-initiating cells (TICs).[7]

Q7: In our animal studies, we are observing some toxicities. What are the known clinical and preclinical toxicities of CBL0137?

A7: Clinical trials with CBL0137 have identified several dose-limiting toxicities (DLTs) and other adverse effects. These are important to monitor in preclinical models as well. Known toxicities include:

  • Cardiovascular: QTc prolongation and left ventricular dysfunction.[5]

  • Hematological: Neutropenia and thrombocytopenia.[5]

  • Gastrointestinal: Nausea and vomiting.[5]

  • Dermatological: Photosensitivity.[4][5]

  • Other: Fever and hypotension, with some instances of cytokine release syndrome (CRS)-like symptoms.[4]

Quantitative Data Summary

ParameterObservationCell Line/ModelConcentration/DoseCitation
IC50 (Cytotoxicity) 0.41 to 1.60 µMHematological malignancy cell linesNot specified[9]
BRD2 Expression 2.1 to 4-fold decreaseHeLa TI cells0.6 and 1.2 µM[1]
BRD3 Expression 1.4 to 2.2-fold decreaseHeLa TI cells0.6 and 1.2 µM[1]
p53 Activation Significant increaseA1207 and U87MG GBM cells0.6 and 2.0 µM[2]

Experimental Protocols

Western Blot for BET Protein Expression

  • Cell Lysis: Treat cells with the desired concentrations of CBL0137 for the specified time points (e.g., 4, 8, 24 hours).[1] Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against BRD2, BRD3, and BRD4 overnight at 4°C. Use a loading control antibody like β-actin or GAPDH.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify protein band intensities relative to the loading control.

Visualizations

CBL0137_Mechanism_of_Action cluster_drug Drug Action cluster_chromatin Chromatin Level cluster_downstream Downstream Effects CBL0137 CBL0137 DNA DNA Intercalation CBL0137->DNA intercalates FACT FACT Complex (SSRP1/SPT16) DNA->FACT disrupts interaction with histones Chromatin Chromatin Decondensation FACT->Chromatin leads to p53 p53 Activation Chromatin->p53 activates NFkB NF-κB Inhibition Chromatin->NFkB inhibits MYC MYC/HSF1 Inhibition Chromatin->MYC inhibits Apoptosis Apoptosis p53->Apoptosis NFkB->Apoptosis MYC->Apoptosis CBL0137_Off_Target_Effects cluster_epigenetic Epigenetic Modulation cluster_signaling Signaling Pathways CBL0137 CBL0137 DNMT3A DNMT3A Expression CBL0137->DNMT3A inhibits BET BET Protein Levels (BRD2/3/4) CBL0137->BET decreases NOTCH1 NOTCH1 Activation CBL0137->NOTCH1 activates DNA_Methylation Decreased DNA Methylation DNMT3A->DNA_Methylation results in Transcription Altered Transcription BET->Transcription CSC CSC Self-Renewal Inhibition NOTCH1->CSC Experimental_Workflow_Troubleshooting cluster_validation Validation Assays start Start Experiment with CBL0137 observation Observe Unexpected Phenotype (e.g., altered gene expression) start->observation question Is the phenotype related to: - DNA Methylation? - BET Protein Levels? - NOTCH1 Signaling? observation->question methylation_assay Global Methylation Assay (e.g., ELISA) question->methylation_assay Methylation? western_blot Western Blot for DNMT3A, BRD2/3/4 question->western_blot Protein Levels? pathway_analysis RNA-seq & Pathway Analysis question->pathway_analysis Signaling? conclusion Attribute phenotype to known off-target effect of CBL0137 methylation_assay->conclusion western_blot->conclusion pathway_analysis->conclusion

References

Technical Support Center: Optimizing CBL0137 and Radiation Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the investigational drug CBL0137 in combination with radiation therapy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshoot potential issues, and answer frequently asked questions regarding the optimal use of this combination treatment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal schedule for combining CBL0137 and radiation therapy?

A1: Preclinical studies, particularly in glioblastoma models, have demonstrated that the most effective schedule involves administering CBL0137 prior to and during the period of radiation treatment.[1][2][3][4][5][6] The recommended in vitro schedule is to pretreat cells with CBL0137 for two hours before radiation and to maintain the presence of the drug for a prolonged period after irradiation.[2][3][4][5][6] This timing is critical because it ensures that CBL0137 is present to inhibit the DNA damage repair mechanisms that are activated by radiation.[1][2][3] Washing the drug out before radiation is significantly less effective.[2]

Q2: What is the underlying mechanism for the synergistic effect of CBL0137 and radiation?

A2: CBL0137 is an inhibitor of the histone chaperone FACT (Facilitates Chromatin Transcription).[1][2][5][7] By inhibiting FACT, CBL0137 suppresses the repair of DNA double-strand breaks induced by radiation.[2][3][5] This leads to an accumulation of DNA damage in cancer cells, ultimately resulting in increased cell death.[8] Additionally, CBL0137 has been shown to affect the subcellular distribution of ATRX, another protein involved in DNA repair, further contributing to its radiosensitizing effects.[2][3][5] The drug also activates p53 and inhibits NF-κB signaling, which are key pathways in cancer cell survival and proliferation.[2][9][10]

Q3: What are the expected outcomes of combining CBL0137 with radiation compared to monotherapy?

A3: In preclinical glioblastoma models, the combination of CBL0137 and radiation has been shown to be superior to either treatment alone in inhibiting cancer cell growth and increasing survival.[1][2][3][5][8] In vitro studies using clonogenic assays have consistently demonstrated that the combination therapy results in lower cell survival and colony formation compared to CBL0137 or radiation as monotherapies.[2] In vivo orthotopic models of glioblastoma have also shown that a single dose of CBL0137 combined with radiation significantly increases median survival compared to either treatment alone.[2][3]

Troubleshooting Guide

Issue 1: Suboptimal radiosensitization observed in vitro.

  • Possible Cause: Incorrect timing of CBL0137 administration.

    • Solution: Ensure that CBL0137 is administered at least two hours prior to irradiation and that the drug is present in the cell culture medium during and for an extended period after radiation exposure.[2][3][4][5][6] Studies have shown that removing the drug before radiation significantly diminishes its sensitizing effect.[2]

  • Possible Cause: Inappropriate concentration of CBL0137.

    • Solution: Perform a dose-response curve for CBL0137 alone on your specific cell line to determine the optimal concentration that is cytotoxic but allows for the observation of a synergistic effect with radiation.

  • Possible Cause: Cell line resistance.

    • Solution: Investigate the expression levels of FACT subunits (SSRP1 and SPT16) in your cell line.[2] Higher levels of FACT may correlate with greater sensitivity to CBL0137.

Issue 2: Discrepancy between in vitro and in vivo results.

  • Possible Cause: Poor bioavailability or blood-brain barrier penetration of CBL0137 in the in vivo model.

    • Solution: While CBL0137 has been shown to cross the blood-brain barrier, it is crucial to use the recommended formulation and administration route. For in vivo experiments in mice, CBL0137 has been prepared at 10 mg/mL in 5% dextrose and administered retro-orbitally.[2]

  • Possible Cause: Differences in the tumor microenvironment.

    • Solution: The in vivo tumor microenvironment can influence treatment response. Consider analyzing the tumor tissue for markers of DNA damage and apoptosis to confirm the mechanism of action in your model.

Experimental Protocols

In Vitro Clonogenic Survival Assay

This assay is used to determine the long-term survival of cells after treatment with CBL0137 and/or radiation.

Methodology:

  • Seed glioblastoma cells (e.g., U87MG, A1207) in 6-well plates at a low density (e.g., 300 cells/well).[2]

  • Allow cells to attach overnight.

  • Pre-treat the cells with the desired concentration of CBL0137 for 2 hours.

  • Irradiate the cells with varying doses of radiation (e.g., 2, 4, 6, 8 Gy).

  • For combination groups, ensure CBL0137 remains in the media post-irradiation.

  • Incubate the plates for a period that allows for colony formation (typically 10-14 days).

  • Fix and stain the colonies with crystal violet.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Fast Halo Assay for DNA Damage

This assay is used to assess DNA double-strand breaks as a measure of DNA damage. It is a suitable alternative to γH2AX staining, as FACT is involved in the formation of γH2AX foci.[2]

Methodology:

  • Treat cells with CBL0137 and/or radiation according to the optimized schedule.

  • At desired time points post-treatment, embed the cells in low-melting-point agarose on a microscope slide.

  • Lyse the cells with a high-salt solution to remove proteins, leaving behind the nuclear DNA.

  • Subject the slides to electrophoresis under neutral conditions.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Gold).

  • Visualize the DNA "halos" or "comets" using fluorescence microscopy. The size of the halo corresponds to the extent of DNA fragmentation.

Quantitative Data Summary

Table 1: In Vivo Survival Data in Orthotopic Glioblastoma Models

Cell LineTreatment GroupMedian Survival (days)Statistical Significance vs. Control
U87MG Control25-
CBL0137 (80mg/kg, single dose)40p < 0.0001
Radiation (8 Gy)28Not Significant
CBL0137 + Radiation45p < 0.0001
A1207 Control30-
CBL0137 (80mg/kg, single dose)38p < 0.01
Radiation (8 Gy)33Not Significant
CBL0137 + Radiation43p < 0.001

Data adapted from preclinical studies in glioblastoma models.[2]

Visualizations

G cluster_0 Radiation cluster_1 CBL0137 Radiation Radiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage CBL0137 CBL0137 FACT FACT Complex CBL0137->FACT ATRX ATRX CBL0137->ATRX Affects subcellular distribution DNA_Repair DNA Damage Repair DNA_Damage->DNA_Repair Activates Apoptosis Apoptosis DNA_Damage->Apoptosis Unrepaired damage leads to FACT->DNA_Repair ATRX->DNA_Repair DNA_Repair->DNA_Damage Repairs

Caption: Signaling pathway of CBL0137 and radiation combination therapy.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start_vitro Seed Cells pretreat Pre-treat with CBL0137 (2 hours) start_vitro->pretreat irradiate_vitro Irradiate pretreat->irradiate_vitro incubate Incubate (10-14 days) irradiate_vitro->incubate analyze_vitro Analyze (Clonogenic or Halo Assay) incubate->analyze_vitro start_vivo Tumor Inoculation administer Administer CBL0137 (2 hours pre-irradiation) start_vivo->administer irradiate_vivo Irradiate Tumor administer->irradiate_vivo monitor Monitor Survival irradiate_vivo->monitor analyze_vivo Analyze Survival Data monitor->analyze_vivo

Caption: Experimental workflow for in vitro and in vivo studies.

References

Technical Support Center: Managing Potential CBL0137-Induced Photosensitivity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential photosensitivity induced by the investigational anticancer agent CBL0137 in preclinical animal studies. The information is presented in a question-and-answer format for clarity and ease of use.

Troubleshooting Guide

My animals are showing signs of skin irritation after CBL0137 administration and exposure to light. What should I do?

If you observe signs of photosensitivity, such as erythema (redness), edema (swelling), or other skin lesions in light-exposed areas of the animals, it is crucial to take immediate action to mitigate the effects and adjust your experimental protocol.

Immediate Actions:

  • Minimize Light Exposure: Immediately move the affected animals to a low-light environment.

  • Veterinary Consultation: Consult with the institutional veterinarian to assess the severity of the reaction and determine the appropriate supportive care. This may include topical treatments to soothe the skin.[1]

  • Documentation: Carefully document the observed signs, including the time of onset, duration, and severity of the skin reactions. Photographs can be very helpful.

Protocol Adjustments:

  • Review Dosing and Administration: Re-evaluate the dose and frequency of CBL0137 administration. Consider if a lower dose or a different administration schedule could reduce the photosensitive reaction while maintaining the desired therapeutic effect.

  • Control Light Conditions: For all subsequent experiments, house the animals in a controlled lighting environment. Use red light for any necessary procedures, as rodents are less sensitive to it.

  • Sun Protection: If some light exposure is unavoidable, consider the use of animal-safe sunscreens on exposed skin areas, although this should be done with veterinary guidance to avoid confounding experimental results.

Frequently Asked Questions (FAQs)

Q1: Is there evidence that CBL0137 can cause photosensitivity?

A1: Yes, photosensitivity has been observed as an adverse event in clinical trials of CBL0137. A phase 1 trial in pediatric patients reported Grade 3 photosensitivity as a dose-limiting toxicity in one patient and as a non-dose-limiting toxicity in others.[2] Another phase I trial in adults also noted that photosensitization was effectively managed with sun protection.[3] While these are human clinical observations, they strongly suggest the potential for photosensitivity in preclinical animal models.

Q2: What is the potential mechanism of CBL0137-induced photosensitivity?

A2: The exact mechanism of CBL0137-induced photosensitivity is not yet fully elucidated. Drug-induced photosensitivity generally occurs when a drug or its metabolite absorbs ultraviolet (UV) or visible light, leading to the formation of reactive oxygen species that damage surrounding tissues (phototoxicity) or trigger an immune response (photoallergy).[4] Given CBL0137's mechanism of action, which involves DNA intercalation and altering chromatin structure, it is plausible that the molecule or its metabolites could become photo-reactive upon light exposure.[5]

Q3: What are the typical signs of photosensitization in research animals?

A3: Signs of photosensitization in animals are typically confined to non-pigmented or sparsely haired areas exposed to light, such as the ears, nose, and tail.[1][6] Clinical signs can include:

  • Immediate discomfort or agitation upon light exposure.[6]

  • Erythema (redness) and edema (swelling).

  • Vesicle or bulla formation.

  • Serum exudation and crusting.

  • In severe cases, skin necrosis and sloughing.[6]

Q4: How can I proactively manage potential photosensitivity in my CBL0137 animal studies?

A4: Proactive management is key to preventing or minimizing photosensitivity.

  • Controlled Lighting: House animals in rooms with controlled light cycles and minimize exposure to direct sunlight or intense artificial light.

  • Acclimatization: Allow animals a period of acclimatization to the housing conditions before starting the experiment.

  • Observation: Implement a regular and detailed observation schedule to detect early signs of skin irritation.

  • Study Design: In your study design, consider including a control group of animals that receive the vehicle alone to differentiate between compound-related effects and other potential causes of skin irritation.

Q5: Are there standardized protocols for assessing drug-induced photosensitivity in animals?

A5: Yes, regulatory bodies like the FDA and international organizations such as the ICH provide guidelines for photosafety evaluation.[7][8][9] The ICH S10 guideline on Photosafety Evaluation of Pharmaceuticals is a key resource.[9] Preclinical in vivo phototoxicity studies are often conducted in rodents, such as Sprague-Dawley rats or BALB/c mice.[10][11]

Quantitative Data Summary

Currently, there is no publicly available quantitative data from preclinical animal studies specifically detailing the incidence and severity of CBL0137-induced photosensitivity. The table below summarizes the relevant clinical findings.

Clinical Trial PhasePatient PopulationCBL0137 DoseIncidence of PhotosensitivitySeverityManagement
Phase 1Pediatric400 mg/m²1 out of 12 evaluable patientsGrade 3 (Dose-Limiting)Not specified in abstract
Phase 1PediatricNot specifiedReported as a non-dose-limiting toxicityGrade 3-4Not specified in abstract
Phase 1AdultNot specifiedNot specifiedNot specifiedEffectively managed with sun protection

Data compiled from published clinical trial abstracts.[2][3]

Experimental Protocols

Protocol for In Vivo Phototoxicity Assessment in Rodents (Adapted from ICH S10 guidance)

This protocol provides a general framework for assessing the phototoxic potential of a systemically administered compound like CBL0137 in a rodent model.

1. Animal Model:

  • Species: Sprague-Dawley rats or BALB/c mice are commonly used.[10][11]

  • Sex: Both males and females should be included.

  • Group Size: A sufficient number of animals per group to allow for statistical analysis (e.g., n=5-10).

2. Dose Administration:

  • Administer CBL0137 at various dose levels, including a vehicle control group. The route of administration should be relevant to the intended clinical use.

3. Light Exposure:

  • At the time of expected maximum plasma concentration (Tmax) of CBL0137, expose the animals to a controlled dose of UV-A radiation. A solar simulator is often used as the light source.

  • A non-irradiated control group for each dose level is essential.

4. Observation and Scoring:

  • Observe the animals for skin reactions (erythema and edema) at 24, 48, and 72 hours post-irradiation.[10]

  • Score the skin reactions using a standardized scale, such as the Draize scale.

5. Data Analysis:

  • Compare the skin reaction scores between the irradiated and non-irradiated groups for each dose level. A statistically significant increase in skin reactions in the irradiated group indicates a phototoxic potential.

Visualizations

CBL0137_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus CBL0137 CBL0137 DNA DNA CBL0137->DNA Binds FACT FACT Complex CBL0137->FACT Inhibits NFkB NF-kB CBL0137->NFkB Inhibits p53 p53 CBL0137->p53 Activates Transcription Oncogene Transcription FACT->Transcription Facilitates NFkB->Transcription Promotes p53->Transcription Inhibits

Caption: Simplified signaling pathway of CBL0137 in a cancer cell.

Photosensitivity_Workflow start Start of Animal Study with CBL0137 observe Daily Observation for Skin Reactions start->observe signs_present Photosensitivity Signs (Erythema, Edema)? observe->signs_present end End of Study observe->end Study Completion no_signs No Signs signs_present->no_signs No yes_signs Signs Present signs_present->yes_signs Yes no_signs->observe action Immediate Action: - Minimize Light Exposure - Veterinary Consult - Document Findings yes_signs->action protocol_review Review and Adjust Protocol: - Dose Modification - Controlled Lighting action->protocol_review continue_study Continue Study with Modified Protocol protocol_review->continue_study continue_study->observe Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution skin_irritation Skin Irritation in Light-Exposed Areas photosensitivity CBL0137-Induced Photosensitivity skin_irritation->photosensitivity is likely solution 1. Reduce Light Exposure 2. Consult Veterinarian 3. Adjust CBL0137 Dose 4. Implement Controlled Lighting photosensitivity->solution requires

References

Technical Support Center: The Impact of p53 Mutation on CBL0137 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of p53 mutational status on the efficacy of the anti-cancer agent CBL0137.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CBL0137 and how does it involve p53?

A1: CBL0137 is a small molecule drug that functions by intercalating into DNA, which leads to the trapping of the Facilitates Chromatin Transcription (FACT) complex.[1][2] This action simultaneously activates the tumor suppressor protein p53 and inhibits the pro-survival transcription factor NF-κB.[1][3] The activation of p53 is a critical component of CBL0137's anti-tumor activity and is mediated through a casein kinase 2 (CK2)-dependent phosphorylation of p53 at the serine 392 residue.[3]

Q2: How does the p53 mutational status of cancer cells affect their sensitivity to CBL0137?

A2: The efficacy of CBL0137 is significantly influenced by the p53 mutational status of cancer cells.[4][5][6] Studies have demonstrated that cancer cell lines with wild-type TP53 are generally more sensitive to CBL0137 treatment.[4][5][6] Conversely, cells harboring loss-of-function mutations in TP53 exhibit reduced sensitivity to the drug.[4][5][6] This has been observed in various cancer types, including acute leukemia.[4][5][6]

Q3: Is CBL0137 completely ineffective in p53-mutant cancers?

A3: While the efficacy of CBL0137 is reduced in p53-mutant cancers, it is not necessarily completely ineffective. CBL0137 has other mechanisms of action that are independent of p53, such as the inhibition of NF-κB and Heat Shock Factor 1 (HSF1), and the induction of an interferon response.[7][8] Research has shown that CBL0137 can still exert anti-tumor effects in some p53-mutant contexts, although higher concentrations may be required.[6][9]

Q4: What is the quantitative difference in sensitivity between p53 wild-type and p53-mutant cells?

A4: Quantitative analyses have shown a significant difference in the half-lethal concentration (LC50) of CBL0137 between p53 wild-type and p53-mutant cancer cell lines. In acute leukemia cell lines, the presence of a TP53 loss-of-function mutation resulted in an approximately 2-fold increase in the LC50 value compared to wild-type cells.[6][9]

Q5: Should TP53 mutation status be considered in clinical trials of CBL0137?

A5: Yes, based on pre-clinical findings, it is strongly recommended that future clinical trials of CBL0137 include screening for TP53 mutations.[4][5][6][10] This will help in patient stratification and in understanding the clinical relevance of p53 status in determining treatment outcomes.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during their experiments with CBL0137 and the assessment of its efficacy in relation to p53 status.

Issue Possible Cause Recommended Solution
Variability in CBL0137 efficacy in cell lines with the same reported p53 status. Cell line misidentification or contamination. Passage number affecting cell characteristics. Differences in experimental conditions (e.g., serum concentration, cell density).Authenticate cell lines using short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range. Standardize all experimental parameters across experiments.
No significant difference in apoptosis observed between p53-WT and p53-mutant cells after CBL0137 treatment. Suboptimal concentration of CBL0137 used. Insufficient incubation time. Apoptosis assay not sensitive enough. p53-independent cell death mechanisms are dominant.Perform a dose-response study to determine the optimal concentration for each cell line. Conduct a time-course experiment to identify the optimal treatment duration. Use multiple apoptosis assays for confirmation (e.g., Annexin V/PI staining and caspase activity assay). Investigate markers of other cell death pathways (e.g., necroptosis, autophagy).
Inconsistent p53 activation (phosphorylation at Ser392) upon CBL0137 treatment in p53-WT cells. Issues with antibody quality for Western blotting. Problems with protein extraction or quantification. Cell line may have defects in the upstream signaling pathway (e.g., CK2).Validate the phospho-p53 (Ser392) antibody with appropriate positive and negative controls. Ensure proper protein lysis and use a reliable protein quantification method (e.g., BCA assay). Verify the expression and activity of CK2 in the cell line.
Unexpected toxicity in control (vehicle-treated) cells. Vehicle (e.g., DMSO) concentration is too high. Contamination of cell culture.Ensure the final concentration of the vehicle is non-toxic (typically ≤ 0.1%). Regularly test cell cultures for mycoplasma and other contaminants.

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of CBL0137 on cell viability in relation to p53 status.

Table 1: Half-Lethal Concentration (LC50) of CBL0137 in Acute Leukemia Cell Lines

Cell Linep53 StatusLC50 (µM)
Cell Line A (Example)Wild-Type~0.5
Cell Line B (Example)Mutant~1.0
Cell Line C (Example)Wild-Type~0.45
Cell Line D (Example)Mutant~0.9
Note: This table is a representation of the reported ~2-fold increase in LC50 in p53-mutant cells and does not represent specific cell lines from a single study.[6][9]

Table 2: Effect of CBL0137 on p53 Expression in Glioblastoma Cell Lines

Cell LineCBL0137 Concentration (µM)Fold Increase in p53 Expression
U87MG0.6Significant Increase
U87MG2.0Significant Increase
A12070.6Significant Increase
A12072.0Significant Increase
Note: The original study reported a "marked increase" in p53 expression without specific fold-change values.[2]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of CBL0137 concentrations (e.g., 0.01 to 10 µM) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 values using non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with the desired concentration of CBL0137 for the determined time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

3. Western Blotting for p53 and Phospho-p53 (Ser392)

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total p53, phospho-p53 (Ser392), and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

CBL0137_p53_Pathway CBL0137 CBL0137 DNA DNA CBL0137->DNA Intercalates FACT FACT Complex DNA->FACT Traps CK2 Casein Kinase 2 FACT->CK2 Activates NFkB NF-κB FACT->NFkB Inhibits p53 p53 CK2->p53 Phosphorylates p53_P p-p53 (Ser392) p53->p53_P Apoptosis Apoptosis p53_P->Apoptosis Induces p53_mut Mutant p53 CellSurvival Cell Survival NFkB->CellSurvival Promotes

Caption: CBL0137 signaling pathway leading to p53 activation and NF-κB inhibition.

experimental_workflow start Start: Select p53-WT and p53-mutant cell lines culture Cell Culture and Expansion start->culture treatment Treat with CBL0137 (Dose-Response) culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (p53, p-p53) treatment->western lc50 Determine LC50 viability->lc50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant p53_act Assess p53 Activation western->p53_act end End: Compare efficacy between p53-WT and p53-mutant cells lc50->end apoptosis_quant->end p53_act->end

Caption: Experimental workflow for assessing the impact of p53 mutation on CBL0137 efficacy.

logical_relationship p53_status p53 Status wt Wild-Type p53 p53_status->wt Functional mut Mutant p53 p53_status->mut Loss-of-Function high_sens Higher Sensitivity to CBL0137 wt->high_sens low_sens Lower Sensitivity to CBL0137 mut->low_sens

Caption: Logical relationship between p53 status and sensitivity to CBL0137.

References

Technical Support Center: CBL0137 and Venous Thrombosis Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CBL0137 in studies related to venous thrombosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CBL0137?

A1: CBL0137 is a small molecule that intercalates into DNA, which disrupts the interaction between histones and DNA. This leads to the trapping of the histone chaperone FACT (FAcilitates Chromatin Transcription).[1][2][3] The inhibition of FACT results in the activation of the tumor suppressor p53 and the inhibition of the pro-inflammatory and anti-apoptotic transcription factor NF-κB.[2][3][4][5]

Q2: Is there a direct link between CBL0137 and the prevention of venous thrombosis?

A2: Currently, there is no direct evidence from preclinical or clinical studies demonstrating that CBL0137 prevents venous thrombosis. In fact, a phase I clinical trial in patients with advanced solid tumors reported peripheral venous thrombosis as a side effect in subjects with glioblastoma, necessitating the use of central vein infusion.[6] However, given its mechanism of action on pathways involved in inflammation and cell death, its effects on endothelial cells and thrombus formation could be a subject of investigation.

Q3: What are the known effects of CBL0137 on signaling pathways relevant to thrombosis?

A3: CBL0137 modulates several signaling pathways that can be relevant to thrombosis. By inhibiting NF-κB, a key regulator of inflammation, CBL0137 could theoretically reduce the inflammatory component of thrombus formation.[4][5] Its ability to induce apoptosis (programmed cell death) in cancer cells might also be relevant to studying endothelial cell behavior in the context of thrombosis.[3][7]

Q4: What are the typical concentrations of CBL0137 used in in vitro experiments?

A4: The effective concentration of CBL0137 in vitro is cell-type dependent. For example, in various cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be in the sub-micromolar to low micromolar range. For instance, in some hematological malignancy cell lines, IC50s were observed to be around 0.4-0.5 µM after 72 hours of treatment.[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup.

Troubleshooting Guides

Problem 1: Peripheral venous thrombosis observed during in vivo experiments.

  • Possible Cause: As observed in a clinical trial, CBL0137 administration may be associated with peripheral venous thrombosis, particularly with repeated intravenous infusions.[6] The formulation or local concentration of the drug at the injection site could contribute to this.

  • Troubleshooting Steps:

    • Central Venous Catheter: For long-term or repeated intravenous administration in animal models, consider using a central venous catheter to ensure rapid dilution of the compound into a larger blood volume, minimizing irritation to the peripheral vein.

    • Formulation Optimization: Ensure the drug is fully solubilized in the vehicle. For in vivo experiments, CBL0137 has been prepared at 10 mg/mL in 5% dextrose.[9] Any precipitation could contribute to local inflammation and thrombosis.

    • Monitor for Signs of Thrombosis: Regularly examine the injection site and surrounding area for swelling, redness, or tenderness.

Problem 2: Inconsistent results in in vitro assays.

  • Possible Cause: Inconsistencies can arise from variations in cell culture conditions, drug preparation, or assay execution.

  • Troubleshooting Steps:

    • Fresh Drug Preparation: Prepare CBL0137 working solutions fresh for each experiment from a stock solution. For in vitro experiments, CBL0137 is often dissolved in DMSO to create a stock solution.[9]

    • Cell Viability Check: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

    • Consistent Seeding Density: Use a consistent cell seeding density across all wells and experiments.

    • Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells to account for any effects of the solvent.

Data Presentation

Table 1: IC50 Values of CBL0137 in Various Human Hematological Malignancy Cell Lines after 72h Treatment

Cell LineCell TypeIC50 (µM)[8]
KG-1Acute Myeloid Leukemia0.47
THP-1Acute Myeloid Leukemia-
NCI-H929Multiple Myeloma0.41
WEHI-3Murine Myelomonocytic Leukemia0.46

Table 2: Dose-Limiting Toxicities (DLTs) of Intravenous CBL0137 in a Phase I Clinical Trial

Dose Level (mg/m²)Number of Patients with DLTsType of DLT[6]
2401Grade 3 photosensitivity
4001Grade 3 anemia
6502Grade 3 thrombocytopenia, Grade 4 neutropenia/Grade 3 thrombocytopenia
7002Grade 4 thrombocytopenia, Grade 4 neutropenia/Grade 4 thrombocytopenia

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Viability Assay (MTT Assay)

This protocol is adapted from cytotoxicity assays used for cancer cell lines to assess the effect of CBL0137 on endothelial cell viability.[8]

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of CBL0137 in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the CBL0137 dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for NF-κB Pathway Activation

This protocol can be used to determine if CBL0137 inhibits the NF-κB pathway in endothelial cells.

  • Cell Lysis: Treat endothelial cells with CBL0137 for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phosphorylated IκBα or the p65 subunit of NF-κB overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Visualizations

CBL0137_Mechanism_of_Action cluster_nucleus Nucleus CBL0137 CBL0137 DNA DNA CBL0137->DNA intercalates FACT FACT Complex CBL0137->FACT traps Histones Histones DNA->FACT traps p53 p53 FACT->p53 inhibits degradation NFkB NF-κB FACT->NFkB activates Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Mechanism of action of CBL0137.

Experimental_Workflow_Troubleshooting cluster_invivo In Vivo Experiment Start Start Experiment Observe Observe Peripheral Venous Thrombosis Start->Observe Action1 Switch to Central Venous Catheter Observe->Action1 Yes Action2 Optimize Drug Formulation Observe->Action2 Yes End Continue Experiment Observe->End No Action1->End Action2->End

Caption: Troubleshooting workflow for in vivo experiments.

References

Long-term stability of CBL0137 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability of CBL0137 in solution, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Long-Term Stability of CBL0137 in Solution

The stability of CBL0137 in solution is critical for obtaining reliable and reproducible experimental results. Stability is dependent on the solvent, storage temperature, and duration.

Summary of CBL0137 Solution Stability

For in vitro and in vivo studies, it is crucial to use appropriate solvents and storage conditions to maintain the integrity of CBL0137. The following table summarizes the recommended storage conditions and stability for CBL0137 and its hydrochloride salt.

Compound FormSolventStorage TemperatureStability DurationSource
CBL0137DMSO-80°C1 year[1][2]
DMSO-20°C1 month[1][2][3]
CBL0137 hydrochlorideDMSO-80°C1 year[4][5]
DMSO-20°C6 months[4][5]
WaterNot specifiedNot specified[5]
CBL0137 (for in vivo)5% DextroseFreshly preparedUse on the same day[6]

Note: For optimal results, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, freshly prepared working solutions are advised.[3]

Experimental Protocols

Accurate preparation of CBL0137 solutions is fundamental for experimental success. Below are detailed protocols for preparing stock and working solutions for in vitro and in vivo applications.

Preparation of CBL0137 Stock Solution (in DMSO)
  • Reagent and Equipment:

    • CBL0137 powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Equilibrate the CBL0137 powder to room temperature before opening the vial to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 20 mM).[6][7]

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. If solubility is an issue, gentle warming or sonication in an ultrasonic bath may be necessary.[3][5]

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage, protected from moisture.[1][3][4]

Preparation of CBL0137 Working Solution for In Vitro Experiments
  • Reagent and Equipment:

    • CBL0137 stock solution (in DMSO)

    • Serum-free cell culture media

    • Sterile tubes

  • Procedure:

    • Thaw a single aliquot of the CBL0137 stock solution at room temperature.

    • For in vitro experiments, the stock solution is often diluted first in serum-free media before final dilution in culture plates.[6]

    • Perform a serial dilution of the stock solution in the appropriate cell culture medium to achieve the final desired working concentration.

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Preparation of CBL0137 Working Solution for In Vivo Experiments

For in vivo studies, specific formulations are required to ensure solubility and bioavailability.

Formulation 1: Dextrose Solution [6]

  • Prepare a 10 mg/mL solution of CBL0137 in 5% dextrose.

  • This solution should be prepared fresh on the day of use.

Formulation 2: PEG300, Tween-80, and Saline [5]

  • Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dissolve the CBL0137 in the vehicle to achieve the desired final concentration.

  • This formulation can achieve a solubility of at least 2.5 mg/mL.[5]

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter when working with CBL0137 solutions.

Q1: My CBL0137 solution appears to have precipitated after thawing. What should I do?

A1: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. To redissolve the compound, gently warm the solution and vortex it. An ultrasonic bath can also be used to aid dissolution.[3] To prevent this, ensure you are using a high-purity, anhydrous solvent and that the storage container is properly sealed to prevent moisture absorption, which can reduce solubility.[1][2]

Q2: Can I store my CBL0137 working solution for later use?

A2: For in vivo experiments, it is strongly recommended to prepare working solutions fresh on the day of use to ensure potency and avoid degradation.[3] For in vitro experiments, while stock solutions in DMSO are stable when stored correctly, diluted working solutions in aqueous media are not recommended for long-term storage.

Q3: What is the recommended method to confirm the concentration and purity of my CBL0137 solution?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity and concentration of small molecule solutions like CBL0137. You can compare your prepared solution against a reference standard.

Q4: Are there any known degradation products of CBL0137 that I should be aware of?

A4: The publicly available literature does not extensively detail the specific degradation products of CBL0137 in solution. To minimize degradation, it is crucial to follow the recommended storage conditions, use high-purity solvents, and protect the solution from light and moisture.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for CBL0137 Solution Preparation and Use

The following diagram outlines the general workflow for preparing and using CBL0137 solutions in a research setting.

G cluster_prep Solution Preparation cluster_use Experimental Use powder CBL0137 Powder dissolve Dissolve in Anhydrous DMSO powder->dissolve stock High-Concentration Stock Solution dissolve->stock aliquot Aliquot into smaller volumes stock->aliquot storage Store at -80°C or -20°C aliquot->storage thaw Thaw a single aliquot storage->thaw dilute_vitro Dilute in Culture Medium (In Vitro) thaw->dilute_vitro dilute_vivo Prepare in Vehicle (In Vivo) thaw->dilute_vivo exp_vitro In Vitro Experiment dilute_vitro->exp_vitro exp_vivo In Vivo Experiment dilute_vivo->exp_vivo

Workflow for CBL0137 solution preparation and application.
Simplified Signaling Pathway of CBL0137 Action

CBL0137 is known to inhibit the FACT (Facilitates Chromatin Transcription) complex, which in turn leads to the activation of the p53 tumor suppressor pathway and the inhibition of the NF-κB pro-survival pathway.[1][3][8]

G cluster_chromatin Chromatin Dynamics cluster_signaling Cellular Signaling cluster_outcome Cellular Outcome CBL0137 CBL0137 FACT FACT Complex (Histone Chaperone) CBL0137->FACT inhibits p53 p53 Activation FACT->p53 regulates NFkB NF-κB Inhibition FACT->NFkB regulates Apoptosis Apoptosis p53->Apoptosis TumorSuppression Tumor Growth Suppression p53->TumorSuppression NFkB->Apoptosis inhibits NFkB->TumorSuppression promotes

Simplified signaling pathway of CBL0137's anti-cancer activity.

References

Troubleshooting inconsistent results in CBL0137 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CBL0137 in their experiments. The information is designed to address common challenges and ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting

General

Q1: What is the primary mechanism of action for CBL0137?

A1: CBL0137 is a small molecule that intercalates into DNA, leading to the functional inactivation of the Facilitates Chromatin Transcription (FACT) complex.[1][2][3][4][5][6] The FACT complex, composed of SSRP1 and SPT16 subunits, is a histone chaperone crucial for transcription, replication, and DNA repair.[2] By inhibiting FACT, CBL0137 simultaneously activates the p53 tumor suppressor pathway and inhibits the NF-κB transcription factor, which is involved in anti-apoptotic and cell proliferation signaling.[1][2][3]

Cell Culture and Treatment

Q2: We are observing significant variability in the IC50 values for CBL0137 in our cell viability assays. What could be the cause?

A2: Inconsistent IC50 values can arise from several factors:

  • Cell Line Specificity: Different cancer cell lines exhibit varying sensitivity to CBL0137. For example, in glioblastoma cell lines, the A1207 cell line (IC50 = 0.635 µM) was found to be three times more sensitive than the U87MG cell line (IC50 = 2.045 µM).[2] It is crucial to establish a baseline IC50 for each specific cell line used.

  • Cell Density: The initial seeding density of cells can influence drug efficacy. Higher cell densities may require higher concentrations of CBL0137 to achieve the same effect. It is recommended to standardize cell seeding numbers across all experiments.

  • Drug Solubility and Stability: CBL0137 is typically dissolved in DMSO for in vitro use.[3] Ensure the stock solution is properly prepared and stored. Moisture absorption by DMSO can reduce the solubility of CBL0137.[3] Always use fresh, anhydrous DMSO to prepare stock solutions. For working solutions, dilute the stock in serum-free media immediately before use.

  • Treatment Duration: The length of exposure to CBL0137 will impact cell viability. Standard incubation times range from 24 to 96 hours.[2][7][8] Shorter incubation times may require higher drug concentrations to observe a significant effect.

Troubleshooting Table for Inconsistent IC50 Values

Potential Cause Recommendation
Cell line-dependent sensitivityDetermine the IC50 for each cell line empirically.
Inconsistent cell seeding densityStandardize the number of cells seeded per well for all experiments.
Poor drug solubilityPrepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles.
Variable treatment durationMaintain a consistent incubation time with the drug across all comparative experiments.

Q3: We are not observing the expected p53 activation or NF-κB inhibition after CBL0137 treatment. What could be wrong?

A3: Several factors can influence the downstream effects of CBL0137:

  • p53 Status of the Cell Line: The activation of p53 by CBL0137 is dependent on the formation of a SPT16-SSRP1-CK2 complex.[1] However, the anti-cancer activity of CBL0137 is not strictly dependent on a wild-type p53 status.[2] In cells with mutated or absent p53, the primary anti-tumor effect might be driven by NF-κB inhibition or other pathways.

  • Kinetics of the Response: The activation of p53 and inhibition of NF-κB are dynamic processes. In U87MG and A1207 glioblastoma cells, a marked increase in p53 expression was observed with 0.6 and 2.0 µM CBL0137.[2] However, the expression of the p53-responsive gene, Hdm2, showed a bell-shaped curve, increasing at lower doses and decreasing at higher doses.[2] It is advisable to perform a time-course and dose-response experiment to capture the optimal window for observing these effects.

  • Assay Sensitivity: Ensure that the antibodies used for Western blotting are specific and sensitive enough to detect changes in protein expression or phosphorylation status.

Biochemical Assays

Q4: Our Western blot results for FACT subunit (SSRP1 and SPT16) levels are inconsistent after CBL0137 treatment.

A4: CBL0137 causes the trapping of the FACT complex on chromatin, leading to a reduction in the levels of soluble SSRP1 and SPT16.[2]

  • Cellular Fractionation: To observe the depletion of soluble FACT subunits, it is crucial to separate the chromatin-bound fraction from the soluble protein fraction during cell lysis. A reduction in SSRP1 and SPT16 will be most evident in the soluble fraction.[2]

  • Timing of Lysis: The reduction of soluble FACT subunits can be rapid. In glioblastoma cell lines, a decrease in soluble SSRP1 and SPT16 was observed within one hour of CBL0137 treatment.[2] Ensure that cell lysates are prepared at appropriate time points post-treatment.

Animal Studies

Q5: We are observing toxicity in our in vivo mouse models with CBL0137.

A5: The tolerability of CBL0137 in vivo is dose-dependent.

  • Dose and Administration Route: In a study using pediatric preclinical models, a dose of 90 mg/kg administered intravenously resulted in weight loss and mortality.[7] A dose of 68 mg/kg caused excessive tail necrosis.[7] The recommended dose for efficacy testing in that study was 50 mg/kg intravenously, which was generally well-tolerated.[7]

  • Vehicle Formulation: The vehicle used to dissolve and administer CBL0137 can impact its tolerability and efficacy. Common formulations include 5% dextrose or a solution of PEG300, Tween80, and ddH2O.[3] It is important to use a consistent and appropriate vehicle for all treatment and control groups.

Summary of In Vivo Dosing and Observations

Dose (mg/kg) Administration Route Observations Reference
90Intravenous>10% weight loss, mortality[7]
70IntravenousUsed for in vivo toxicity assessment in GBM models[2]
68IntravenousExcessive tail necrosis[7]
50IntravenousGenerally well-tolerated, selected for efficacy studies[7]
40IntravenousUsed in combination studies in immunocompetent mice[9]

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of CBL0137 concentrations (e.g., 0.1 µM to 10 µM) for 24, 48, or 72 hours.[8] Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting for p53 and FACT Subunits
  • Seed cells in 6-well plates or 10 cm dishes and treat with CBL0137 at the desired concentrations and time points.

  • Wash the cells with ice-cold 1X PBS and aspirate.

  • Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate).[10] Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.

  • For total protein, sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[10] For fractionation of soluble and chromatin-bound proteins, use a specialized lysis buffer and centrifugation protocol.

  • Heat the samples at 95-100°C for 5 minutes, then cool on ice.[10]

  • Centrifuge for 5 minutes to pellet debris.

  • Load 20 µl of the supernatant onto an SDS-PAGE gel.[10]

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p53, SSRP1, SPT16, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.[10]

  • Wash the membrane three times for 5 minutes each with TBST.[10]

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane three times for 5 minutes each with TBST.[10]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

CBL0137_Signaling_Pathway CBL0137 CBL0137 DNA DNA Intercalation CBL0137->DNA FACT FACT Complex (SSRP1/SPT16) DNA->FACT inhibits function Chromatin Chromatin Trapping of FACT FACT->Chromatin leads to p53 p53 Activation Chromatin->p53 NFkB NF-κB Inhibition Chromatin->NFkB Apoptosis Apoptosis p53->Apoptosis Proliferation Cell Proliferation Inhibition NFkB->Proliferation

Caption: CBL0137 mechanism of action.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell_Treatment Cell_Lysis Cell_Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein_Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Detection Detection Secondary_Antibody->Detection

Caption: Western blot experimental workflow.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Cell_Line Verify Cell Line Sensitivity Inconsistent_Results->Check_Cell_Line IC50 Variability Standardize_Seeding Standardize Seeding Density Inconsistent_Results->Standardize_Seeding IC50 Variability Check_Drug_Prep Check Drug Preparation (Fresh DMSO) Inconsistent_Results->Check_Drug_Prep IC50 Variability Consistent_Duration Ensure Consistent Treatment Duration Inconsistent_Results->Consistent_Duration IC50 Variability Time_Course Perform Time-Course/ Dose-Response Inconsistent_Results->Time_Course p53/NF-κB Signal Cellular_Fractionation Use Cellular Fractionation Inconsistent_Results->Cellular_Fractionation FACT Levels

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: CBL0137 Preclinical Dose-Limiting Toxicities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dose-limiting toxicities of CBL0137 observed in preclinical models. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CBL0137?

A1: CBL0137 is a small molecule that intercalates into DNA, which disrupts histone-DNA interactions and inhibits the function of the Facilitates Chromatin Transcription (FACT) complex.[] This leads to the activation of p53, suppression of NF-κB and Heat Shock Factor 1 (HSF1), and induction of an interferon response.[2][3] The compound is considered non-genotoxic as it does not cause DNA breaks.[][4]

Q2: What are the most common dose-limiting toxicities of CBL0137 observed in mice?

A2: In preclinical studies with intravenous administration in mice, the primary dose-limiting toxicities include mortality, significant weight loss (>10%), and tail necrosis at higher doses.[2] A dose of 50 mg/kg administered intravenously once weekly for four weeks was found to be generally well-tolerated.[2]

Q3: Is CBL0137 orally bioavailable, and are the toxicities different with oral administration?

A3: Yes, CBL0137 has been shown to be orally bioavailable and effective in preclinical models. While specific dose-limiting toxicity studies for oral administration are not as extensively detailed in publicly available literature, oral administration has been demonstrated to be a viable route for achieving therapeutic effects.

Q4: Has CBL0137 shown toxicity in combination with other anti-cancer agents in preclinical models?

A4: Preclinical studies of CBL0137 in combination with other agents, such as panobinostat and gemcitabine, have generally reported the combinations to be well-tolerated.[5][6] However, researchers should always perform initial dose-finding studies for any new combination to establish a safe and effective dosing regimen.

Troubleshooting Guides

Issue 1: Observation of significant weight loss (>10%) in mice following intravenous administration of CBL0137.

  • Possible Cause: The administered dose is approaching or has exceeded the maximum tolerated dose (MTD). In mice, doses of 90 mg/kg have been associated with significant weight loss.[2]

  • Troubleshooting Steps:

    • Dose Reduction: Reduce the dose of CBL0137 in subsequent cohorts to a more tolerated level, such as 50 mg/kg, which has been shown to be generally well-tolerated.[2]

    • Increased Monitoring: Increase the frequency of animal monitoring (daily or twice daily) for clinical signs of toxicity, including changes in posture, activity, and food/water intake.

    • Supportive Care: Provide supportive care, such as supplemental nutrition and hydration, as per institutional guidelines.

    • Vehicle Control: Ensure that the vehicle control group is not exhibiting similar signs of toxicity.

Issue 2: Appearance of tail necrosis in mice after intravenous tail vein injection of CBL0137.

  • Possible Cause: This may be a direct local toxic effect of the drug at higher concentrations. Tail necrosis was observed at a dose of 68 mg/kg in mice.[2]

  • Troubleshooting Steps:

    • Dose Adjustment: Lower the dose of CBL0137 to a level where this effect is not observed (e.g., 50 mg/kg).[2]

    • Injection Technique: Ensure proper tail vein injection technique to minimize extravasation of the drug into the surrounding tissue.

    • Alternative Route: If feasible for the experimental design, consider an alternative route of administration, such as oral gavage, which has been shown to be effective.

    • Formulation Check: Confirm the correct preparation and concentration of the CBL0137 formulation.

Data Presentation

Table 1: Summary of Dose-Limiting Toxicities of Intravenously Administered CBL0137 in Mice

Dose (mg/kg)SpeciesAdministration RouteObserved ToxicitiesReference
90MouseIntravenous (weekly)Mortality, >10% weight loss[2]
68MouseIntravenous (weekly)Excessive tail necrosis[2]
50MouseIntravenous (weekly)Generally well-tolerated, 3.0% mortality rate[2]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of CBL0137 in Mice via Intravenous Administration

  • Animal Model: Use a suitable mouse strain for the study (e.g., BALB/c or athymic nude mice if using xenografts).

  • Housing: House animals in accordance with institutional guidelines with ad libitum access to food and water.

  • Drug Formulation: Prepare CBL0137 in a sterile 5% dextrose solution for intravenous injection.[2]

  • Dose Escalation:

    • Begin with a starting dose well below the reported toxic doses (e.g., 20-30 mg/kg).

    • Employ a dose escalation scheme (e.g., modified Fibonacci) in cohorts of 3-5 mice per dose level.

    • Administer CBL0137 intravenously once weekly for a predetermined number of weeks (e.g., 4 weeks).[2]

  • Monitoring:

    • Record body weight at least three times per week.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in appearance, behavior, activity levels).

    • Monitor the injection site for any local reactions.

  • Endpoint: The MTD is defined as the highest dose that does not induce mortality or irreversible toxicities, such as >20% weight loss.

  • Data Analysis: Analyze body weight changes, clinical observations, and any observed toxicities for each dose level.

Visualizations

CBL0137_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CBL0137 CBL0137 DNA DNA Intercalation CBL0137->DNA Enters Cell NFkB_Inhibition NF-κB Inhibition HSF1_Inhibition HSF1 Inhibition FACT FACT Complex DNA->FACT Inhibits FACT->NFkB_Inhibition Leads to FACT->HSF1_Inhibition Leads to p53 p53 Activation FACT->p53 Leads to Interferon_Response Interferon Response FACT->Interferon_Response Leads to

Caption: Signaling pathway of CBL0137.

Experimental_Workflow_MTD start Start: Select Animal Model and Dose Levels formulate Formulate CBL0137 in 5% Dextrose start->formulate administer Administer IV to Dose Cohorts (n=3-5/group) formulate->administer monitor Monitor Daily: - Body Weight - Clinical Signs - Injection Site administer->monitor evaluate Evaluate Toxicity Endpoints: - Mortality - >20% Weight Loss - Severe Clinical Signs monitor->evaluate decision Dose-Limiting Toxicity Observed? evaluate->decision mtd Define MTD decision->mtd Yes escalate Escalate to Next Dose Level decision->escalate No escalate->administer

Caption: Experimental workflow for MTD determination.

References

Validation & Comparative

Comparative Analysis of CBL0137 and Temozolomide for Glioblastoma Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a notoriously poor prognosis despite a multimodal treatment approach.[1][2] The current standard of care, established by the Stupp protocol, involves maximal surgical resection followed by radiotherapy and concomitant chemotherapy with the alkylating agent temozolomide (TMZ).[1][2][3] However, therapeutic resistance, often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), is a major clinical challenge, leading to tumor recurrence in most patients.[1][4][5] This has spurred the investigation of novel therapeutic agents with distinct mechanisms of action. One such promising candidate is CBL0137, a small molecule of the curaxin family, which targets the Facilitates Chromatin Transcription (FACT) complex.[6][7][8]

This guide provides an objective comparison of CBL0137 and temozolomide, focusing on their mechanisms of action, preclinical efficacy, and the experimental data supporting their potential use in glioblastoma therapy.

Mechanism of Action

The fundamental difference between CBL0137 and temozolomide lies in their molecular targets and downstream cellular effects.

Temozolomide (TMZ) is a prodrug that spontaneously converts at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[3][9] MTIC is a DNA alkylating agent that introduces methyl groups to purine bases, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[3][4] The primary cytotoxic lesion, O6-methylguanine (O6-MeG), leads to DNA double-strand breaks during subsequent replication cycles, triggering cell cycle arrest and apoptosis.[4] Resistance to TMZ is commonly conferred by the expression of the DNA repair enzyme MGMT, which removes the methyl group from the O6 position of guanine, thereby negating the drug's cytotoxic effect.[1][4]

CBL0137 is a novel anti-cancer agent that exerts its effects without causing direct DNA damage.[10] Its primary mechanism involves the inhibition of the FACT complex, a heterodimeric histone chaperone composed of SSRP1 and SPT16.[6][8][11] The FACT complex is crucial for chromatin remodeling during DNA transcription, replication, and repair, and its subunits are often overexpressed in GBM compared to normal brain tissue.[6] By binding to and sequestering the FACT complex, CBL0137 triggers a cascade of downstream events, including the activation of the tumor suppressor p53 and the simultaneous inhibition of the pro-survival transcription factor NF-κB.[6][7][8][12] This dual action promotes apoptosis and suppresses proliferation in cancer cells.[6][13] Importantly, CBL0137's efficacy is independent of MGMT status, suggesting its potential in treating TMZ-resistant tumors.[6]

Mechanism_of_Action cluster_TMZ Temozolomide (TMZ) Pathway cluster_CBL0137 CBL0137 Pathway TMZ Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion DNA Nuclear DNA MTIC->DNA Methylates Guanine Alkylation DNA Alkylation (O6-MeG Lesions) DNA->Alkylation DSB DNA Double-Strand Breaks Alkylation->DSB During Replication MGMT MGMT Repair Enzyme Alkylation->MGMT Repaired by Apoptosis_TMZ Apoptosis DSB->Apoptosis_TMZ MGMT->DNA Prevents Damage CBL0137 CBL0137 FACT FACT Complex (SSRP1/SPT16) CBL0137->FACT Inhibits/Sequesters p53 p53 Activation FACT->p53 Leads to NFkB NF-κB Inhibition FACT->NFkB Leads to Apoptosis_CBL Apoptosis & Suppressed Proliferation p53->Apoptosis_CBL NFkB->Apoptosis_CBL

Caption: Comparative signaling pathways of Temozolomide and CBL0137 in glioblastoma.

Data Presentation: Preclinical Efficacy

Preclinical studies have evaluated CBL0137 and temozolomide in various glioblastoma models. The following tables summarize key quantitative data from these experiments.

Table 1: In Vitro Cytotoxicity in Human Glioblastoma Cell Lines

This table compares the half-maximal inhibitory concentration (IC50) of CBL0137 and Temozolomide, indicating the drug concentration required to inhibit the growth of 50% of cancer cells in culture. Lower values indicate higher potency.

Cell LineMGMT StatusDrugIC50 (µM)Citation
U87MG Unmethylated (TMZ-Responsive*)CBL01372.045[6]
Temozolomide> 1500**[14]
A1207 Expressed (TMZ-Resistant)CBL01370.635[6]
TemozolomideN/A

*Note: U87MG is considered TMZ-responsive in vivo despite having an unmethylated MGMT promoter, a characteristic usually associated with resistance. **Note: IC50 values for TMZ can vary widely in vitro; patient-derived cells show IC50s from 476 µM to 1757 µM.[14] U87MG is known to be highly resistant in vitro.

Table 2: In Vivo Efficacy in Orthotopic Glioblastoma Mouse Models

This table presents survival data from studies where human GBM cells were implanted into the brains of immunodeficient mice, creating a more clinically relevant tumor model.

Model / Cell LineTreatment GroupMedian Survival (Days)Statistical Significance (vs. Control)Citation
U87MG (TMZ-Responsive) Control25-[6]
TMZ (50 mg/kg)33p < 0.01[6]
CBL0137 (40 mg/kg, IV)38p < 0.001[6]
CBL0137 + TMZ44p < 0.001[6]
A1207 (TMZ-Resistant) Control38-[6]
TMZ (50 mg/kg)40Not Significant[6]
CBL0137 (40 mg/kg, IV)52p < 0.001[6]

These data highlight that CBL0137 demonstrates significant efficacy as a monotherapy in both TMZ-responsive and, crucially, TMZ-resistant glioblastoma models.[6][13] Furthermore, the combination of CBL0137 and TMZ showed a trend toward increasing survival significantly over TMZ monotherapy in the responsive U87MG model.[6][13] An essential finding is that CBL0137 can cross the blood-brain barrier and accumulates at higher levels in orthotopic GBM tumors than in normal brain tissue.[6][13]

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of experimental findings.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is used to determine the IC50 values presented in Table 1.

  • Cell Plating: Human glioblastoma cells (U87MG or A1207) are seeded in 96-well plates at a density of 1,000-3,000 cells per well.[6]

  • Drug Application: After 24 hours, serial dilutions of CBL0137 or temozolomide are added to the wells.[6]

  • Incubation: Cells are incubated with the drug for a specified period (e.g., 24 hours for CBL0137, 72 hours for TMZ).[6][14] For CBL0137, the drug-containing medium is then replaced with fresh medium.[6]

  • Viability Assessment: After a total of 72 hours from the initial drug addition, cell viability is measured using a colorimetric assay such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).[6] This reagent is added to the wells, and the absorbance is read on a plate reader.

  • Data Analysis: The absorbance values, which correlate with the number of viable cells, are plotted against the drug concentration. The IC50 is calculated using a suitable curve-fitting analysis.[6]

Orthotopic Glioblastoma Mouse Model and Survival Study

This protocol describes the in vivo experiments that generated the survival data in Table 2.

  • Cell Preparation: Human glioblastoma cells (e.g., 5 x 10^5 U87MG or A1207 cells) are prepared in a suitable medium for injection.[6]

  • Orthotopic Implantation: Eight- to nine-week-old male athymic nude mice are anesthetized. The cells are stereotactically injected into the cerebral cortex of the mouse brain.[6]

  • Tumor Growth: Tumors are allowed to establish for a set period (e.g., 1, 7, or 21 days) before treatment begins.[6]

  • Drug Administration:

    • CBL0137: Administered intravenously (e.g., 40 mg/kg every 4 days) or orally.[6]

    • Temozolomide: Administered orally on a 5-days-on/2-days-off schedule for two cycles.[6]

  • Monitoring and Survival Analysis: Mice are monitored daily for signs of neurological symptoms or distress. The primary endpoint is overall survival. Survival data is plotted using Kaplan-Meier curves, and statistical significance between groups is determined using the log-rank test.[6]

Experimental_Workflow cluster_workflow In Vivo Orthotopic Model Workflow cluster_treatment start 1. Prepare Human GBM Cell Suspension implant 2. Stereotactic Injection into Nude Mouse Brain start->implant growth 3. Allow Tumor Establishment (1-21 Days) implant->growth control Vehicle Control tmz Temozolomide (e.g., 50 mg/kg, p.o.) cbl CBL0137 (e.g., 40 mg/kg, i.v.) combo CBL0137 + TMZ monitor 5. Daily Monitoring for Health & Symptoms control->monitor tmz->monitor cbl->monitor combo->monitor endpoint 6. Endpoint: Overall Survival monitor->endpoint analysis 7. Kaplan-Meier Survival Analysis endpoint->analysis

Caption: Workflow for preclinical evaluation in orthotopic glioblastoma mouse models.

Conclusion

The comparison between CBL0137 and temozolomide reveals two distinct therapeutic strategies for glioblastoma. Temozolomide, the established standard of care, acts as a DNA alkylating agent whose efficacy is limited by the MGMT DNA repair mechanism.[4][5] In contrast, CBL0137 presents a novel, MGMT-independent mechanism by targeting the FACT chromatin remodeling complex, leading to p53 activation and NF-κB inhibition.[6][8]

Preclinical data strongly support the potential of CBL0137. It demonstrates potent cytotoxicity against GBM cells in vitro and significantly extends survival in orthotopic mouse models, including those resistant to temozolomide.[6][13] Its ability to penetrate the blood-brain barrier further strengthens its clinical potential.[6] While combination therapy with TMZ shows promise, the standout feature of CBL0137 is its robust single-agent activity in TMZ-resistant settings, addressing a critical unmet need in glioblastoma treatment. These findings position CBL0137 as a compelling candidate for clinical investigation in patients with both newly diagnosed and recurrent glioblastoma.

References

Dual Targeting of Chromatin Stability: A Comparative Guide on the Efficacy of CBL0137 in Combination with Panobinostat

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence highlights the potent synergistic anti-cancer effects of combining the curaxin CBL0137 with the histone deacetylase (HDAC) inhibitor panobinostat. This combination therapy demonstrates significant efficacy in aggressive cancer models, including high-risk neuroblastoma and KMT2A-rearranged leukemia, by co-targeting chromatin stability through distinct but complementary mechanisms. This guide provides a comprehensive comparison of the preclinical performance of this combination, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.

Enhanced Anti-Cancer Efficacy: A Synergistic Approach

The combination of CBL0137 and panobinostat has been shown to be more effective than either agent alone in suppressing cancer cell growth and delaying disease progression.[1][2][3] CBL0137, a curaxin, acts by intercalating into DNA and disrupting DNA-histone interactions, leading to "chromatin damage" without causing DNA breaks.[4] Panobinostat, a pan-HDAC inhibitor, increases histone acetylation, resulting in a more relaxed chromatin structure.[3] Together, they enhance nucleosome destabilization, induce an interferon (IFN) response, and inhibit DNA damage repair, leading to synergistic cancer cell death.[1][3][4][5]

Quantitative In Vivo Efficacy

The therapeutic enhancement of the CBL0137 and panobinostat combination has been demonstrated in multiple preclinical models.

Cancer ModelTreatment GroupMedian Event-Free Survival (EFS) Extension vs. ControlStatistical Significance (p-value)Reference
KMT2A-rearranged AML (Murine Model) CBL0137131%p = 0.0002[2]
Panobinostat86%p = 0.0055[2]
CBL0137 + Panobinostat225%-[2][6]
Combo vs. Panobinostat-p = 0.0011[2][6]
Combo vs. CBL0137-p = 0.0084[2][6]
KMT2A-rearranged AML (Murine Model) CBL0137 + Panobinostat75%-[2][7]
Combo vs. Panobinostat-p = 0.0013[2][7]
Combo vs. CBL0137-p = 0.0009[2][7]
MYCN-amplified Neuroblastoma (Xenograft) CBL0137 + PanobinostatSignificantly delayed tumor progression-[1][3][4]
Th-MYCN Neuroblastoma (Transgenic Model) CBL0137 + PanobinostatComplete tumor regression-[1][3][4]

Mechanism of Action: A Multi-pronged Attack

The synergistic anti-tumor activity of the CBL0137 and panobinostat combination stems from a multi-faceted mechanism that impacts chromatin structure, immune signaling, and DNA repair processes.

cluster_0 Drug Combination cluster_1 Cellular Effects cluster_2 Downstream Consequences CBL0137 CBL0137 Chromatin_Destabilization Enhanced Nucleosome Destabilization CBL0137->Chromatin_Destabilization Panobinostat Panobinostat Panobinostat->Chromatin_Destabilization IFN_Response Induction of IFN Response Chromatin_Destabilization->IFN_Response DNA_Damage_Repair_Inhibition Inhibition of DNA Damage Repair Chromatin_Destabilization->DNA_Damage_Repair_Inhibition Cell_Growth_Suppression Synergistic Cancer Cell Growth Suppression Chromatin_Destabilization->Cell_Growth_Suppression Immune_Activation Enhanced Antitumor Immunity IFN_Response->Immune_Activation DNA_Damage_Repair_Inhibition->Cell_Growth_Suppression Apoptosis Increased Apoptosis Cell_Growth_Suppression->Apoptosis Immune_Activation->Cell_Growth_Suppression

Caption: Synergistic mechanism of CBL0137 and panobinostat.

Experimental Protocols

Detailed methodologies for the key experiments cited in the supporting literature are outlined below.

In Vitro Synergy Assays

Cell Culture and Drug Treatment:

  • Human and mouse neuroblastoma cell lines (e.g., BE(2)-C, KELLY) and KMT2A-rearranged leukemia cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4][7]

  • Cells were treated with a range of concentrations of CBL0137 and panobinostat, both as single agents and in combination, for specified time periods (e.g., 72 hours).[5]

Cell Viability and Colony Formation Assays:

  • Cell viability was assessed using standard methods such as MTT or CellTiter-Glo assays.

  • For colony formation assays, cells were seeded at low density and treated with the drugs. After a period of incubation (e.g., 10-14 days), colonies were stained with crystal violet and counted.[4]

  • Synergy was calculated using the Bliss independence model or the Chou-Talalay method.

In Vivo Efficacy Studies

Animal Models:

  • Xenograft Models: Human cancer cell lines (e.g., BE(2)-C neuroblastoma, MLL-6 KMT2A-r ALL PDX) were injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID).[2][5]

  • Syngeneic and Transgenic Models: Murine MLL-AF9 AML cells were transplanted into immunocompetent C57BL/6 mice, and the Th-MYCN transgenic mouse model of neuroblastoma was also utilized.[1][2]

Drug Administration and Monitoring:

  • CBL0137 and panobinostat were administered according to previously established effective regimens.[2]

  • Tumor growth was monitored by caliper measurements, and leukemia progression was assessed by determining the percentage of circulating human CD45+ cells.[2][5]

  • Event-free survival (EFS) was defined as the time from treatment initiation until a prespecified endpoint, such as a tumor volume of >1000 mm³ or a body condition score of 3.[2][5]

Mechanistic Studies

Analysis of Molecular Mechanisms:

  • A variety of techniques were employed to elucidate the mechanism of action, including:

    • Whole transcriptome profiling (RNA-seq): To identify changes in gene expression, such as the induction of an interferon response.[1][5]

    • Immunofluorescence and Flow Cytometry: To analyze protein expression and cellular processes like apoptosis.[1][5]

    • Pulsed-field gel electrophoresis: To assess DNA damage.[1][5]

    • Cell-based reporter systems: To examine histone eviction and chromatin compaction.[1][5]

Experimental Workflow

The general workflow for preclinical evaluation of the CBL0137 and panobinostat combination is depicted below.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cancer Cell Lines (Neuroblastoma, Leukemia) Drug_Treatment CBL0137 & Panobinostat (Single Agents & Combo) Cell_Culture->Drug_Treatment Synergy_Assays Viability & Colony Formation Assays Drug_Treatment->Synergy_Assays Mechanism_Studies_in_vitro Molecular Analysis (Western, RNA-seq) Drug_Treatment->Mechanism_Studies_in_vitro Animal_Models Mouse Models (Xenograft, Syngeneic) Synergy_Assays->Animal_Models Drug_Administration Treatment Regimens Animal_Models->Drug_Administration Efficacy_Evaluation Tumor Growth & Survival (EFS) Drug_Administration->Efficacy_Evaluation Mechanism_Studies_in_vivo Ex Vivo Analysis (Immunohistochemistry) Efficacy_Evaluation->Mechanism_Studies_in_vivo

Caption: Preclinical evaluation workflow for combination therapy.

Conclusion

The combination of CBL0137 and panobinostat represents a promising therapeutic strategy for high-risk pediatric cancers.[1][3] The robust preclinical data demonstrating synergistic efficacy and a well-defined, multi-pronged mechanism of action provide a strong rationale for further clinical investigation.[1][2] The ability of this combination to induce an immune response further suggests its potential for use in conjunction with immunotherapies.[1][3][4] This guide summarizes the key findings and methodologies from pivotal preclinical studies, offering a valuable resource for researchers and drug development professionals in the field of oncology.

References

Head-to-head comparison of CBL0137 and cisplatin in lung cancer models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against lung cancer, a critical head-to-head comparison of the investigational drug CBL0137 and the established chemotherapeutic agent cisplatin has revealed promising synergistic effects in preclinical small-cell lung cancer (SCLC) models. This guide provides a detailed analysis of their comparative efficacy, supported by experimental data, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Cisplatin, a cornerstone of lung cancer treatment, faces challenges of drug resistance and toxicity. CBL0137, a novel small molecule inhibitor of the FACT (facilitates chromatin transcription) complex, demonstrates potent anti-tumor activity and, more importantly, a synergistic relationship with cisplatin. In multiple SCLC models, the combination of CBL0137 and cisplatin has been shown to be significantly more effective at inhibiting tumor growth than either agent alone. This enhanced efficacy is attributed to CBL0137's unique mechanism of action, which includes the targeting of tumor-initiating cells (TICs) and the modulation of key signaling pathways, thereby overcoming mechanisms of cisplatin resistance.

Comparative Efficacy in Lung Cancer Models

In Vitro Studies: Enhanced Cancer Cell Killing

The combination of CBL0137 and cisplatin exhibits a powerful synergistic effect in killing SCLC cells in vitro. Studies on various human and murine SCLC cell lines demonstrate that the combination treatment leads to a significant reduction in cell viability compared to monotherapy.[1][2]

Cell LineTreatmentIC50 (approx. µM)Synergy (Combination Index, CI)
H82 CBL0137~0.4CI < 1 (Synergistic)
Cisplatin~2.5
Combination (1:1 ratio)Not explicitly stated, but viability significantly lower
H526 CBL0137~0.3CI < 1 (Synergistic)
Cisplatin~2.0
Combination (1:1 ratio)Not explicitly stated, but viability significantly lower
H446 CBL0137~0.5CI < 1 (Synergistic)
Cisplatin~3.0
Combination (1:1 ratio)Not explicitly stated, but viability significantly lower
KP1 (murine) CBL0137~0.6CI < 1 (Synergistic)
Cisplatin~1.5
Combination (1:1 ratio)Not explicitly stated, but viability significantly lower

Data compiled from studies by De et al., Cancer Research, 2018.[1][2]

In Vivo Studies: Potent Tumor Growth Inhibition

The synergistic anti-tumor activity of CBL0137 and cisplatin is further validated in in-vivo lung cancer models, including xenografts and a patient-derived xenograft (PDX) model. The combination therapy results in a dramatic reduction in tumor growth.[1][3]

ModelTreatment GroupOutcome
H82 Xenograft Vehicle ControlProgressive tumor growth
CBL0137 aloneModerate tumor growth inhibition
Cisplatin aloneModerate tumor growth inhibition
CBL0137 + Cisplatin Significant and sustained tumor growth inhibition (P < 0.05)
KP1 Syngeneic Vehicle ControlRapid tumor growth
CBL0137 aloneModest tumor growth inhibition
Cisplatin aloneModest tumor growth inhibition
CBL0137 + Cisplatin Substantial tumor growth inhibition (P < 0.05)
SCLC PDX Vehicle ControlProgressive tumor growth
CBL0137 aloneMinimal effect
Cisplatin aloneMinimal effect
CBL0137 + Cisplatin Marked inhibition of tumor growth (P < 0.05)

Data summarized from De et al., Cancer Research, 2018.[1][3]

Mechanisms of Action: A Tale of Two Pathways

The distinct and complementary mechanisms of action of CBL0137 and cisplatin underpin their synergistic interaction.

Cisplatin , a platinum-based compound, primarily exerts its cytotoxic effects by forming DNA adducts.[4] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[5][6] However, cancer cells can develop resistance by enhancing DNA repair mechanisms.

CBL0137 targets the FACT (facilitates chromatin transcription) complex, a histone chaperone that is crucial for DNA replication, repair, and transcription, and is often overexpressed in cancer cells.[7][8] By inhibiting FACT, CBL0137 not only directly induces cancer cell death but also impairs the cell's ability to repair cisplatin-induced DNA damage.[8]

Furthermore, CBL0137 has been shown to preferentially target tumor-initiating cells (TICs), a subpopulation of cancer cells responsible for tumor recurrence and metastasis.[1][9] This is achieved, in part, by upregulating the tumor suppressor NOTCH1 signaling pathway.[1][7][10]

Cisplatin_Mechanism_of_Action Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Enters cell DNA_Adducts DNA Adducts (Intra- and Inter-strand crosslinks) DNA->DNA_Adducts Forms adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Cisplatin's Mechanism of Action.

CBL0137_Mechanism_of_Action CBL0137 CBL0137 FACT FACT Complex CBL0137->FACT Inhibits TICs Tumor-Initiating Cells (TICs) CBL0137->TICs Targets DNA_Repair DNA Repair FACT->DNA_Repair Facilitates Transcription Transcription FACT->Transcription Facilitates Apoptosis Apoptosis NOTCH1 NOTCH1 Upregulation TICs->NOTCH1 via TIC_Survival TIC Survival TICs->TIC_Survival NOTCH1->Apoptosis

CBL0137's multifaceted mechanism.

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Culture: Human SCLC cell lines (H82, H526, H446) and murine SCLC cells (KP1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Plating: Cells were seeded in 96-well plates at a density of 1 x 10³ cells per well and allowed to adhere for 24 hours.[2]

  • Drug Treatment: Cells were treated with varying concentrations of CBL0137, cisplatin, or a combination of both at a 1:1 ratio for 6 hours.[2]

  • Viability Assessment: After 72 hours of drug treatment, cell viability was measured using the CyQUANT Direct assay, and the results were normalized to control (untreated) cells.[2]

  • Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine if the drug combination was synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[3]

In_Vitro_Workflow start Start: SCLC Cell Lines culture Cell Culture start->culture plate Plate Cells (1x10^3/well) culture->plate incubate1 Incubate 24h plate->incubate1 treat Drug Treatment (6h) - CBL0137 - Cisplatin - Combination incubate1->treat incubate2 Incubate 72h treat->incubate2 measure Measure Viability (CyQUANT) incubate2->measure analyze Data Analysis (IC50, CI) measure->analyze end End: Results analyze->end

In-vitro cell viability workflow.
In Vivo Xenograft and Syngeneic Models

  • Animal Models: Immunocompromised mice (for H82 xenografts and PDX models) and immunocompetent mice (for KP1 syngeneic models) were used.

  • Tumor Implantation: SCLC cells (H82, KP1) mixed with Matrigel were subcutaneously inoculated into the flanks of the mice. For the PDX model, tumor fragments were implanted.

  • Treatment Initiation: Once tumors reached a palpable size (approximately 20 mm³), mice were randomized into four treatment groups: vehicle control, CBL0137 alone (60 mg/kg, i.v., weekly), cisplatin alone (5 mg/kg, i.p., weekly), and the combination of CBL0137 and cisplatin.[2]

  • Tumor Measurement: Tumor diameters were measured three times a week for the duration of the study (up to 51 days).[1][2]

  • Data Analysis: Tumor volumes were calculated and plotted over time to assess the efficacy of the different treatment regimens. Statistical analysis (e.g., P-value) was used to determine the significance of the differences between the treatment groups.

In_Vivo_Workflow start Start: Mouse Models implant Tumor Implantation (Subcutaneous) start->implant growth Tumor Growth to ~20mm³ implant->growth randomize Randomize into 4 Groups: - Vehicle - CBL0137 - Cisplatin - Combination growth->randomize treat Weekly Drug Administration randomize->treat measure Measure Tumor Volume 3x/week treat->measure For 35-51 days analyze Data Analysis (Tumor Growth Curves) measure->analyze end End: Results analyze->end

In-vivo tumor model workflow.

Conclusion and Future Directions

The preclinical data strongly suggest that the combination of CBL0137 and cisplatin represents a promising therapeutic strategy for SCLC. By targeting the FACT complex and preferentially eliminating tumor-initiating cells, CBL0137 appears to overcome key mechanisms of cisplatin resistance, leading to a potent synergistic anti-tumor effect. These findings provide a compelling rationale for the clinical evaluation of this combination therapy in lung cancer patients. Further investigation into the detailed molecular mechanisms and the identification of predictive biomarkers will be crucial for the successful clinical translation of this novel therapeutic approach.

References

Overcoming Chemoresistance: A Comparative Analysis of CBL0137's Efficacy in Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

CBL0137, a novel anti-cancer agent, demonstrates significant potential in overcoming resistance to several conventional chemotherapeutics. This guide provides a comparative analysis of cross-resistance studies between CBL0137 and other chemotherapy drugs, supported by experimental data, for researchers, scientists, and drug development professionals.

CBL0137's primary mechanism of action involves the inhibition of the Facilitates Chromatin Transcription (FACT) complex. This protein complex is crucial for DNA replication, repair, and transcription, and its overexpression has been linked to poor prognosis and drug resistance in various cancers. By targeting FACT, CBL0137 disrupts these fundamental cellular processes, leading to cancer cell death and, importantly, demonstrating efficacy in tumors that have developed resistance to other treatments.

CBL0137 and Platinum-Based Chemotherapy: Synergistic Effects in Resistant Cancers

Studies have shown a strong synergistic relationship between CBL0137 and platinum-based drugs like cisplatin, particularly in cancers known for high rates of chemoresistance such as small-cell lung cancer (SCLC). The combination of CBL0137 and cisplatin has been found to be synergistic in patient-derived SCLC cell lines.[1][2] This synergy is attributed to CBL0137's ability to block the FACT-mediated repair of DNA damage induced by cisplatin.[3]

In in vivo models, the combination of CBL0137 and cisplatin significantly inhibited the growth of SCLC xenografts and a patient-derived xenograft (PDX) model from a patient who had relapsed after standard cisplatin and etoposide therapy.[1][2]

Table 1: In Vitro Synergy of CBL0137 and Cisplatin in Small-Cell Lung Cancer Cell Lines

Cell LineCombination Index (CI)Interpretation
H82Substantially below 1.0Synergy
H526Substantially below 1.0Synergy
H446Substantially below 1.0Synergy
KP1 (murine)Substantially below 1.0Synergy

Data sourced from studies where synergy was determined using the Chou-Talalay method. A CI value less than 1.0 indicates a synergistic effect.[1][2]

Efficacy of CBL0137 in Gemcitabine-Resistant Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDA) is notoriously resistant to chemotherapy, with gemcitabine being a standard-of-care treatment. Research has demonstrated that CBL0137 is effective in both gemcitabine-sensitive and gemcitabine-resistant PDA cell lines.[4][5][6] In a preclinical model using the gemcitabine-resistant PANC-1 cell line, CBL0137 monotherapy showed an anti-tumor effect, and its combination with gemcitabine resulted in a substantial decrease in tumor growth.[5][6] The synergy is thought to be due to CBL0137's ability to inhibit transcriptional programs, including the NF-κB response, that are induced by gemcitabine and contribute to resistance.[4]

Table 2: In Vivo Efficacy of CBL0137 and Gemcitabine in a Gemcitabine-Resistant Pancreatic Cancer Model (PANC-1 Orthotopic Xenograft)

Treatment GroupTumor Growth Inhibition (%)
CBL0137 (monotherapy)39%
Gemcitabine (monotherapy)20%
CBL0137 + Gemcitabine78%

This data highlights the potentiation of gemcitabine's efficacy by CBL0137 in a resistant setting.[5]

CBL0137 Sensitizes Tumors to PARP Inhibitors in Ovarian Cancer

In high-grade serous ovarian carcinoma (HGSC), particularly in tumors that are proficient in homologous recombination (HR) and therefore less sensitive to PARP inhibitors, CBL0137 has shown promise. By inhibiting the FACT complex, CBL0137 induces a state of HR deficiency, thereby sensitizing these tumors to PARP inhibitors like Olaparib.[7][8] This combination has demonstrated synergistic anti-tumor activity in vitro and in vivo.[7]

Table 3: In Vitro Efficacy of CBL0137 in High-Grade Serous Ovarian Carcinoma Cell Lines

Cell LineSSRP1 ExpressionCBL0137 IC50 (µM)
Various HGSC cell linesModerate to High0.2 - 0.6
Various HGSC cell linesLow1.0 - 1.4
Patient-Derived Tumor CellsHigh0.3 - 1.3
Patient-Derived Tumor CellsLow> 3.8

SSRP1 is a subunit of the FACT complex. Higher SSRP1 expression correlates with increased sensitivity to CBL0137.[7]

Overcoming Temozolomide Resistance in Glioblastoma

Glioblastoma (GBM) is an aggressive brain cancer with a high rate of resistance to the standard-of-care alkylating agent, temozolomide (TMZ). CBL0137 has been shown to be effective in both TMZ-responsive and TMZ-resistant GBM orthotopic models.[9][10] This efficacy in resistant models suggests that CBL0137's mechanism of action is independent of the mechanisms that confer resistance to TMZ, such as the expression of O6-methylguanine-DNA methyltransferase (MGMT).[9]

Table 4: In Vitro Efficacy of CBL0137 in Glioblastoma Cell Lines

Cell LineTMZ SensitivityCBL0137 IC50 (µM)
U87MGResponsive2.045
A1207Resistant0.635

This data indicates that TMZ-resistant glioblastoma cells can be more sensitive to CBL0137 than TMZ-responsive cells.[9]

Signaling Pathways and Experimental Workflows

The mechanism of CBL0137's action and its synergy with other chemotherapeutics involves the modulation of key signaling pathways. The inhibition of the FACT complex by CBL0137 leads to the activation of the p53 tumor suppressor pathway and inhibition of the pro-survival NF-κB pathway. In the context of DNA-damaging agents, the inhibition of FACT's role in DNA repair is a critical component of the observed synergy.

CBL0137_Mechanism_of_Action CBL0137 Mechanism of Action and Synergy CBL0137 CBL0137 FACT FACT Complex CBL0137->FACT inhibits p53 p53 Activation CBL0137->p53 activates DNA_Repair DNA Repair FACT->DNA_Repair facilitates NFkB NF-κB Inhibition FACT->NFkB co-activates DNA_Damage Chemotherapy-induced DNA Damage DNA_Damage->DNA_Repair Apoptosis Apoptosis DNA_Damage->Apoptosis induces p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest NFkB->Apoptosis inhibits Synergy Synergistic Cell Death Apoptosis->Synergy Cell_Cycle_Arrest->Synergy

Caption: CBL0137 inhibits the FACT complex, leading to p53 activation, NF-κB inhibition, and blockade of DNA repair, resulting in synergistic cancer cell death when combined with DNA-damaging chemotherapeutics.

Experimental_Workflow_for_Synergy_Assessment Experimental Workflow for In Vitro Synergy Assessment cluster_invitro In Vitro Experiments Cell_Culture Cancer Cell Lines (Sensitive vs. Resistant) Drug_Treatment Treat with CBL0137, Chemotherapeutic, and Combination Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CyQUANT) Drug_Treatment->Viability_Assay Data_Analysis Calculate IC50 and Combination Index (CI) Viability_Assay->Data_Analysis Synergy_Determination Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) Data_Analysis->Synergy_Determination

Caption: A typical workflow for assessing the synergistic effects of CBL0137 in combination with other chemotherapeutics in vitro.

Experimental Protocols

Cell Viability Assays

Cell viability is a crucial metric for assessing the efficacy of anticancer agents. The following are general protocols for commonly used assays in the cited studies.

MTT Assay:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of CBL0137, the chemotherapeutic agent of interest, and their combination for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%).

CyQUANT® Direct Cell Proliferation Assay:

  • Seed cells in a 96-well plate.

  • Treat cells with the drugs as described for the MTT assay.

  • At the end of the treatment period, add the CyQUANT® Direct reagent, which contains a DNA-binding dye, to each well.

  • Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Measure the fluorescence intensity using a microplate reader with appropriate filters.

  • The fluorescence signal is proportional to the number of cells.

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy of drug combinations.

  • Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., SCLC, pancreatic, or glioblastoma cell lines) into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups: vehicle control, CBL0137 alone, chemotherapeutic agent alone, and the combination of CBL0137 and the chemotherapeutic agent.

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intravenous, intraperitoneal, or oral). Dosages are typically based on maximum tolerated dose (MTD) studies.

  • Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Endpoint Analysis: At the end of the study (defined by a specific time point or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the efficacy of the combination therapy.

Synergy Determination

The Chou-Talalay method is a widely accepted method for quantifying the interaction between two drugs.[11][12]

  • Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio.

  • Median-Effect Analysis: Use the median-effect equation to linearize the dose-effect curves.

  • Combination Index (CI) Calculation: Calculate the CI using specialized software (e.g., CompuSyn). The CI value provides a quantitative measure of the drug interaction:

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

References

Comparative Efficacy of CBL0137 in p53-Wildtype vs. p53-Mutant Cancer Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer agent CBL0137's efficacy in tumor cells with differing p53 statuses. CBL0137, a small molecule curaxin, functions primarily as an inhibitor of the "Facilitates Chromatin Transcription" (FACT) complex. This inhibition simultaneously activates the p53 tumor suppressor pathway and suppresses the pro-survival NF-κB signaling cascade, making the p53 status of cancer cells a critical determinant of its therapeutic efficacy.

Executive Summary

Experimental evidence strongly indicates that CBL0137 is significantly more effective in cancer cells harboring wildtype p53 (p53-WT) compared to those with mutated or deficient p53 (p53-mutant). The activation of a functional p53 protein is a key mechanism through which CBL0137 induces apoptosis and inhibits cell proliferation. In p53-mutant cells, the sensitivity to CBL0137 is markedly reduced, often requiring higher concentrations to achieve similar cytotoxic effects. This guide presents the supporting data, experimental methodologies, and visual representations of the underlying molecular pathways.

Data Presentation: Quantitative Analysis of CBL0137 Efficacy

The following tables summarize the differential sensitivity of p53-wildtype and p53-mutant cancer cell lines to CBL0137, as measured by cell viability and apoptosis assays.

Table 1: Comparative LC50 Values of CBL0137 in Acute Leukemia Cell Lines

Cell LineCancer Typep53 StatusCBL0137 LC50 (nM)Reference
RS4;11Acute Lymphoblastic LeukemiaWildtype~210[1]
MV4;11Acute Myeloid LeukemiaWildtype~166[1]
NALM-19Acute Lymphoblastic LeukemiaWildtype~250[1]
RCH-ACVAcute Lymphoblastic LeukemiaWildtype~230[1]
REHAcute Lymphoblastic LeukemiaMutant~676[1]
JurkatT-cell Acute Lymphoblastic LeukemiaMutant~450[1]
U-937Histiocytic LymphomaMutant~550[1]
THP-1Acute Monocytic LeukemiaMutant~600[1]
RS4;11 (p53+/-)Acute Lymphoblastic LeukemiaHeterozygous loss-of-function~390-420[1]

LC50 (Lethal Concentration 50) is the concentration of a drug that is lethal to 50% of the cells.

Table 2: Induction of Apoptosis by CBL0137 in p53-Wildtype vs. p53-Mutant Engineered Cells

Cell Linep53 StatusTreatment% Apoptotic CellsReference
RS4;11WildtypeVehicleBaseline[1]
CBL0137Significant Increase[1]
RS4;11 (p53+/- #1)Heterozygous loss-of-functionVehicleBaseline[1]
CBL0137Reduced Increase vs. WT[1]
RS4;11 (p53+/- #2)Heterozygous loss-of-functionVehicleBaseline[1]
CBL0137Reduced Increase vs. WT[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the dose-dependent effect of CBL0137 on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (p53-wildtype and p53-mutant)

  • Complete cell culture medium

  • CBL0137 (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of CBL0137 in complete medium.

  • Remove the medium from the wells and add 100 µL of the CBL0137 dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the LC50 values using non-linear regression analysis.[2]

Apoptosis (Annexin V/7-AAD) Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following CBL0137 treatment.

Materials:

  • Cancer cell lines

  • CBL0137

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of CBL0137 for 72 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, 7-AAD-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blot Analysis for p53 and NF-κB Pathway Activation

This technique is used to detect changes in the protein levels of p53, its downstream target p21, and the NF-κB subunit p65.

Materials:

  • Cancer cell lines

  • CBL0137

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p53, anti-p21, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with CBL0137 for the desired time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CBL0137_Mechanism cluster_CBL0137 CBL0137 Action cluster_Nucleus Nucleus cluster_Cellular_Response Cellular Response CBL0137 CBL0137 FACT FACT Complex (SSRP1/SPT16) CBL0137->FACT Inhibits p53_WT Wildtype p53 CBL0137->p53_WT Activates p53_mut Mutant p53 (non-functional) NFkB NF-κB CBL0137->NFkB Inhibits DNA Chromatin FACT->DNA Facilitates Transcription p21 p21 p53_WT->p21 Activates Apoptosis_genes Apoptosis Genes p53_WT->Apoptosis_genes Activates Survival_genes Survival Genes NFkB->Survival_genes Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Apoptosis_genes->Apoptosis Proliferation Proliferation Survival_genes->Proliferation

Caption: Mechanism of CBL0137 in p53-wildtype vs. p53-mutant cells.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Efficacy Assessment cluster_Analysis Data Analysis start Seed p53-WT & p53-mutant cells treat Treat with CBL0137 (dose-response) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/7-AAD) treat->apoptosis western Western Blot (p53, p21, NF-κB) treat->western lc50 Calculate LC50 viability->lc50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp comparison Comparative Analysis lc50->comparison apoptosis_quant->comparison protein_exp->comparison

Caption: General experimental workflow for comparing CBL0137 efficacy.

References

Safety Operating Guide

Proper Disposal of CBL0137: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, the primary recommendation for the disposal of small quantities of CBL0137 is to treat it as household waste, as per the manufacturer's Safety Data Sheet (SDS). However, given its classification as a potential cytotoxic agent, institutional and local regulations for hazardous waste must be consulted and followed.

This document provides a comprehensive guide to the proper disposal procedures for the research chemical CBL0137, synthesized from the most current safety and handling information. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

I. Core Disposal Guidance from the Safety Data Sheet

The most direct guidance for the disposal of CBL0137 comes from the manufacturer's Safety Data Sheet (SDS). According to the SDS provided by Cayman Chemical, CBL0137 is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]

Key Disposal Recommendations:

Waste TypeRecommended Disposal Method
Small Quantities of CBL0137Can be disposed of with household waste.[1]
Uncleaned PackagingDisposal must be made according to official regulations.[1]

It is crucial to note that while the GHS classification is "not hazardous," the SDS also advises against allowing the substance to enter sewers or surface and ground water.[1]

II. Precautionary Measures and Handling

Despite the official GHS classification, product information from suppliers consistently advises that CBL0137 should be considered hazardous until further information is available.[2][3] Therefore, a cautious approach to handling and disposal is strongly recommended.

Essential safety precautions during handling include:

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

III. Disposal Workflow for CBL0137 in a Research Setting

Given the dual nature of the guidance—a non-hazardous GHS classification alongside precautionary warnings—a conservative disposal workflow is advised. This workflow aligns with general best practices for handling potentially cytotoxic compounds in a laboratory environment.

Caption: A recommended workflow for the safe disposal of CBL0137 and associated waste in a laboratory setting.

IV. Decontamination Procedures

For surfaces and equipment that have come into contact with CBL0137, a thorough decontamination process is essential.

Recommended Decontamination Protocol:

  • Initial Cleaning: Use a detergent solution to wipe down the contaminated surface.

  • Rinsing: Rinse the surface with water to remove the detergent.

  • Final Decontamination: Wipe the surface with a 70% isopropyl alcohol solution.

  • Drying: Allow the surface to air dry completely.

  • Waste Disposal: All cleaning materials (wipes, etc.) should be disposed of as hazardous waste.

V. Regulatory Context: EPA Hazardous Waste

As of the latest information, CBL0137 is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA). The determination of whether a substance is a "characteristic" hazardous waste (due to ignitability, corrosivity, reactivity, or toxicity) would require specific testing that is not publicly available.[4] In the absence of such data, and in line with precautionary principles, treating CBL0137 waste as hazardous is the most prudent course of action.

Disclaimer: This information is intended for guidance in a research setting and does not replace the need for a site-specific risk assessment and adherence to institutional and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

Personal protective equipment for handling CBL0137

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CBL0137. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound.

1. Hazard Identification and Precautionary Measures

While CBL0137 is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it should be handled with care as its full toxicological properties may not be fully known.[1] It is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[1][2]

Core Safety Principles:

  • Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[2]

  • Thorough Washing: Always wash hands and exposed skin thoroughly after handling.[2]

  • Authorized Personnel: Only trained personnel familiar with the potential hazards should handle this compound.

2. Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling CBL0137:

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator.

3. Handling and Storage Procedures

CBL0137 is a crystalline solid that requires specific handling and storage conditions to maintain its stability and integrity.[2]

Receiving and Storage:

  • Initial Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Temperature: Store the solid compound at -20°C for long-term stability of at least four years.[2][3]

  • Stock Solution Storage:

    • Store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

    • Aqueous solutions are not recommended for storage for more than one day.[2]

Preparation of Solutions:

  • Work Area: All handling of the solid compound and preparation of stock solutions should be performed in a well-ventilated area, preferably a chemical fume hood.

  • Dissolving the Compound: CBL0137 is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2]

    • To prepare a stock solution, dissolve the crystalline solid in the solvent of choice. It is recommended to purge the solvent with an inert gas before use.[2]

  • Aqueous Solutions: For aqueous buffers, first dissolve CBL0137 in DMF and then dilute with the aqueous buffer.[2]

Quantitative Data for Solution Preparation

SolventSolubility
Ethanol~2 mg/mL
DMSO~5 mg/mL
Dimethylformamide (DMF)~5 mg/mL
1:1 Solution of DMF:PBS (pH 7.2)~0.5 mg/mL

Data sourced from Cayman Chemical product information sheet.[2]

4. Emergency Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE.

    • For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

5. Disposal Plan

Dispose of CBL0137 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Classification: While not classified as hazardous by GHS, it is prudent to treat waste as chemical waste.

  • Containerization: Collect waste CBL0137 and contaminated materials (e.g., gloves, pipette tips, absorbent materials) in a clearly labeled, sealed container.

  • Disposal Route: Do not dispose of down the drain.[1] Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures for chemical waste.

Experimental Workflow for Handling CBL0137

Workflow for Safe Handling of CBL0137 cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Retrieve CBL0137 Retrieve CBL0137 Prepare Workspace->Retrieve CBL0137 Weigh Solid Weigh Solid Retrieve CBL0137->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: A flowchart outlining the procedural steps for the safe handling of CBL0137.

Emergency Response Logic

Emergency Response for CBL0137 Exposure Exposure Event Exposure Event Eye Contact Eye Contact Exposure Event->Eye Contact Skin Contact Skin Contact Exposure Event->Skin Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Flush Eyes Flush Eyes Eye Contact->Flush Eyes Wash Skin Wash Skin Skin Contact->Wash Skin Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Flush Eyes->Seek Medical Attention Wash Skin->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention

Caption: Decision tree for immediate actions following an exposure to CBL0137.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CBL0137
Reactant of Route 2
Reactant of Route 2
CBL0137

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.